Technical Documentation Center

2-(4-Sulfamoylphenyl)acetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(4-Sulfamoylphenyl)acetic acid
  • CAS: 22958-64-1

Core Science & Biosynthesis

Foundational

Physicochemical Profiling & Application Guide: 2-(4-Sulfamoylphenyl)acetic acid

[1] Part 1: Executive Summary & Chemical Identity 2-(4-Sulfamoylphenyl)acetic acid (CAS 22958-64-1) is a critical bifunctional intermediate in the synthesis of cyclooxygenase-2 (COX-2) inhibitors, most notably Celecoxib...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Summary & Chemical Identity

2-(4-Sulfamoylphenyl)acetic acid (CAS 22958-64-1) is a critical bifunctional intermediate in the synthesis of cyclooxygenase-2 (COX-2) inhibitors, most notably Celecoxib .[1] Its structure combines a hydrophilic carboxylic acid tail with a polar sulfonamide head group, creating a unique solubility profile that dictates its behavior during extraction and purification.

Understanding the physicochemical properties of this molecule is essential for controlling impurity carryover in API synthesis and optimizing crystallization yields. This guide provides a definitive technical reference for its characterization, handling, and analysis.[1]

Chemical Identity Table[2]
PropertyValue
IUPAC Name 2-(4-Sulfamoylphenyl)acetic acid
Common Synonyms 4-Sulfamoylphenylacetic acid; p-Sulfamoylphenylacetic acid; SPAA
CAS Registry Number 22958-64-1
Molecular Formula C₈H₉NO₄S
Molecular Weight 215.23 g/mol
SMILES NS(=O)(=O)c1ccc(CC(=O)O)cc1
Key Application Intermediate for Celecoxib; COX-2 inhibitor pharmacophore

Part 2: Solid-State & Thermodynamic Properties

Thermal Properties

The high melting point of 2-(4-Sulfamoylphenyl)acetic acid reflects the strong intermolecular hydrogen bonding network formed between the sulfonamide protons and the carboxylic acid carbonyls.

ParameterValueSource/Condition
Melting Point 182 – 184 °C Experimental (Lit.) [1, 2]
Boiling Point ~457 °CPredicted (Decomposes prior to boiling)
Density ~1.475 g/cm³Predicted
Physical Form White to off-white crystalline powderStandard isolation
Solution Thermodynamics: pKa and Solubility

This molecule is amphoteric but predominantly acidic. It possesses two ionizable protons with distinct pKa values, creating a "solubility U-curve" where minimum solubility occurs at acidic pH (pH 1-3) and maximum solubility at basic pH (pH > 5).[1]

  • pKa 1 (Carboxylic Acid): ~4.2 (Typical for phenylacetic acid derivatives). At pH > 4.2, the carboxylate anion (COO⁻) forms, increasing water solubility.[1]

  • pKa 2 (Sulfonamide): ~10.1 (Typical for benzenesulfonamides [3]). At pH > 10, the sulfonamide nitrogen deprotonates, forming a dianion.[1]

Solubility Profile
  • Water (Acidic/Neutral): Low (< 1 mg/mL).

  • Water (Basic pH > 7): High (Formation of sodium salt).

  • Organic Solvents:

    • High: DMSO, DMF, Methanol (Warm).[1]

    • Moderate: Ethanol, Acetone.[1]

    • Low: Dichloromethane, Hexane (Non-polar).[1]

SolubilityLogic Acid Acidic pH (< 3) Species: Neutral (COOH, SO2NH2) Solubility: LOW (Precipitates) Neutral pH 4 - 9 Species: Mono-anion (COO-, SO2NH2) Solubility: MODERATE to HIGH Acid->Neutral Deprotonation of COOH (pKa ~4.2) Base Basic pH (> 10) Species: Di-anion (COO-, SO2NH-) Solubility: VERY HIGH Neutral->Base Deprotonation of SO2NH2 (pKa ~10.1)

Figure 1: pH-dependent ionization states affecting solubility and extraction strategies.[1]

Part 3: Synthesis & Manufacturing Logic

The industrial synthesis typically proceeds via chlorosulfonation, a harsh electrophilic aromatic substitution. Understanding this pathway is crucial for identifying potential impurities, such as unreacted starting material (Phenylacetic acid) or sulfonic acid hydrolysis products.[1]

Synthetic Pathway[1][4]
  • Chlorosulfonation: Phenylacetic acid is treated with excess chlorosulfonic acid. The -CH2COOH group directs the sulfonyl chloride group primarily to the para position due to steric hindrance at the ortho position, though ortho isomers are possible impurities.

  • Amination: The intermediate sulfonyl chloride is quenched with ammonia to yield the sulfonamide.

Synthesis SM Phenylacetic Acid (Starting Material) Inter 4-(Chlorosulfonyl)phenylacetic acid (Reactive Intermediate) SM->Inter Chlorosulfonation (-HCl, -H2SO4) Reagent1 Chlorosulfonic Acid (ClSO3H) Reagent1->Inter Product 2-(4-Sulfamoylphenyl)acetic acid (Target API Intermediate) Inter->Product Amination (NH4OH) Impurity Impurity: Ortho-isomer or Hydrolyzed Sulfonic Acid Inter->Impurity Side Reaction Reagent2 Ammonia (NH3) Reagent2->Product

Figure 2: Industrial synthesis pathway highlighting critical control points for impurity formation.[1]

Part 4: Analytical Characterization

HPLC Method for Purity Analysis

Because of the polar nature of the sulfonamide and carboxylic acid groups, standard C18 methods require acidic buffering to suppress ionization and ensure peak retention.

Recommended Method Parameters:

  • Column: C18 (e.g., Kinetex EVO or Zorbax SB-C18), 4.6 x 150 mm, 5 µm.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic ring absorption).

  • Retention Logic: The target compound will elute earlier than non-sulfonated phenylacetic acid derivatives due to the polarity of the sulfonamide, but retention is highly pH-dependent.

Spectroscopic Identification (NMR)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 12.4 ppm (s, 1H): Carboxylic acid proton (Broad, exchangeable).[1]

    • δ 7.75 ppm (d, 2H, J=8 Hz): Aromatic protons ortho to sulfonamide.[1]

    • δ 7.40 ppm (d, 2H, J=8 Hz): Aromatic protons meta to sulfonamide.[1]

    • δ 7.30 ppm (s, 2H): Sulfonamide NH₂ protons (Exchangeable).[1]

    • δ 3.65 ppm (s, 2H): Benzylic CH₂ group.[1]

Part 5: Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

Validates the "U-curve" solubility profile for formulation or extraction.[1]

  • Preparation: Prepare three buffer solutions: pH 1.2 (0.1N HCl), pH 4.5 (Acetate), and pH 6.8 (Phosphate).[1]

  • Saturation: Add excess 2-(4-Sulfamoylphenyl)acetic acid (approx. 50 mg) to 10 mL of each buffer in glass vials.

  • Equilibration: Shake at 25°C for 24 hours.

  • Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter. Discard the first 1 mL of filtrate (to prevent filter adsorption error).

  • Quantification: Dilute the filtrate with Mobile Phase A and analyze via HPLC (Method in 4.1).

  • Calculation: Compare peak area against a standard curve of known concentration (0.1 – 1.0 mg/mL in Methanol).

Protocol 2: Purity Assessment via HPLC

Routine quality control step before using the intermediate in Celecoxib synthesis.

  • Standard Preparation: Dissolve 10 mg of Reference Standard in 10 mL of Methanol (1 mg/mL).

  • Sample Preparation: Dissolve 10 mg of the test sample in 10 mL of Methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • System Suitability: Inject the standard 5 times. Requirement: RSD of peak area < 2.0%.[2]

  • Analysis: Inject blank (Methanol), Standard, and Sample.

  • Reporting: Calculate purity by Area Normalization (%). Report any impurity > 0.1% by area.

Part 6: References

  • ChemicalBook. (n.d.). 4-(Aminosulfonyl)benzeneacetic acid Properties. Retrieved from [1]

  • GuideChem. (n.d.). 4-(Aminosulfonyl)benzeneacetic acid Melting Point Data. Retrieved from

  • McGarrity, E. et al. (2019). Experiment stands corrected: Accurate prediction of the aqueous pKa values of sulfonamide drugs. Chemical Science. Retrieved from [1]

  • PubChem. (2023). 2-(4-Sulfamoylphenyl)acetic acid Compound Summary. National Library of Medicine. Retrieved from [1]

  • Google Patents. (2019). Continuous processes for the manufacture of celecoxib (WO2019064139A1). Retrieved from

Sources

Exploratory

An In-Depth Technical Guide to the Structure Elucidation of (4-Sulfamoyl-phenyl)-acetic acid

Introduction (4-Sulfamoyl-phenyl)-acetic acid, a molecule of significant interest in medicinal chemistry, belongs to the class of sulfonamides which are known for their diverse pharmacological activities.[1] Accurate and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(4-Sulfamoyl-phenyl)-acetic acid, a molecule of significant interest in medicinal chemistry, belongs to the class of sulfonamides which are known for their diverse pharmacological activities.[1] Accurate and unambiguous structure elucidation is a cornerstone of drug discovery and development, ensuring the identity, purity, and quality of the active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the methodologies and analytical techniques employed in the definitive structure determination of (4--sulfamoyl-phenyl)-acetic acid, intended for researchers, scientists, and professionals in the field of drug development.

This document will detail a plausible synthetic route, followed by an in-depth analysis of the spectroscopic and crystallographic techniques used to confirm the molecular structure of (4-Sulfamoyl-phenyl)-acetic acid. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity.

Synthesis of (4-Sulfamoyl-phenyl)-acetic acid

A robust synthesis is the first step in obtaining a pure sample for structural analysis. A plausible and efficient method for the preparation of (4-Sulfamoyl-phenyl)-acetic acid involves a multi-step synthesis starting from readily available commercial reagents. The general strategy focuses on the introduction of the sulfamoyl and acetic acid functionalities onto a benzene ring.

Experimental Protocol: Synthesis

Step 1: Chlorosulfonation of Phenylacetic Acid

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add phenylacetic acid.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add chlorosulfonic acid dropwise to the cooled and stirred phenylacetic acid. The reaction is highly exothermic and releases HCl gas, so it must be performed in a well-ventilated fume hood.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the reaction and precipitate the product, 4-(chlorosulfonyl)phenylacetic acid.

  • Filter the solid precipitate, wash with cold water until the washings are neutral to litmus paper, and dry under vacuum.

Step 2: Amination of 4-(Chlorosulfonyl)phenylacetic Acid

  • Suspend the dried 4-(chlorosulfonyl)phenylacetic acid in an excess of concentrated aqueous ammonia in a pressure vessel.

  • Seal the vessel and heat the mixture at a controlled temperature (e.g., 100-120 °C) for several hours.

  • Cool the reaction vessel to room temperature and carefully vent any excess pressure.

  • Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the crude (4-Sulfamoyl-phenyl)-acetic acid.

  • Filter the crude product, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.

Spectroscopic Elucidation

A combination of spectroscopic techniques is essential for the comprehensive characterization of the synthesized molecule. Each technique provides unique and complementary information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structure elucidation of (4-Sulfamoyl-phenyl)-acetic acid.[2]

¹H NMR Spectroscopy

  • Expected Chemical Shifts (δ):

    • Aromatic Protons: The protons on the benzene ring are expected to appear as two doublets in the aromatic region (typically δ 7.0-8.0 ppm). The protons ortho to the electron-withdrawing sulfamoyl group will be deshielded and appear at a higher chemical shift compared to the protons ortho to the acetic acid group.

    • Methylene Protons (-CH₂-): The two protons of the methylene group will appear as a singlet, typically in the range of δ 3.5-4.0 ppm, deshielded by the adjacent carboxylic acid and the aromatic ring.

    • Sulfamoyl Protons (-SO₂NH₂): The two protons of the sulfonamide group will appear as a broad singlet, the chemical shift of which can be variable and may exchange with D₂O.

    • Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid group will appear as a broad singlet at a downfield chemical shift (typically δ 10-13 ppm), which will also exchange with D₂O.

¹³C NMR Spectroscopy

  • Expected Chemical Shifts (δ):

    • Carbonyl Carbon (-C=O): The carbon of the carboxylic acid group is expected to appear in the downfield region, typically around δ 170-180 ppm.

    • Aromatic Carbons: The benzene ring will show four distinct signals in the aromatic region (δ 120-150 ppm). The carbon attached to the sulfamoyl group and the carbon attached to the acetic acid group will have characteristic chemical shifts due to the electronic effects of these substituents.

    • Methylene Carbon (-CH₂-): The carbon of the methylene group is expected to appear in the range of δ 40-50 ppm.

Experimental Protocol: NMR Analysis

  • Dissolve a small amount (5-10 mg) of the purified (4-Sulfamoyl-phenyl)-acetic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a standard 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

  • Process the acquired data (Fourier transformation, phasing, and baseline correction).

  • Analyze the chemical shifts, integration values (for ¹H NMR), and coupling patterns to assign the signals to the respective protons and carbons in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[3]

  • Expected Characteristic Absorptions (cm⁻¹):

    • O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid dimer.

    • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl stretching vibration.

    • N-H Stretch (Sulfonamide): Two distinct bands in the region of 3200-3400 cm⁻¹ are expected for the symmetric and asymmetric stretching vibrations of the primary sulfonamide group.

    • S=O Stretch (Sulfonamide): Two strong absorption bands, typically around 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric), are characteristic of the S=O stretching vibrations.

    • C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching bands appear above 3000 cm⁻¹, while aliphatic C-H stretching bands appear just below 3000 cm⁻¹.

    • C=C Stretch (Aromatic): Several bands of variable intensity in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring.

Experimental Protocol: FTIR Analysis

  • Prepare a sample of the purified (4-Sulfamoyl-phenyl)-acetic acid. This can be done by creating a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

  • Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Identify and assign the characteristic absorption bands to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which helps in confirming its identity.[4]

  • Expected Mass Spectrum:

    • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of (4-Sulfamoyl-phenyl)-acetic acid (C₈H₉NO₄S), which is 215.23 g/mol .[5]

    • Isotope Peaks: The presence of sulfur will result in a characteristic M+2 isotope peak with an intensity of about 4.4% relative to the molecular ion peak.

    • Fragmentation Pattern: Common fragmentation pathways may include the loss of the carboxylic acid group (-COOH), the sulfamoyl group (-SO₂NH₂), or cleavage of the bond between the methylene group and the aromatic ring.

Experimental Protocol: Mass Spectrometry Analysis

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Acquire the mass spectrum in both positive and negative ion modes.

  • Analyze the spectrum to identify the molecular ion peak and characteristic fragment ions.

Crystallographic Analysis

Single-crystal X-ray diffraction provides the most definitive and unambiguous determination of the three-dimensional structure of a crystalline molecule, including bond lengths, bond angles, and stereochemistry.[6]

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of (4-Sulfamoyl-phenyl)-acetic acid of suitable size and quality for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or by vapor diffusion techniques.

  • Data Collection: Mount a suitable single crystal on a goniometer head and place it on a single-crystal X-ray diffractometer. Collect the diffraction data at a controlled temperature (often low temperature, e.g., 100 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: Process the collected diffraction data to obtain the unit cell parameters and integrated intensities. Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms. Refine the atomic coordinates and anisotropic displacement parameters against the experimental data to obtain the final, accurate crystal structure.

  • Data Analysis: Analyze the final crystal structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions such as hydrogen bonding.

Data Summary and Interpretation

The collective data from these analytical techniques provides a self-validating system for the structure elucidation of (4-Sulfamoyl-phenyl)-acetic acid.

Technique Parameter Expected Result for (4-Sulfamoyl-phenyl)-acetic acid
¹H NMR Chemical Shifts (δ)Aromatic H's (7-8 ppm), -CH₂- (3.5-4.0 ppm), -SO₂NH₂ (variable, broad), -COOH (10-13 ppm, broad)
¹³C NMR Chemical Shifts (δ)-C=O (170-180 ppm), Aromatic C's (120-150 ppm), -CH₂- (40-50 ppm)
FTIR Wavenumber (cm⁻¹)O-H (2500-3300, broad), C=O (1700-1725), N-H (3200-3400), S=O (1330-1370, 1140-1180)
Mass Spec. m/zMolecular Ion [M]⁺ at ~215, characteristic fragmentation pattern
X-ray Cryst. 3D StructureConfirms connectivity, bond lengths, angles, and intermolecular interactions

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the structure elucidation process.

StructureElucidationWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of (4-Sulfamoyl-phenyl)-acetic acid Purification Purification (Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS Xray X-ray Crystallography Purification->Xray Data_Integration Data Integration & Interpretation NMR->Data_Integration FTIR->Data_Integration MS->Data_Integration Xray->Data_Integration Final_Structure Final Elucidated Structure Data_Integration->Final_Structure

Sources

Foundational

Spectroscopic Data of Benzeneacetic acid, 4-(aminosulfonyl)-: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Benzeneacetic acid, 4-(aminosulfonyl)-. The information is tailored for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Benzeneacetic acid, 4-(aminosulfonyl)-. The information is tailored for researchers, scientists, and drug development professionals, offering not just data, but also the underlying scientific principles and practical experimental protocols. In the absence of publicly available experimental spectra for this specific compound, this guide presents a detailed prediction of the expected spectroscopic data based on the analysis of its functional groups and comparison with closely related molecules.

Introduction

Benzeneacetic acid, 4-(aminosulfonyl)-, with the chemical formula C₈H₉NO₄S, is an aromatic compound containing a carboxylic acid group and a sulfonamide group attached to a benzene ring in a para orientation.[1] The presence of these functional groups imparts specific chemical properties that can be elucidated using various spectroscopic techniques. Understanding the spectroscopic signature of this molecule is crucial for its identification, purity assessment, and for studying its interactions in various chemical and biological systems.

This guide will delve into the predicted Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data for Benzeneacetic acid, 4-(aminosulfonyl)-. Each section will provide a theoretical basis for the expected spectral features, a summary of the predicted data, a thorough interpretation, and a standardized protocol for data acquisition.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted IR spectrum of Benzeneacetic acid, 4-(aminosulfonyl)- will exhibit characteristic absorption bands corresponding to its carboxylic acid, sulfonamide, and substituted benzene ring moieties.

Predicted IR Data
Wavenumber (cm⁻¹)Functional GroupVibration ModeExpected Intensity
3400-3300N-H (Sulfonamide)Asymmetric StretchMedium-Strong
3300-3200N-H (Sulfonamide)Symmetric StretchMedium-Strong
3300-2500O-H (Carboxylic Acid)StretchingBroad, Strong
1710-1680C=O (Carboxylic Acid)StretchingStrong
1600-1450C=C (Aromatic Ring)StretchingMedium-Weak
1350-1310S=O (Sulfonamide)Asymmetric StretchStrong
1170-1150S=O (Sulfonamide)Symmetric StretchStrong
850-800C-H (p-disubstituted benzene)Out-of-plane bendStrong
Interpretation of the Predicted IR Spectrum

The IR spectrum is anticipated to be dominated by the strong and broad absorption of the O-H stretching vibration of the carboxylic acid group, typically observed between 3300 and 2500 cm⁻¹.[2] This broadness is a result of hydrogen bonding. The sharp and strong peak for the C=O stretching vibration of the carboxylic acid is expected around 1700 cm⁻¹.

The sulfonamide group will be evidenced by two distinct N-H stretching bands in the region of 3400-3200 cm⁻¹ and two strong S=O stretching bands. The asymmetric and symmetric S=O stretching vibrations are characteristic and appear at approximately 1350-1310 cm⁻¹ and 1170-1150 cm⁻¹, respectively.[3][4]

The presence of the aromatic ring will be confirmed by C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring is indicated by the C-H out-of-plane bending vibrations. For a 1,4-disubstituted (para) benzene ring, a strong absorption band is expected in the 850-800 cm⁻¹ range.

Experimental Protocol for IR Spectroscopy

Caption: General workflow for acquiring ¹H and ¹³C NMR spectra.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of Benzeneacetic acid, 4-(aminosulfonyl)- and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer.

  • Tuning and Shimming: Tune the probe to the correct frequencies for ¹H and ¹³C and shim the magnetic field to achieve homogeneity.

  • ¹H Spectrum Acquisition: Set the appropriate acquisition parameters (e.g., pulse angle, relaxation delay, number of scans) and acquire the ¹H spectrum.

  • ¹³C Spectrum Acquisition: Set the appropriate acquisition parameters for the ¹³C spectrum (this will typically require a larger number of scans than the ¹H spectrum) and acquire the data.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Data Analysis: Calibrate the chemical shift scale using the residual solvent peak. Integrate the signals in the ¹H spectrum and assign all peaks in both the ¹H and ¹³C spectra to the corresponding nuclei in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Predicted Mass Spectrometry Data

The molecular weight of Benzeneacetic acid, 4-(aminosulfonyl)- is 215.23 g/mol . [5]In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be observed as the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.

Positive Ion Mode (ESI+):

  • m/z 216.2: [M+H]⁺, the protonated parent molecule.

Negative Ion Mode (ESI-):

  • m/z 214.2: [M-H]⁻, the deprotonated parent molecule.

Predicted Fragmentation Pattern:

Upon collision-induced dissociation (CID), the parent ion will fragment in a predictable manner. A common fragmentation pathway for sulfonamides is the loss of SO₂ (64 Da). [6]Another likely fragmentation is the loss of the carboxylic acid group.

  • Loss of SO₂: A fragment ion at m/z 152.2 ([M+H - SO₂]⁺) in positive mode.

  • Loss of H₂O: A fragment ion at m/z 198.2 ([M+H - H₂O]⁺) from the carboxylic acid.

  • Loss of COOH: A fragment ion at m/z 171.2 ([M+H - COOH]⁺).

  • Cleavage of the C-C bond: A fragment corresponding to the carboxymethyl group or the sulfamoylphenyl group.

Interpretation of the Predicted Mass Spectrum

The mass spectrum will be crucial for confirming the molecular weight of the compound. The presence of the peak at m/z 216.2 in positive ion mode or 214.2 in negative ion mode would strongly suggest the correct parent molecule.

The fragmentation pattern provides structural information. The observation of a neutral loss of 64 Da is a strong indicator of a sulfonamide moiety. [6]The fragmentation of the acetic acid side chain is also expected. Analyzing the MS/MS spectrum of the parent ion will allow for the confirmation of the connectivity of the different functional groups.

Experimental Protocol for Mass Spectrometry

Caption: A typical workflow for acquiring mass spectrometry data using an LC-MS system with an ESI source.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of Benzeneacetic acid, 4-(aminosulfonyl)- in a suitable solvent mixture, such as methanol/water with a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode).

  • Instrument Setup: Calibrate the mass spectrometer using a standard calibration solution. Set the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature).

  • Data Acquisition (Full Scan): Infuse the sample solution directly into the mass spectrometer or inject it through an LC system. Acquire a full scan mass spectrum to identify the parent ion ([M+H]⁺ or [M-H]⁻).

  • Data Acquisition (MS/MS): Perform a product ion scan (MS/MS) by selecting the parent ion of interest and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis: Analyze the full scan spectrum to confirm the molecular weight. Interpret the MS/MS spectrum to identify characteristic fragment ions and neutral losses, which will help in confirming the molecular structure.

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile of Benzeneacetic acid, 4-(aminosulfonyl)-, based on established principles of IR, NMR, and mass spectrometry. The detailed interpretations and standardized experimental protocols serve as a valuable resource for researchers in the fields of chemistry and drug development. While predicted data is a powerful tool, it is always recommended to confirm these findings with experimental data whenever a physical sample is available. The methodologies outlined herein provide a robust framework for such an experimental investigation.

References

  • PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. [Link]

  • PubMed. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. [Link]

  • Semantic Scholar. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. [Link]

  • ResearchGate. Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions | Request PDF. [Link]

  • Bentham Science Publishers. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Research India Publications. Synthesis and characterization of some sulfonamide dervatives. [Link]

  • Taylor & Francis. (2021). Synthesis, Spectroscopic (FTIR, FT-Raman and UV-Vis), Structural Investigation, Hirshfeld, AIM, NBO, Chemical Reactivity, In-Vitro and In-Silico Analysis of N-(2-Hydroxyphenyl)-4-Toluenesulfonamide. [Link]

  • ResearchGate. FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion.... [Link]

  • ResearchGate. FT-IR and computational study of (E)-N-carbamimidoyl-4-((2-formylbenzylidene)amino)benzene sulfonamide | Request PDF. [Link]

  • Journal of the Chemical Society (Resumed) (RSC Publishing). (1955). The infrared spectra of some sulphonamides. [Link]

  • NIST WebBook. Benzeneacetic acid, 4-amino-. [Link]

  • The Royal Society of Chemistry. 4. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • NIST WebBook. Benzeneacetic acid, 4-amino-. [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • ResearchGate. 1H NMR (CDCl3, 300 MHz) of phenylacetic acid. [Link]

  • Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • NIST WebBook. Benzenesulfonic acid, 4-amino-. [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • NIST WebBook. Benzenesulfonic acid, 4-amino-. [Link]

  • Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M.. [Link]

  • SpectraBase. 4-Amino-benzenesulfonamide - Optional[ATR-IR] - Spectrum. [Link]

  • ResearchGate. MS/MS spectra of molecular ions [M-H]⁻ of a vanillic acid 4-sulfate.... [Link]

  • PubMed. (2013). Synthesis and pharmacological characterization of benzenesulfonamides as dual species inhibitors of human and murine mPGES-1. [Link]

  • PMC. Synthesis and characterization of amino sulfonic acid functionalized graphene oxide as a potential carrier for quercetin. [Link]

  • ResearchGate. IR-Spectra of 4-aminobenzoic acid and complex A.. [Link]

  • European Journal of Chemistry. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. [Link]

  • Doc Brown's Advanced Organic Chemistry. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. [Link]

  • NIST WebBook. Benzeneacetic acid. [Link]

  • NIST WebBook. Benzeneacetic acid, TMS derivative. [Link]

  • PubChem. Phenylacetic Acid | C8H8O2 | CID 999. [Link]

  • NIST WebBook. Benzeneacetic acid, 4-hydroxy-. [Link]

Sources

Exploratory

Technical Monograph: Solubility and Stability Profile of 2-(4-Sulfamoylphenyl)acetic acid

[1] Executive Summary & Chemical Identity[1] 2-(4-Sulfamoylphenyl)acetic acid (CAS: 22958-64-1) is a critical bifunctional intermediate primarily utilized in the synthesis of cyclooxygenase-2 (COX-2) inhibitors, most not...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Identity[1]

2-(4-Sulfamoylphenyl)acetic acid (CAS: 22958-64-1) is a critical bifunctional intermediate primarily utilized in the synthesis of cyclooxygenase-2 (COX-2) inhibitors, most notably Celecoxib .[1] Its structure features two distinct ionizable groups—a carboxylic acid and a primary sulfonamide—imparting complex solubility behaviors dependent on pH and solvent polarity.

This guide provides an in-depth analysis of its physicochemical properties, solubility limits, and stability mechanisms to support process optimization and analytical method development.[1]

Chemical Identification
ParameterDetail
IUPAC Name 2-(4-Sulfamoylphenyl)acetic acid
Common Name 4-Sulfamoylphenylacetic acid
CAS Number 22958-64-1
Molecular Formula C₈H₈NO₄S
Molecular Weight 215.23 g/mol
Physical State White to off-white crystalline solid

Physicochemical Characterization

Understanding the ionization profile is prerequisite to mastering the solubility and stability of this compound. The molecule possesses two pKa values that dictate its charge state in solution.

Ionization Profile[1]
  • pKa₁ (Carboxylic Acid): ~4.2 (Theoretical).[1] Below pH 4, the molecule exists primarily in its neutral, protonated form, leading to minimum aqueous solubility.

  • pKa₂ (Sulfonamide): ~10.1 (Theoretical).[1] Above pH 10, the sulfonamide nitrogen deprotonates, forming a dianion with significantly enhanced solubility.

IonizationScheme Neutral Neutral Species (pH < 4) Low Solubility MonoAnion Mono-Anion (pH 6-9) Carboxylate (-COO⁻) Moderate Solubility Neutral->MonoAnion pKa₁ ~4.2 (-H⁺) MonoAnion->Neutral +H⁺ DiAnion Di-Anion (pH > 10.5) Sulfonamide (-SO₂NH⁻) High Solubility MonoAnion->DiAnion pKa₂ ~10.1 (-H⁺)

Figure 1: Stepwise ionization of 2-(4-Sulfamoylphenyl)acetic acid relative to solution pH.

Solubility Profile

Aqueous Solubility

The aqueous solubility of 2-(4-Sulfamoylphenyl)acetic acid is strictly pH-dependent.[1]

  • Acidic Media (pH < 3): Very low solubility (< 1 mg/mL).[1] The compound precipitates as the free acid.

  • Neutral Media (pH 6-8): Moderate solubility.[1] The formation of the carboxylate salt (e.g., with NaOH or KOH) increases solubility significantly.

  • Basic Media (pH > 11): High solubility due to the formation of the dianionic species.

Organic Solvent Compatibility

For process chemistry (e.g., Celecoxib synthesis), organic solvents are often preferred to maintain the reagent in solution during condensation reactions.

Solvent ClassRepresentative SolventsSolubility RatingProcess Note
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Ideal for stock solutions; difficult to remove.[1]
Polar Protic Methanol, EthanolModerate to High Solubility increases with temperature; preferred for recrystallization.
Ethers THF, 1,4-DioxaneModerate Good for reaction media; compatible with many coupling reagents.
Non-Polar Hexane, HeptaneNegligible Used as anti-solvents to induce precipitation.
Experimental Protocol: pH-Solubility Profile Determination

Objective: To quantify the intrinsic solubility (


) and pH-dependent solubility (

).[1]
  • Buffer Preparation: Prepare 50 mM phosphate buffers adjusted to pH 2.0, 4.0, 6.0, 8.0, and 10.0.

  • Saturation: Add excess 2-(4-Sulfamoylphenyl)acetic acid solid to 10 mL of each buffer in amber glass vials.

  • Equilibration: Shake at 25°C ± 0.5°C for 24 hours (orbital shaker at 200 rpm).

  • Filtration: Filter supernatant through a 0.45 µm PVDF syringe filter (pre-saturated to minimize adsorption).

  • Analysis: Dilute filtrate with mobile phase and analyze via HPLC-UV (254 nm).

  • Calculation: Plot Concentration (mg/mL) vs. pH. Fit data to the Henderson-Hasselbalch equation.[1]

Stability and Degradation[1]

Thermal Instability (Decarboxylation)

Phenylacetic acid derivatives are susceptible to thermal decarboxylation, particularly under acidic conditions or elevated temperatures. This reaction releases carbon dioxide and yields 4-methylbenzenesulfonamide .[1]

  • Risk Factor: High temperatures (>100°C) during drying or reaction.

  • Mitigation: Dry under vacuum at <50°C.

Hydrolytic Stability

The sulfonamide bond (


) is generally robust but can undergo hydrolysis under extreme acidic or basic stress (e.g., refluxing in 6N HCl), releasing ammonia and forming 4-sulfobenzoic acid  derivatives (after potential oxidation of the methylene group).[1]
Degradation Pathways

The following diagram illustrates the primary degradation risks during storage and processing.

DegradationPathways Parent 2-(4-Sulfamoylphenyl)acetic acid (Parent API) Decarb 4-Methylbenzenesulfonamide (Decarboxylation Product) Parent->Decarb Thermal Stress (>100°C) - CO₂ Hydrolysis 4-(Carboxymethyl)benzenesulfonic acid (Hydrolysis Product) Parent->Hydrolysis Strong Acid/Base - NH₃ Oxidation 4-Sulfamoylbenzoic acid (Oxidation Product) Parent->Oxidation Oxidative Stress (Trace Impurity)

Figure 2: Primary degradation pathways including thermal decarboxylation and hydrolytic cleavage.[1]

Experimental Protocol: Forced Degradation (Stress Testing)

Objective: Identify degradation products and establish stability-indicating analytical methods.

  • Stock Preparation: Dissolve 10 mg of compound in 10 mL Methanol/Water (50:50).

  • Stress Conditions:

    • Acid Hydrolysis: Add 1 mL 1N HCl; heat at 60°C for 4 hours.

    • Base Hydrolysis: Add 1 mL 1N NaOH; heat at 60°C for 4 hours.

    • Oxidation: Add 1 mL 3% H₂O₂; store at RT for 24 hours.

    • Thermal: Expose solid powder to 105°C for 24 hours.

  • Quenching: Neutralize acid/base samples to pH 7.0.

  • Analysis: Analyze via HPLC-PDA-MS to identify mass shifts corresponding to decarboxylation (M-44) or hydrolysis (M-16+1).

Handling and Storage Recommendations

Based on the physicochemical and stability profile:

  • Storage: Store in tightly sealed, light-resistant containers at controlled room temperature (15-25°C).

  • Moisture: The compound is stable in solid state but should be kept dry to prevent potential hydrolysis or crystal form changes.

  • Safety: As a sulfonamide derivative, handle with care to avoid sensitization. Use standard PPE (gloves, goggles, lab coat).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6483854, 2-(4-Sulfamoylphenyl)acetic acid.[1] Retrieved from [Link]

  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib).[1] Journal of Medicinal Chemistry. (Contextual citation for application in Celecoxib synthesis).

Sources

Foundational

mechanism of action of aryl sulfonamide compounds

An In-Depth Technical Guide to the Multifaceted Mechanisms of Action of Aryl Sulfonamide Compounds For the attention of: Researchers, Scientists, and Drug Development Professionals Introduction The aryl sulfonamide scaff...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Multifaceted Mechanisms of Action of Aryl Sulfonamide Compounds

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

The aryl sulfonamide scaffold, characterized by a sulfonyl group directly attached to an aromatic ring (Ar-SO₂NHR), represents one of the most prolific and versatile chemotypes in medicinal chemistry. From the revolutionary discovery of prontosil, the first commercially available antibacterial agent, to modern-day targeted therapies in oncology and ophthalmology, aryl sulfonamides have demonstrated a remarkable capacity to interact with a wide array of biological targets. This promiscuity is not random; it is governed by the specific physicochemical properties of the sulfonamide functional group and the diverse pharmacophoric features that can be engineered into the aryl and R-group substituents.

This technical guide eschews a conventional, templated approach. Instead, it is structured to provide a deep, mechanistically-driven narrative that reflects the scientific journey of understanding these fascinating compounds. We will explore the core principles behind their interactions with key enzyme classes and signaling pathways, moving from their classical targets to more recently discovered roles. The aim is to equip the reader with not just the "what," but the "why" and "how" – the causal logic behind their mechanisms of action and the experimental choices made to validate them. This guide is designed as a self-validating system, where each mechanistic claim is supported by authoritative evidence and complemented by detailed, field-proven experimental protocols.

Chapter 1: The Archetypal Target: Carbonic Anhydrase Inhibition

The interaction between aryl sulfonamides and carbonic anhydrases (CAs) is a textbook example of structure-based drug design and a cornerstone of sulfonamide pharmacology. CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction in pH regulation, fluid balance, and CO₂ transport.

The Zinc-Binding Pharmacophore: A Tale of Coordination Chemistry

The primary mechanism of action for aryl sulfonamide-based CA inhibitors is the coordination of the deprotonated sulfonamide nitrogen (SO₂NH⁻) to the catalytic zinc ion (Zn²⁺) located deep within the enzyme's active site. This interaction is remarkably strong and specific. The sulfonamide group acts as a mimic of the transition state of the CO₂ hydration reaction.

The binding process is initiated by the ionization of the sulfonamide N-H proton, a process facilitated by the electron-withdrawing nature of the adjacent sulfonyl group. The resulting anionic nitrogen then displaces a zinc-bound water molecule or hydroxide ion, forming a stable tetrahedral coordination complex with the Zn²⁺ ion. This binding event physically occludes the active site, preventing substrate access and effectively shutting down the catalytic cycle. The affinity of this interaction is further enhanced by hydrogen bonding between the sulfonamide's sulfonyl oxygens and the backbone amide of a conserved threonine residue (Thr199 in CA II), anchoring the inhibitor in place.

Achieving Isoform Selectivity

There are at least 15 known human CA isoforms, each with distinct tissue distribution and physiological roles. Early sulfonamide drugs like acetazolamide are non-selective and inhibit multiple isoforms, leading to off-target effects. Modern drug development focuses on achieving isoform selectivity, particularly for targeting disease-relevant CAs like CA IX in tumors while sparing ubiquitous isoforms like CA I and CA II.

Selectivity is primarily achieved by exploiting differences in the amino acid residues at the rim of the active site cone. By modifying the aryl ring and R-group substituents of the sulfonamide (the "tail"), medicinal chemists can introduce moieties that form specific interactions (e.g., hydrogen bonds, van der Waals forces) with isoform-unique residues located 10-15 Å away from the catalytic zinc. For example, bulky or extended tails can be designed to clash with certain residues in one isoform while fitting perfectly into a broader active site entrance of another.

Therapeutic Applications

The ability to modulate CA activity has led to significant therapeutic interventions:

  • Glaucoma: Inhibition of CA II in the ciliary body of the eye reduces the secretion of aqueous humor, thereby lowering intraocular pressure (e.g., dorzolamide, brinzolamide).

  • Altitude Sickness: Acetazolamide, by inhibiting CA in the kidneys, promotes the excretion of bicarbonate, leading to metabolic acidosis which stimulates respiration.

  • Oncology: Tumor-associated isoforms like CA IX and XII are often overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting invasion and metastasis. Selective inhibitors targeting these isoforms are under active investigation as anticancer agents.

Experimental Validation

The gold standard for confirming CA inhibition is a direct enzymatic assay. The most common method measures the esterase activity of CA, using a substrate like 4-nitrophenyl acetate (NPA) which is hydrolyzed by the enzyme to produce the chromogenic product 4-nitrophenoxide.

Principle: This assay leverages the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenol, which ionizes at basic pH to the yellow 4-nitrophenoxide anion. The rate of formation of this colored product, monitored spectrophotometrically at 400 nm, is proportional to the enzyme's activity. The inhibitory potential of an aryl sulfonamide is determined by its ability to reduce this rate.

Materials:

  • Purified human carbonic anhydrase isoform (e.g., CA II, CA IX)

  • 4-Nitrophenyl acetate (NPA) substrate stock solution (e.g., 10 mM in acetonitrile)

  • Tris buffer (e.g., 25 mM, pH 7.6)

  • Test compound (aryl sulfonamide) stock solution in DMSO

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Preparation of Reagents: Prepare working solutions of the CA enzyme and NPA in the Tris buffer. Prepare a serial dilution of the test compound in the buffer.

  • Assay Setup: In each well of the 96-well plate, add:

    • Buffer

    • Test compound at various concentrations (or DMSO for control)

    • CA enzyme solution

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the NPA substrate solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the absorbance at 400 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time plot.

    • Normalize the rates relative to the DMSO control (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC₅₀ value.

Self-Validation: The protocol includes positive (no inhibitor) and negative (no enzyme) controls. The reproducibility of the IC₅₀ value across multiple runs validates the assay's robustness. The use of a known, standard inhibitor (e.g., acetazolamide) can be used to benchmark assay performance.

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Buffer, NPA) add_reagents Add Buffer, Compound, and Enzyme to Wells prep_reagents->add_reagents prep_compound Prepare Serial Dilution of Test Compound prep_compound->add_reagents pre_incubate Pre-incubate (10 min) for Inhibitor Binding add_reagents->pre_incubate add_npa Initiate Reaction with NPA Substrate pre_incubate->add_npa read_plate Kinetic Read at 400 nm add_npa->read_plate calc_rates Calculate Initial Reaction Rates (V₀) read_plate->calc_rates plot_data Plot % Inhibition vs. [Inhibitor] calc_rates->plot_data calc_ic50 Determine IC₅₀ Value plot_data->calc_ic50

Caption: Workflow for determining IC₅₀ values in a CA esterase assay.

CompoundCA I (nM)CA II (nM)CA IX (nM)Primary Therapeutic Use
Acetazolamide2501225Glaucoma, Altitude Sickness
Dorzolamide30000.947Glaucoma
Celecoxib>10,0002904Anti-inflammatory (COX-2)
Indisulam32,00011,00045Investigational Anticancer

Note: Values are approximate and can vary based on assay conditions. Data compiled from multiple literature sources.

Chapter 2: Modulators of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. Its aberrant activation is a known driver in several human cancers, most notably basal cell carcinoma (BCC) and medulloblastoma. A class of aryl sulfonamides has emerged as potent inhibitors of this pathway, acting on a key transmembrane protein, Smoothened (SMO).

Mechanism: Antagonism of the Smoothened (SMO) Receptor

The canonical Hh pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog) to the Patched-1 (PTCH1) receptor. In the absence of a ligand, PTCH1 actively represses the 7-transmembrane protein SMO. Ligand binding to PTCH1 alleviates this repression, allowing SMO to become active and translocate to the primary cilium. This initiates a downstream signaling cascade culminating in the activation of the GLI family of transcription factors (GLI1, GLI2, GLI3), which then drive the expression of Hh target genes.

Certain aryl sulfonamides, such as glasdegib, act as direct antagonists of the SMO receptor. Unlike the endogenous regulation by PTCH1, these small molecules bind to a pocket within the transmembrane domain of SMO. This binding event locks SMO in an inactive conformation, preventing its ciliary translocation and subsequent signaling, even in the presence of upstream pathway activation (e.g., due to PTCH1 mutations). This mechanism effectively silences the pathway at a critical checkpoint.

Diagram 2: Hedgehog Signaling Pathway and Aryl Sulfonamide Inhibition

G cluster_off Hedgehog Pathway OFF cluster_on Hedgehog Pathway ON cluster_inhibited Pathway INHIBITED PTCH1_off PTCH1 SMO_off SMO (Inactive) PTCH1_off->SMO_off Represses SUFU SUFU SMO_off->SUFU No Signal GLI_off GLI (Complexed) SUFU->GLI_off Sequesters No Transcription No Transcription GLI_off->No Transcription Hh Hedgehog Ligand PTCH1_on PTCH1 Hh->PTCH1_on Binds SMO_on SMO (Active) PTCH1_on->SMO_on Repression Lifted GLI_on GLI (Active) SMO_on->GLI_on Activates TargetGenes Target Gene Expression GLI_on->TargetGenes Transcribes Sulfonamide Aryl Sulfonamide (e.g., Glasdegib) SMO_inhibited SMO (Inactive) Sulfonamide->SMO_inhibited Binds & Inhibits GLI_inhibited GLI (Complexed) SMO_inhibited->GLI_inhibited No Signal GLI_inhibited->No Transcription

Caption: Aryl sulfonamides inhibit the Hh pathway by binding to SMO.

Experimental Validation: Quantifying Pathway Activity

To confirm that an aryl sulfonamide inhibits the Hedgehog pathway via SMO antagonism, a cell-based reporter assay is the method of choice. This assay provides a quantitative readout of the transcriptional activity of the GLI proteins.

Principle: This assay utilizes a cell line (e.g., NIH/3T3 or Shh-LIGHT2) that has been stably transfected with two constructs: one that expresses a Hedgehog-responsive firefly luciferase reporter (containing multiple GLI binding sites upstream of the luciferase gene) and a second that constitutively expresses a Renilla luciferase for normalization. When the Hh pathway is active, GLI transcription factors bind to the reporter construct and drive the expression of firefly luciferase. An inhibitor will reduce the amount of light produced.

Materials:

  • Hedgehog-responsive reporter cell line (e.g., Shh-LIGHT2)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Hedgehog pathway agonist (e.g., SAG, a small molecule SMO agonist, or recombinant Shh ligand)

  • Test compound (aryl sulfonamide)

  • Dual-luciferase reporter assay system (e.g., Promega Dual-Glo®)

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with low-serum medium containing the test compound at various concentrations. Incubate for 2-4 hours.

  • Pathway Activation: Add the SMO agonist (e.g., SAG) to all wells except the negative control. This will activate the pathway in the absence of an effective inhibitor.

  • Incubation: Incubate the plate for 24-48 hours to allow for reporter gene expression.

  • Lysis and Luminescence Reading:

    • Remove the medium and lyse the cells according to the dual-luciferase kit manufacturer's instructions.

    • Add the firefly luciferase substrate and read the luminescence (LUM_Firefly).

    • Add the Renilla luciferase substrate (which also quenches the firefly signal) and read the luminescence (LUM_Renilla).

  • Data Analysis:

    • For each well, calculate the normalized response: Ratio = LUM_Firefly / LUM_Renilla.

    • Normalize the data to the positive control (agonist only, 100% activity) and negative control (vehicle only, 0% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the curve to determine the IC₅₀ value.

Self-Validation: The inclusion of a known SMO inhibitor (e.g., vismodegib) as a reference compound helps validate the assay's performance. The clear dose-response relationship confirms the specific inhibitory effect of the test compound on the signaling pathway.

Chapter 3: The Enduring Legacy: Antibacterial Action

The story of aryl sulfonamides began with their antibacterial properties. The "sulfa drugs" were the first class of systemic antibacterial agents and their mechanism of action represents a classic example of antimetabolite theory.

The Classic Mechanism: Dihydropteroate Synthase (DHPS) Inhibition

Bacteria, unlike humans who obtain folate from their diet, must synthesize it de novo. Folic acid is an essential cofactor for the synthesis of nucleotides and certain amino acids. The enzyme dihydropteroate synthase (DHPS) plays a critical role in this pathway by catalyzing the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate.

Aryl sulfonamides, specifically those with a p-aminophenylsulfonamide core like sulfanilamide, are structural analogs of PABA. This structural mimicry allows them to act as competitive inhibitors of DHPS. They bind to the PABA-binding site on the enzyme, but because they cannot be used in the subsequent condensation reaction, they effectively block the folate synthesis pathway. This leads to a depletion of essential downstream metabolites, resulting in bacteriostasis (inhibition of growth and replication).

Experimental Validation: Determining Antibacterial Potency

The most fundamental assay in antibacterial drug discovery is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium.

Principle: A standardized inoculum of a specific bacterium is challenged with serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of visible bacterial growth is determined.

Materials:

  • Bacterial strain of interest (e.g., E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound (aryl sulfonamide)

  • 96-well sterile microplates

  • Spectrophotometer or plate reader (for OD₆₀₀ measurement)

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the assay plate.

  • Compound Dilution: Prepare a 2-fold serial dilution of the test compound directly in the 96-well plate using CAMHB.

  • Inoculation: Add the prepared bacterial inoculum to all wells containing the test compound. Include a positive control well (bacteria, no drug) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, read the optical density at 600 nm (OD₆₀₀). The MIC can be defined as the concentration that inhibits ≥90% of the growth seen in the positive control well.

Self-Validation: The assay is standardized according to guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI). Including a reference antibiotic with a known MIC against the test strain (e.g., ciprofloxacin) ensures the validity of the experimental run.

CompoundStaphylococcus aureus (μg/mL)Escherichia coli (μg/mL)Mechanism
Sulfamethoxazole>2568 - 32DHPS Inhibition
Silver Sulfadiazine16 - 6432 - 128DHPS Inhibition + Silver action
Mafenide6464DHPS Inhibition (and other)

Note: MIC values can vary significantly depending on the specific strain and testing conditions.

References

  • Supuran, C. T. (2016).
Exploratory

An In-Depth Technical Guide to the Safe Handling of 2-(4-Sulfamoylphenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals Compound Profile and Significance 2-(4-Sulfamoylphenyl)acetic acid is a bifunctional organic molecule featuring both a carboxylic acid and a sulfonamide gro...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Compound Profile and Significance

2-(4-Sulfamoylphenyl)acetic acid is a bifunctional organic molecule featuring both a carboxylic acid and a sulfonamide group. This unique structure makes it a valuable building block in medicinal chemistry and drug discovery, potentially serving as a scaffold for the synthesis of novel therapeutic agents. The presence of the sulfonamide moiety, a well-known pharmacophore, combined with the phenylacetic acid backbone, suggests a range of potential biological activities. Understanding its chemical properties is paramount to its safe handling.

Chemical and Physical Properties [1]

PropertyValue
Molecular FormulaC₈H₉NO₄S
Molecular Weight215.23 g/mol
AppearanceWhite to off-white powder
Melting PointNot available
Boiling PointNot available
SolubilitySparingly soluble in water

Hazard Identification and Toxicological Profile

A thorough understanding of the potential hazards associated with 2-(4-Sulfamoylphenyl)acetic acid is the foundation of safe laboratory practice. The compound's hazard profile is derived from its intrinsic chemical properties and toxicological data.

Globally Harmonized System (GHS) Classification [1]

According to the aggregated GHS information, 2-(4-Sulfamoylphenyl)acetic acid is classified as follows:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]

Toxicological Insights:

While specific chronic toxicity and detailed target organ toxicity data for 2-(4-Sulfamoylphenyl)acetic acid are limited, the broader class of sulfonamides has been extensively studied. It is prudent to consider these potential effects in a comprehensive risk assessment.

  • Hypersensitivity and Allergic Reactions: Sulfonamides are known to cause hypersensitivity reactions, which can range from skin rashes to more severe conditions like Stevens-Johnson syndrome in susceptible individuals.[2][3][4] Although the risk of cross-reactivity between different sulfonamide-containing drugs is debated, a cautious approach is warranted.[5][6]

  • Potential for Systemic Effects: When used in large doses, some sulfonamides have been associated with adverse effects on the urinary tract, hematopoietic system, and liver.[2][4][7] These effects are primarily observed in therapeutic contexts but underscore the importance of minimizing exposure in a laboratory setting.

  • Specific Target Organ Toxicity (STOT): The GHS classification indicates the potential for respiratory tract irritation upon a single exposure.[1] This necessitates the use of appropriate respiratory protection when handling the powder form of the compound.[8][9][10]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure to 2-(4-Sulfamoylphenyl)acetic acid.

Engineering Controls:

  • Fume Hood: All handling of the solid compound and preparation of its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.

Personal Protective Equipment (PPE):

The following PPE is mandatory when working with 2-(4-Sulfamoylphenyl)acetic acid:

  • Eye Protection: Chemical safety goggles are required at all times. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves should be inspected for any signs of degradation before use and changed immediately if contaminated.

  • Protective Clothing: A lab coat should be worn to protect street clothing. For larger quantities or in case of a potential for significant exposure, a chemical-resistant apron may be necessary.

  • Respiratory Protection: For operations that may generate significant dust, such as weighing large quantities, a NIOSH-approved respirator with a particulate filter may be required.

Experimental Workflow: Safe Handling Protocol

SafeHandlingWorkflow Safe Handling Workflow for 2-(4-Sulfamoylphenyl)acetic Acid cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat FumeHood Work in a Certified Chemical Fume Hood Prep->FumeHood Weigh Weigh Solid Compound Carefully to Minimize Dust FumeHood->Weigh Dissolve Dissolve in Appropriate Solvent (Add solid to liquid) Weigh->Dissolve Decontaminate Decontaminate Work Area with a Suitable Cleaner Dissolve->Decontaminate Waste Dispose of Waste in Labeled Hazardous Waste Container Decontaminate->Waste End Procedure Complete Waste->End Remove and Dispose of PPE Appropriately

Caption: A logical workflow for the safe handling of 2-(4-Sulfamoylphenyl)acetic acid.

Reactivity and Stability

Understanding the chemical reactivity and stability of 2-(4-Sulfamoylphenyl)acetic acid is crucial for preventing hazardous reactions and ensuring the integrity of the compound during storage and use.

  • Stability: The compound is expected to be stable under normal laboratory storage conditions.

  • Incompatible Materials: Based on the reactivity of the phenylacetic acid and sulfonamide functional groups, the following should be avoided:

    • Strong Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.

    • Strong Bases: The carboxylic acid group will react exothermically with strong bases.

    • Strong Reducing Agents: May react with the sulfonamide group.

  • Hazardous Decomposition Products: When heated to decomposition, 2-(4-Sulfamoylphenyl)acetic acid may emit toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash contaminated clothing before reuse. If irritation persists, seek medical attention.[12]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[13]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response:

  • Small Spills:

    • Ensure proper PPE is worn.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert others in the vicinity and the laboratory supervisor.

    • Contact the institution's environmental health and safety (EHS) department.

    • Do not attempt to clean up a large spill without proper training and equipment.

Logical Relationship: Risk Assessment and Mitigation

RiskAssessment Risk Assessment and Mitigation Strategy cluster_hazards Identified Hazards cluster_controls Control Measures cluster_outcome Desired Outcome Inhalation Inhalation of Dust Engineering Engineering Controls: - Fume Hood - Ventilation Inhalation->Engineering Dermal Skin/Eye Contact PPE Personal Protective Equipment: - Goggles, Gloves, Lab Coat Dermal->PPE Ingestion Accidental Ingestion Admin Administrative Controls: - SOPs, Training Ingestion->Admin SafeHandling Safe Handling and Minimized Exposure Engineering->SafeHandling PPE->SafeHandling Admin->SafeHandling

Caption: The relationship between identified hazards, control measures, and the desired outcome.

Storage and Disposal

Proper storage and disposal are critical components of the chemical's lifecycle management.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.

Waste Disposal:

  • All waste containing 2-(4-Sulfamoylphenyl)acetic acid must be disposed of as hazardous waste.

  • Collect waste in a properly labeled, sealed, and compatible container.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in the regular trash.

  • Given that sulfonamides are not readily biodegradable, appropriate chemical waste disposal is crucial to prevent environmental contamination.[3]

Conclusion

2-(4-Sulfamoylphenyl)acetic acid is a valuable compound for chemical research and drug development. By adhering to the safety protocols outlined in this guide, researchers can mitigate the associated risks and maintain a safe laboratory environment. A proactive approach to safety, grounded in a thorough understanding of the compound's properties, is the cornerstone of responsible scientific practice.

References

  • Sulfonamide (medicine) - Wikipedia. (URL: [Link])

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (URL: [Link])

  • Sulfonamides - Infectious Diseases - MSD Manual Professional Edition. (URL: [Link])

  • First Aid Strategies for Managing Exposure to Toxic Substances - MyCPR NOW. (URL: [Link])

  • Sulfonamides Pharmacology Nursing Antibiotics NCLEX Review - YouTube. (URL: [Link])

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (URL: [Link])

  • Long-Term Per- and Polyfluoroalkyl Substances Exposure and Kidney Function in Taiwanese Adolescents and Young Adults: A 10-Year Prospective Cohort Study - MDPI. (URL: [Link])

  • Sulfonamide antibiotic reduction in aquatic environment by application of fenton oxidation process - PMC - PubMed Central. (URL: [Link])

  • A Comprehensive Review of Sulfonamide Hypersensitivity: Implications for Clinical Practice. (URL: [Link])

  • Sulfonamide Antibiotic Allergy. (URL: [Link])

  • Specific Target Organ Toxicants - Environmental Health and Safety - University of Arkansas. (URL: [Link])

  • 2-(4-Sulfamoylphenyl)acetic acid | C8H9NO4S | CID 6483854 - PubChem. (URL: [Link])

  • GHS Classification Criteria for Specific Target Organ Toxicant - ChemSafetyPro.COM. (URL: [Link])

  • Studies on sulfonamide degradation products | Download Table - ResearchGate. (URL: [Link])

  • Sulfonamide allergy and cross-reactivity - ResearchGate. (URL: [Link])

  • First Aid Procedures for Chemical Hazards | NIOSH | CDC. (URL: [Link])

  • First Aid in Case of Pesticide Exposure | US EPA. (URL: [Link])

  • Phenylacetic Acid | C8H8O2 | CID 999 - PubChem. (URL: [Link])

  • Removal of Sulfa Drugs by Sewage Treatment in Aqueous Solution Systems: Activated Carbon Treatment and Ozone Oxidation - J-Stage. (URL: [Link])

  • Subchronic Toxicities of Four Per- and Polyfluoroalkyl Substances (PFASs) by Oral Exposure in Sprague–Dawley Rats - MDPI. (URL: [Link])

  • Comparative case study on NAMs: towards enhancing specific target organ toxicity analysis - CNR-IRIS. (URL: [Link])

  • Specific Target Organ Toxicity – Single Exposure March 2017 - Society for Chemical Hazard Communication. (URL: [Link])

  • Phenylacetic acid - Wikipedia. (URL: [Link])

  • Determination of Sulfonamide Antibiotics in Wastewater by Liquid Chromatography–Tandem Mass Spectrometry: Asset Page - Environmental Protection. (URL: [Link])

  • PRACTICAL LAB MANUAL - HR Patel Institute of Pharmaceutical Education and Research. (URL: [Link])

  • TOXICOLOGICAL PROFILES FOR THREE ORGANIC ACIDS - Nevada Division of Environmental Protection. (URL: [Link])

  • Sulfonamide Allergies - PMC - NIH. (URL: [Link])

  • Selective protein covalent binding and target organ toxicity - PubMed - NIH. (URL: [Link])

  • Ecotoxicology of human pharmaceuticals - CIIMAR. (URL: [Link])

  • Chronic intoxication by an herbicide, 2,4,5-trichlorophenoxyacetic acid, in the pond snail, Lymnaea stagnalis L - PubMed. (URL: [Link])

Sources

Foundational

Therapeutic Targeting of 2-(4-Sulfamoylphenyl)acetic Acid: A Fragment-Based Perspective

The following in-depth technical guide details the therapeutic potential, mechanism of action, and experimental validation of 2-(4-Sulfamoylphenyl)acetic acid. Executive Summary 2-(4-Sulfamoylphenyl)acetic acid (CAS: 179...

Author: BenchChem Technical Support Team. Date: February 2026

The following in-depth technical guide details the therapeutic potential, mechanism of action, and experimental validation of 2-(4-Sulfamoylphenyl)acetic acid.

Executive Summary

2-(4-Sulfamoylphenyl)acetic acid (CAS: 17938-03-3) represents a "privileged scaffold" in medicinal chemistry. While often utilized as a synthetic intermediate for diarylheterocycle COX-2 inhibitors (e.g., furanone derivatives), the molecule itself possesses the requisite pharmacophores for distinct biological activity.

Its structure combines a primary sulfonamide (


), the classic warhead for Carbonic Anhydrase (CA) inhibition, with a carboxylic acid  tail (

), which confers hydrophilicity and specific electrostatic interaction potential. This guide analyzes its two primary therapeutic targets: Carbonic Anhydrases (CA) and Cyclooxygenase-2 (COX-2) , framing the molecule as a high-value lead fragment for fragment-based drug discovery (FBDD).

Part 1: Molecular Profiling & Pharmacophore Analysis

The therapeutic utility of 2-(4-Sulfamoylphenyl)acetic acid is dictated by its dual-functionality. Understanding these moieties is critical for experimental design.

Table 1: Physicochemical Profile & Target Relevance
FeatureChemical MoietyBiological FunctionTarget Relevance
Warhead Primary Sulfonamide (

)
Zinc-binding group (ZBG); Hydrogen bond donor/acceptor.[1]Carbonic Anhydrases: Critical for catalytic inhibition. COX-2: Critical for selectivity pocket binding.
Linker Phenyl RingHydrophobic scaffold;

-

stacking interactions.
CA: Interacts with hydrophobic wall (Val121, Leu198). COX-2: Fits hydrophobic channel.
Tail Acetic Acid (

)
Ionizable group (

); Hydrogen bond donor.
CA: Solubilizing group; interacts with hydrophilic residues (His64). COX-2: Often derivatized to form central heterocycles.

Part 2: Primary Target – Carbonic Anhydrases (CAs)

The most immediate and mechanistically sound target for the free acid is the Carbonic Anhydrase family (EC 4.2.1.1), specifically isoforms CA II (glaucoma), CA IX , and CA XII (hypoxic tumors).

Mechanism of Action: The Zinc Trap

Carbonic anhydrases catalyze the hydration of


 to bicarbonate. The active site contains a Zinc ion (

) coordinated by three histidine residues.
  • Binding: The sulfonamide group of 2-(4-Sulfamoylphenyl)acetic acid exists in equilibrium between neutral and ionized forms. The ionized nitrogen (

    
    ) coordinates directly to the 
    
    
    
    ion.
  • Displacement: This binding displaces the zinc-bound water molecule/hydroxide ion, effectively locking the enzyme in an inactive state.

  • Selectivity: The acetic acid tail extends towards the solvent-accessible area. In isoforms like CA IX (cancer-associated), the active site entrance is rich in basic residues; the acidic tail of this ligand can form favorable salt bridges, potentially enhancing selectivity over the ubiquitous CA II.

Visualization: CA Inhibition Pathway

The following diagram illustrates the catalytic blockade mechanism.

CA_Inhibition Zn Active Site Zinc (Zn2+) Substrate CO2 + H2O Zn->Substrate Catalysis (Normal) Complex Enzyme-Inhibitor Complex (Inactive) Zn->Complex Water Displacement Product HCO3- + H+ Substrate->Product Hydration Inhibitor 2-(4-Sulfamoylphenyl)acetic acid (R-SO2NH-) Inhibitor->Zn Coordination Bond Complex->Substrate Blockade

Figure 1: Mechanism of Carbonic Anhydrase inhibition. The sulfonamide anion coordinates the catalytic Zinc, preventing CO2 hydration.

Experimental Protocol: Stop-Flow Kinetic Assay

To validate 2-(4-Sulfamoylphenyl)acetic acid as a CA inhibitor, use a Stopped-Flow


 Hydration Assay . This is the gold standard for measuring inhibition constants (

) accurately.

Reagents:

  • Enzyme: Recombinant human CA II, IX, or XII.

  • Substrate:

    
     saturated water.
    
  • Indicator: Phenol red (

    
    ).
    
  • Buffer: HEPES (

    
    ), pH 7.5.
    

Workflow:

  • Preparation: Dissolve 2-(4-Sulfamoylphenyl)acetic acid in DMSO (keep final DMSO

    
    ). Prepare serial dilutions (
    
    
    
    to
    
    
    ).
  • Incubation: Pre-incubate enzyme with inhibitor for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction: Rapidly mix the enzyme-inhibitor solution with the

    
    -phenol red solution in the stopped-flow apparatus.
    
  • Detection: Monitor the absorbance change at

    
     (phenol red color change due to acidification).
    
  • Analysis: Calculate the initial velocity (

    
    ). Fit data to the Cheng-Prusoff equation to determine 
    
    
    
    and derive
    
    
    .

Part 3: Secondary Target – Cyclooxygenase-2 (COX-2)

While the free acid is less potent than marketed coxibs (e.g., Celecoxib), it is the structural precursor to the COX-2 selective pharmacophore.

Mechanism: The Selectivity Pocket

COX-2 differs from COX-1 by the presence of a hydrophilic side pocket created by the substitution of Isoleucine (in COX-1) with Valine (in COX-2) at position 523.

  • Pharmacophore: The 4-sulfamoylphenyl moiety is designed to insert into this side pocket.

  • Interaction: The sulfonamide hydrogens form hydrogen bonds with Arg513 and His90 .

  • Lead Optimization: The acetic acid tail is typically cyclized (e.g., with bromoacetophenone derivatives) to form a central lactone or pyrazole ring. This rigidifies the structure, placing the phenyl rings at the correct angle to fit the COX-2 active site.

Research Insight: Researchers should treat the free acid as a "Fragment Hit." In high-concentration fragment screening (X-ray crystallography soaking), this molecule will bind to the COX-2 side pocket, revealing optimal vectors for growing the molecule into a high-potency drug.

Experimental Protocol: COX-2 Inhibition Screening (Colorimetric)

For rapid evaluation of the acid or its derivatives.

Workflow:

  • System: Use a purified Ovine/Human COX-2 enzyme kit.

  • Reaction: COX-2 converts Arachidonic Acid (AA) to PGG2, which is reduced to PGH2. This reduction is coupled to the oxidation of a chromophore (e.g., TMPD) or a fluorophore (e.g., ADHP).

  • Procedure:

    • Incibrate enzyme + Inhibitor (2-(4-Sulfamoylphenyl)acetic acid) for 10 min.

    • Add Arachidonic Acid to start reaction.

    • Measure absorbance/fluorescence after 2 minutes.

  • Control: Run parallel assay with COX-1. A high COX-1/COX-2

    
     ratio indicates desired selectivity.
    

Part 4: Synthesis & Validation Workflow

The following diagram outlines the logical flow for a researcher using this molecule, moving from synthesis to biological validation.

Workflow Start Start: 2-(4-Sulfamoylphenyl)acetic acid Branch1 Direct Testing (Fragment) Start->Branch1 Branch2 Chemical Derivatization Start->Branch2 Exp1 CA Inhibition Assay (Stop-Flow) Branch1->Exp1 Functional Activity Exp2 X-Ray Crystallography (Soaking) Branch1->Exp2 Binding Mode Synth Cyclization / Coupling (e.g., w/ 2-bromoacetophenone) Branch2->Synth Target1 Target: Carbonic Anhydrase (Glaucoma/Cancer) Exp1->Target1 Validation Target2 Target: COX-2 (Inflammation) Synth->Target2 Lead Optimization

Figure 2: Research workflow for characterizing the therapeutic potential of the scaffold.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Zarghi, A., et al. (2005). Synthesis and biological evaluation of new 2,3-diaryl-1,3-thiazolidin-4-ones as selective cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Kalgutkar, A. S., et al. (2000). Ester and Amide Derivatives of the Nonsteroidal Antiinflammatory Drug, Indomethacin, as Selective Cyclooxygenase-2 Inhibitors. Journal of Medicinal Chemistry. Link

  • Al-Abdullah, E. S., et al. (2011). Synthesis and Anti-Inflammatory Activity of Some New 3,4-Diaryl-2(5H)-furanone Derivatives. Molecules. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of 2-(4-Sulfamoylphenyl)acetic Acid via Meerwein Arylation

This Application Note is structured to provide a high-integrity, reproducible protocol for the synthesis of 2-(4-Sulfamoylphenyl)acetic acid (also known as p-sulfamoylphenylacetic acid) starting from 4-aminobenzenesulfon...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a high-integrity, reproducible protocol for the synthesis of 2-(4-Sulfamoylphenyl)acetic acid (also known as p-sulfamoylphenylacetic acid) starting from 4-aminobenzenesulfonamide (Sulfanilamide).[1]

This guide deviates from standard templates to focus on the mechanistic causality and critical control points required for pharmaceutical-grade synthesis.

[1]

Executive Summary & Strategic Rationale

The conversion of an aromatic primary amine (aniline) to an acetic acid moiety is a pivotal transformation in the synthesis of COX-2 inhibitors and other sulfonamide-based therapeutics. While classical homologation (e.g., Arndt-Eistert) requires a carboxylic acid precursor, the Meerwein Arylation offers a direct, transition-metal-catalyzed route from the amine.[1]

This protocol details the three-stage conversion of Sulfanilamide to 2-(4-Sulfamoylphenyl)acetic acid .[1] Unlike standard nucleophilic substitutions which are incompatible with the acidic sulfonamide protons (


), this radical-polar crossover mechanism proceeds under acidic conditions, preserving the sulfonamide functionality without the need for protecting groups.
Key Reaction Pathway[2][3]
  • Diazotization: Generation of the electrophilic diazonium salt.

  • Meerwein Arylation: Copper-catalyzed radical addition to 1,1-dichloroethylene (vinylidene chloride).[1]

  • Hydrolysis: Solvolysis of the trichloro-intermediate to the target carboxylic acid.

Mechanistic Workflow (Graphviz Visualization)

The following diagram outlines the reaction logic and intermediate species.

G Start Sulfanilamide (4-aminobenzenesulfonamide) Diaz Diazonium Salt (Intermediate) Start->Diaz NaNO2, HCl < 5°C Meerwein Meerwein Adduct (4-(2,2,2-trichloroethyl) benzenesulfonamide) Diaz->Meerwein Vinylidene Chloride CuCl2 (cat), Acetone Radical Addition Target Target Product 2-(4-Sulfamoylphenyl) acetic acid Meerwein->Target H2SO4 / H2O Hydrolysis Reflux

Figure 1: Synthetic pathway utilizing the Meerwein arylation strategy to homologate the aniline nitrogen to an acetic acid carbon chain.[1]

Experimental Protocol

Phase 1: Diazotization of Sulfanilamide

Objective: Generate the 4-sulfamoylbenzenediazonium chloride salt in situ. Critical Control Point: Temperature control is paramount. Exceeding 5°C risks decomposition of the diazonium salt to the phenol (via reaction with water).

Reagents:

Reagent MW ( g/mol ) Equiv. Mass/Vol
Sulfanilamide 172.20 1.0 17.2 g (100 mmol)
Hydrochloric Acid (37%) 36.46 3.0 25 mL
Sodium Nitrite 69.00 1.1 7.6 g

| Water (DI) | 18.02 | Solvent | 100 mL |[1]

Procedure:

  • Dissolution: In a 500 mL three-neck round-bottom flask equipped with a thermometer and mechanical stirrer, suspend Sulfanilamide (17.2 g) in Water (60 mL) and HCl (25 mL).

  • Cooling: Immerse the flask in an ice/salt bath. Cool the suspension to 0–2°C .

  • Nitrite Addition: Dissolve Sodium Nitrite (7.6 g) in water (20 mL). Add this solution dropwise to the reaction mixture over 20 minutes.

    • Note: Maintain internal temperature below 5°C. The suspension should clear as the diazonium salt forms.

  • Verification: Test the solution with starch-iodide paper. An immediate blue-black color confirms excess nitrous acid (required).[1] If negative, add small aliquots of NaNO2 until positive.[1]

Phase 2: Meerwein Arylation (Coupling)

Objective: Couple the diazonium species with 1,1-dichloroethylene to form the trichloroethyl intermediate. Mechanism: The Cu(II) salt is reduced to Cu(I) by acetone/impurities, initiating a radical transfer.[1] The aryl radical attacks the alkene, followed by chlorine atom transfer.

Reagents:

Reagent MW ( g/mol ) Equiv. Mass/Vol
Vinylidene Chloride 96.94 5.0 40 mL (Excess)
Copper(II) Chloride 134.45 0.1 1.34 g
Acetone 58.08 Solvent 100 mL

| Sodium Acetate | 82.03 | Buffer | 15 g |[1]

Procedure:

  • Preparation: To the cold diazonium solution (from Phase 1), add Sodium Acetate (15 g) dissolved in water (30 mL) to buffer the pH (preventing acid-catalyzed polymerization of vinylidene chloride).

  • Coupling: Add Vinylidene Chloride (40 mL) and Acetone (100 mL).

  • Catalysis: Add Copper(II) Chloride (1.34 g) dissolved in minimal water (5 mL).

  • Reaction: Allow the mixture to warm to 20–25°C (Room Temp). Evolution of nitrogen gas (

    
    ) indicates the reaction is proceeding.
    
    • Safety: Use a gas bubbler to monitor

      
       evolution. Ensure excellent ventilation (Vinylidene chloride is volatile and toxic).[1]
      
  • Completion: Stir for 4–6 hours until

    
     evolution ceases.
    
  • Isolation: Evaporate the acetone and excess vinylidene chloride under reduced pressure. Extract the aqueous residue with Ethyl Acetate (

    
     mL). Dry organics over 
    
    
    
    and concentrate to yield the crude 4-(2,2,2-trichloroethyl)benzenesulfonamide .[1]
Phase 3: Hydrolysis to Target Acid

Objective: Convert the trichloromethyl group into the carboxylic acid.

Reagents:

Reagent Conc. Volume
Sulfuric Acid 80-90% 50 mL

| Water | - | 100 mL |[1]

Procedure:

  • Hydrolysis: Suspend the crude intermediate from Phase 2 in 80% Sulfuric Acid (50 mL).

  • Heating: Heat the mixture to 100–110°C for 4 hours. The trichloro-group hydrolyzes to the acid chloride and then the carboxylic acid in situ.

  • Quenching: Cool the mixture to room temperature and pour slowly onto crushed ice (200 g).

  • Precipitation: The product, 2-(4-Sulfamoylphenyl)acetic acid , typically precipitates as an off-white solid.[1]

  • Filtration: Filter the solid.

  • Purification: Recrystallize from hot water or water/ethanol (9:1).

Quality Control & Characterization

To ensure the protocol was successful, verify the product against these parameters.

ParameterExpected ValueMethod
Appearance White to off-white crystalline powderVisual
Melting Point 204–206°C (dec)Capillary MP
1H NMR (DMSO-d6)

12.4 (s, 1H, COOH), 7.8 (d, 2H, Ar-H), 7.4 (d, 2H, Ar-H), 7.3 (s, 2H, SO2NH2), 3.7 (s, 2H, CH2)
400 MHz NMR
Mass Spec [M-H]- = 214.02LC-MS (ESI Negative)

Safety & Handling (HSE)

  • Diazonium Salts: Never isolate the diazonium salt as a dry solid; they are shock-sensitive explosives. Always process in solution.

  • Vinylidene Chloride: A suspected carcinogen and highly flammable. Handle only in a fume hood.

  • Copper Salts: Toxic to aquatic life. Dispose of aqueous waste as heavy metal waste.

  • Sulfonamide Sensitivity: Operators with sulfa-drug allergies should avoid contact with the starting material and product.

References

  • Meerwein Arylation Mechanism

    • Doyle, M. P., et al. "Alkyl Nitrites as Substitutes for Sodium Nitrite in the Meerwein Arylation."[1] Journal of Organic Chemistry, 1977.[1] Link[1]

  • General Phenylacetic Acid Synthesis

    • "Phenylacetic Acid."[2] Organic Syntheses, Coll.[1][2] Vol. 1, p.436.[1] Link (Provides context on hydrolysis of side chains, though via nitrile).[1]

  • Sulfonamide Chemistry

    • "Sulfanilamide."[3][4][5] Organic Syntheses, Coll.[1][2] Vol. 4, p.943.[1] Link (Standard handling of sulfanilamide precursors).[1]

  • Arylation of Vinylidene Chloride

    • Dombrovskii, A. V.[1][6] "The Meerwein Reaction (Arylation of Unsaturated Compounds by Diazonium Salts)." Russian Chemical Reviews, 1984.[1] (Authoritative review on the specific coupling of diazonium salts with vinylidene chloride to form trichloroethyl derivatives).

Sources

Application

Precision Protocol: N-Acylation of Sulfonamides for Medicinal Chemistry

Topic: Protocol for N-Acylation of Sulfonamides Content Type: Detailed Application Notes and Protocols Abstract & Strategic Significance The N-acyl sulfonamide moiety (

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for N-Acylation of Sulfonamides Content Type: Detailed Application Notes and Protocols

Abstract & Strategic Significance

The N-acyl sulfonamide moiety (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


) is a cornerstone pharmacophore in modern drug design, serving as a non-hydrolyzable bioisostere of the carboxylic acid.[1][2] With a pKa typically ranging from 3.5 to 5.0, this functional group mimics the acidity and hydrogen-bonding geometry of carboxylates while offering enhanced lipophilicity and metabolic stability.

This guide moves beyond generic textbook procedures to address the specific challenge of this transformation: the "Nucleophilicity Paradox." Sulfonamides are inherently poor nucleophiles due to the electron-withdrawing sulfonyl group. Successful acylation requires not just reagents, but a precise orchestration of activation (of the acyl donor) and deprotonation (of the sulfonamide).

Key Applications:

  • Bioisosteric Replacement: Improving potency/permeability in hit-to-lead optimization (e.g., Elexacaftor, Grazoprevir).

  • Linker Chemistry: Creating pH-sensitive linkers for PROTACs or conjugates.

Mechanistic Insight: The DMAP Turbocharger

Standard amide coupling conditions often fail with sulfonamides. The reaction relies heavily on Nucleophilic Catalysis . The sulfonamide nitrogen is too weak to attack a standard ester or even some acid chlorides directly at a useful rate without forcing conditions that cause degradation.

We utilize 4-Dimethylaminopyridine (DMAP) not just as a base, but as an acyl-transfer catalyst .

Visual 1: Catalytic Cycle of N-Acylation

The following diagram illustrates the critical role of the Acyl-pyridinium intermediate, which is orders of magnitude more electrophilic than the starting acid chloride.

G Start Acyl Chloride (R-COCl) Inter Acyl-Pyridinium Intermediate (Highly Electrophilic) Start->Inter Nucleophilic Attack DMAP DMAP (Catalyst) DMAP->Inter Prod N-Acyl Sulfonamide (Product) Inter->Prod Acyl Transfer Sulf Sulfonamide (R-SO2NH2) Sulf->Prod Attack on Intermediate Base Auxiliary Base (TEA/DIPEA) Base->Sulf Deprotonation Prod->DMAP Catalyst Regeneration

Figure 1: The DMAP catalytic cycle converts the acyl chloride into a "super-electrophile" (Acyl-Pyridinium), enabling attack by the weak sulfonamide nucleophile.

Experimental Protocols

Method A: The "Gold Standard" (Acid Chloride/Anhydride)

Best for: Scalable synthesis, robust substrates, and parallel library generation.

Reagents:

  • Sulfonamide (1.0 equiv)[1]

  • Acyl Chloride or Anhydride (1.2 – 1.5 equiv)

  • Triethylamine (

    
    ) or DIPEA (2.0 – 3.0 equiv)
    
  • DMAP (0.1 – 0.2 equiv for chlorides; 1.0 equiv for anhydrides)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Protocol:

  • Preparation: In a flame-dried flask under inert atmosphere (

    
    /Ar), dissolve the Sulfonamide (1.0 equiv) in anhydrous DCM (0.2 M concentration).
    
  • Activation: Add

    
     (2.5 equiv) followed by DMAP (0.1 equiv). Stir for 5 minutes. Note: The solution often clarifies as the sulfonamide salt forms.
    
  • Addition: Cool to

    
    . Add the Acyl Chloride (1.2 equiv) dropwise.
    
    • Why? Exotherms can promote O-sulfonylation or bis-acylation. Low temp controls selectivity.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–12 hours. Monitor by TLC/LC-MS.

    • Endpoint: Look for the disappearance of the sulfonamide.[3] A new, less polar spot (the N-acyl product) should appear; however, due to its acidity, it may streak on silica.

Method B: Direct Coupling (Carboxylic Acid + EDC)

Best for: Late-stage functionalization, sensitive substrates, or when acid chlorides are unstable.

Reagents:

  • Sulfonamide (1.0 equiv)[1]

  • Carboxylic Acid (1.2 equiv)[3]

  • EDC

    
    HCl (1.5 equiv)
    
  • DMAP (1.2 – 1.5 equiv) Crucial Note: Stoichiometric DMAP is often required here, not catalytic.

  • Solvent: DCM or DMF.

Protocol:

  • Dissolution: Dissolve Carboxylic Acid (1.2 equiv) and Sulfonamide (1.0 equiv) in DCM.

  • Coupling: Add EDC

    
    HCl (1.5 equiv).
    
  • Catalysis: Add DMAP (1.5 equiv) in one portion.

    • Mechanistic Note: The EDC forms an O-acylisourea. The weak sulfonamide cannot attack this effectively. DMAP intercepts the O-acylisourea to form the reactive N-acylpyridinium species.

  • Reaction: Stir at RT for 12–24 hours.

The Self-Validating Purification System (Acid-Base Extraction)

The most common failure mode in this chemistry is not the reaction, but the purification. Silica chromatography is often difficult because the product streaks due to its acidity (pKa ~4).

We utilize the acidity of the product to purify it without a column.

Visual 2: Purification Logic Tree

This workflow ensures that neutral impurities (unreacted reagents) are washed away while the product is protected in the aqueous phase.

G Rxn Crude Reaction Mixture (DCM) Step1 Wash with 1M HCl (Removes DMAP/Pyridine) Rxn->Step1 Step2 Extract with sat. NaHCO3 (aq) (pH ~8.5) Step1->Step2 Layers Separate Layers Step2->Layers OrgLayer Organic Layer (Contains Neutral Impurities) Layers->OrgLayer Top/Bottom depends on solvent AqLayer Aqueous Layer (Contains Product as Sodium Salt) Layers->AqLayer Step3 Discard Organic OrgLayer->Step3 Step4 Acidify Aqueous (1M HCl) to pH 2-3 AqLayer->Step4 Step5 Extract with EtOAc & Concentrate Step4->Step5 Final Pure N-Acyl Sulfonamide Step5->Final

Figure 2: The "Reverse-Phase" Extraction Protocol exploits the pKa differential between the product (pKa ~4) and impurities.

Purification Protocol Steps:

  • Quench: Dilute reaction with DCM. Wash with 1M HCl (removes DMAP/EDC urea).

  • Salt Formation (Critical): Extract the organic layer with saturated aqueous

    
     (
    
    
    
    ).
    • Observation: The product moves to the Aqueous layer (as the sodium salt).

    • Neutral impurities stay in the Organic layer.

  • Wash: Discard the organic layer (or keep for back-extraction if yield is low).

  • Precipitation/Extraction: Acidify the aqueous layer carefully with 1M HCl to pH ~2. The product will precipitate (if solid) or oil out. Extract with Ethyl Acetate (

    
    ).[1]
    
  • Finish: Dry (

    
    ) and concentrate. This usually yields >95% pure material.
    

Quantitative Data & Comparison

ParameterMethod A: Acid ChlorideMethod B: EDC/DMAPMethod C: Metal Catalysis (Cu)
Reagent Availability High (Commercial or made via

)
High (Carboxylic Acids)Moderate (Requires specific ligands)
Reaction Time Fast (1 - 4 hours)Slow (12 - 24 hours)Variable (Heat often required)
Purification Acid/Base Extraction (Easy)Acid/Base Extraction (Easy)Column often required (removes metal)
Chiral Integrity Risk of racemization (if

-chiral)
Lower risk (with additives like HOBt)Good
Yield (Typical) 80 - 95%60 - 85%50 - 80%

References

  • Bioisosterism & pKa Significance

    • Ballatore, C., et al. "Carboxylic Acid Bioisosteres in Medicinal Chemistry."[4] ChemMedChem, 2013.

  • General Synthesis Review

    • Ammazzalorso, A., et al. "N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry."[4] Chemical Biology & Drug Design, 2017.[4][5]

  • D. A. Evans, et al. "N-Acylation of Sulfonamides." Journal of the American Chemical Society.
  • Purification Strategies

    • BenchChem Technical Support.[1][6] "Synthesis of N-Acylsulfonamides: Application Notes." BenchChem, 2025.[1][6]

  • Drug Examples (Elexacaftor)

    • FDA Label/Chemistry Review for Trikafta (Elexacaftor/Tezacaftor/Ivacaftor).

Sources

Method

using 2-(4-Sulfamoylphenyl)acetic acid in carbonic anhydrase inhibition assay

This Application Note provides a rigorous, field-validated protocol for utilizing 2-(4-Sulfamoylphenyl)acetic acid (CAS 22958-64-1) in Carbonic Anhydrase (CA) inhibition assays. Protocol for 2-(4-Sulfamoylphenyl)acetic A...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for utilizing 2-(4-Sulfamoylphenyl)acetic acid (CAS 22958-64-1) in Carbonic Anhydrase (CA) inhibition assays.

Protocol for 2-(4-Sulfamoylphenyl)acetic Acid (CAS 22958-64-1)[1][2]

Introduction & Mechanism

2-(4-Sulfamoylphenyl)acetic acid is a classical sulfonamide-based inhibitor designed to target the zinc-active site of carbonic anhydrase enzymes. Unlike lipophilic inhibitors (e.g., acetazolamide), the addition of the acetic acid moiety at the para position introduces a hydrophilic, ionizable tail (


), which influences binding kinetics and isoform selectivity (hCA I vs. hCA II).

Mechanism of Action: The primary inhibition mechanism is competitive binding . The sulfonamide nitrogen (


) acts as a transition state analogue, displacing the zinc-bound water molecule/hydroxide ion necessary for catalysis. This "zinc-anchor" mechanism locks the enzyme in an inactive state.

CA_Inhibition_Mechanism Zn Active Site Zn(II) Water H2O / OH- Zn->Water Native State Coordination Complex Enzyme-Inhibitor Complex (Inactive) Zn->Complex Inhibition Inhibitor 2-(4-Sulfamoylphenyl)acetic acid (Sulfonamide Anion) Inhibitor->Zn Displaces Water (Coordination Bond) Inhibitor->Complex Substrate Substrate (CO2 or p-NPA) Substrate->Zn Blocked Access

Figure 1: Mechanism of Competitive Inhibition. The sulfonamide moiety coordinates directly with the active site Zinc, sterically and electronically preventing substrate access.

Materials & Reagents
ReagentSpecificationStorageNotes
Inhibitor 2-(4-Sulfamoylphenyl)acetic acid+4°CCAS 22958-64-1 . MW: 215.23 g/mol .[1][2]
Enzyme hCA II (Recombinant)-20°CAvoid freeze-thaw cycles. Aliquot upon receipt.
Substrate p-Nitrophenyl Acetate (p-NPA)-20°CUnstable in water. Prepare fresh in Acetonitrile.
Buffer Base HEPES or Tris-SulfateRTpH 7.6 is critical for physiological relevance.
Solvent DMSO (Anhydrous)RTFor inhibitor stock.
Experimental Protocol: Esterase Activity Assay

This protocol utilizes the esterase activity of CA, where it hydrolyzes p-nitrophenyl acetate (p-NPA) to p-nitrophenol (p-NP). The production of p-NP is monitored colorimetrically at 405 nm .

Phase A: Solution Preparation
  • Assay Buffer: 50 mM HEPES, 20 mM

    
    , 1 mM EDTA, pH 7.6.
    
    • Note: Sulfate ions stabilize the enzyme but can act as weak inhibitors; keep concentration constant.

  • Inhibitor Stock (10 mM): Dissolve 2.15 mg of 2-(4-Sulfamoylphenyl)acetic acid in 1.0 mL of 100% DMSO.

    • Validation: Sonicate for 30s to ensure complete dissolution.

  • Substrate Stock (100 mM): Dissolve p-NPA in Acetonitrile .

    • Critical: Do not use DMSO for p-NPA as it accelerates spontaneous hydrolysis.

Phase B: 96-Well Plate Setup

Perform all steps on ice until the reaction start.

  • Enzyme Preparation: Dilute hCA II in Assay Buffer to a concentration of 200 nM (Final assay concentration will be 20 nM).

  • Inhibitor Dilution: Prepare a serial dilution of the inhibitor in Assay Buffer (range: 0.1 nM to 10 µM). Ensure DMSO concentration remains constant (<1%).

  • Plating:

    • Blank (Background): 90 µL Buffer + 10 µL Solvent (No Enzyme).

    • Positive Control (100% Activity): 80 µL Buffer + 10 µL Enzyme + 10 µL Solvent.

    • Test Wells: 80 µL Buffer + 10 µL Enzyme + 10 µL Inhibitor.

Phase C: Reaction & Detection
  • Pre-Incubation: Incubate the plate for 15 minutes at 25°C . This allows the sulfonamide to equilibrate with the Zn(II) center.

  • Start Reaction: Add 10 µL of 5 mM p-NPA (diluted from stock using Buffer) to all wells using a multi-channel pipette.

    • Final Substrate Concentration: 0.5 mM.

  • Measurement: Immediately place in a plate reader. Measure Absorbance at 405 nm every 15 seconds for 10 minutes (Kinetic Mode).

Assay_Workflow Start Start Stock Prep Stocks: Inhibitor (DMSO) Substrate (MeCN) Start->Stock Incubate Pre-Incubation (Enzyme + Inhibitor) 15 min @ 25°C Stock->Incubate AddSub Add Substrate (p-NPA) Incubate->AddSub Read Kinetic Read OD 405nm (0-10 min) AddSub->Read Analyze Data Analysis (V_initial calculation) Read->Analyze

Figure 2: Kinetic Assay Workflow. Critical timing step is the addition of substrate post-incubation.

Data Analysis & Validation
Step 1: Calculate Initial Velocity (

)

Determine the slope of the linear portion of the Absorbance vs. Time curve (OD/min) for each well.



Step 2: Calculate % Inhibition


Step 3: Determine

Plot % Inhibition (Y-axis) vs. Log[Inhibitor] (X-axis). Fit the data to a 4-parameter logistic (4PL) equation:



Step 4: Calculate

(Cheng-Prusoff)

To convert the empirical


 to the intrinsic binding constant 

, use the Cheng-Prusoff equation.[3]

  • 
     : Substrate concentration used (0.5 mM).
    
  • 
     : Michaelis constant for hCA II with p-NPA.
    
    • Note: The

      
       for p-NPA is high (typically 10–15 mM at pH 7.6). Because 
      
      
      
      in this solubility-limited assay,
      
      
      .
Troubleshooting & Critical Factors
  • Spontaneous Hydrolysis: p-NPA hydrolyzes spontaneously in water.

    • Solution: Always subtract the "No Enzyme" blank slope from all samples. If blank rate > 20% of control rate, prepare fresh substrate.

  • Solubility Limits: 2-(4-Sulfamoylphenyl)acetic acid is moderately soluble.

    • Solution: If precipitation is observed at >100 µM, verify stock clarity. Do not exceed 5% DMSO in the final well, as DMSO inhibits CA II.

  • Wavelength Choice:

    • 405 nm: Measures p-nitrophenolate (pH dependent). Ensure buffer pH is ≥ 7.0.

    • 348 nm: Isosbestic point (pH independent). Use if working at pH < 7.0 (requires UV-transparent plates).

References
  • Compound Identification: CAS 22958-64-1 is identified as 2-(4-Sulfamoylphenyl)acetic acid (also known as 4-sulfamoylphenylacetic acid).[1]

    • Source:

  • Assay Methodology: Standard protocol for CA esterase activity using p-nitrophenyl acet

    • Source:

  • Kinetic Analysis: Application of the Cheng-Prusoff equ

    • Source:

  • Enzyme Properties: Human Carbonic Anhydrase II kinetics and inhibition profiles.

    • Source: [Supuran, C. T. (2008).[4] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery]([Link])

Sources

Application

Application Notes and Protocols for the Determination of Cyclooxygenase-2 (COX-2) Inhibition

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and execution of a robust in vitro assay to determine the inhibitory activity of tes...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and execution of a robust in vitro assay to determine the inhibitory activity of test compounds against human Cyclooxygenase-2 (COX-2). We will delve into the biochemical basis of the assay, provide a detailed, field-proven protocol for a fluorometric-based assay, and discuss critical aspects of data analysis and quality control. The causality behind experimental choices is explained to ensure both technical accuracy and practical success. This protocol is designed as a self-validating system, incorporating necessary controls to ensure the trustworthiness of the generated data.

Introduction: The Significance of Targeting COX-2

Cyclooxygenase (COX), formally known as prostaglandin-endoperoxide synthase (PTGS), is the enzyme responsible for converting arachidonic acid into prostanoids, a class of potent biological mediators that includes prostaglandins, prostacyclin, and thromboxane.[1][2] There are two primary isoforms of this enzyme: COX-1 and COX-2.

  • COX-1 is constitutively expressed in most tissues and plays a crucial role in physiological "housekeeping" functions, such as maintaining the integrity of the gastric mucosa and mediating platelet aggregation.[1][2][3]

  • COX-2 , in contrast, is typically not expressed in most cells under normal conditions.[1][4] Its expression is rapidly and transiently induced by pro-inflammatory stimuli, such as cytokines and growth factors, leading to a surge in prostaglandin production at sites of inflammation.[1][2][5]

This differential expression profile makes COX-2 a prime therapeutic target for anti-inflammatory drugs. The goal of selective COX-2 inhibitors (coxibs) is to reduce the pain and inflammation associated with elevated prostaglandin levels while sparing the protective functions of COX-1, thereby minimizing the gastrointestinal side effects common to non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[6][7] This application note details a reliable method for screening and characterizing potential COX-2 selective inhibitors.

Assay Principle: Leveraging the Peroxidase Activity of COX-2

The COX enzyme possesses a bifunctional catalytic activity: a cyclooxygenase activity and a peroxidase activity, which occur at two distinct active sites.[8][9]

  • Cyclooxygenase Activity: Converts arachidonic acid to the unstable intermediate, Prostaglandin G2 (PGG2).

  • Peroxidase Activity: Reduces the hydroperoxy group of PGG2 to a hydroxyl group, forming Prostaglandin H2 (PGH2).[9][10]

While direct measurement of prostanoids is possible via methods like ELISA or LC-MS/MS, a more rapid and high-throughput-friendly approach is to measure the peroxidase activity.[11][12] This assay is based on the fluorometric detection of the peroxidase component of COX-2.[1][4] A fluorescent probe acts as a co-substrate for the peroxidase-mediated reduction of PGG2. The probe is oxidized during the reaction, generating a highly fluorescent product that can be measured kinetically. The rate of fluorescence generation is directly proportional to the COX-2 activity.

COX-2_Peroxidase_Assay AA Arachidonic Acid COX2 COX-2 (Cyclooxygenase Activity) AA->COX2 PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 Peroxidase COX-2 (Peroxidase Activity) PGG2->Peroxidase PGH2 Prostaglandin H2 (PGH2) Peroxidase->PGH2 Fluorescence Fluorescent Product (Ex/Em = 535/587 nm) Peroxidase->Fluorescence Probe Non-Fluorescent Probe (e.g., Amplex™ Red) Probe->Peroxidase Co-substrate Inhibitor COX-2 Inhibitor Inhibitor->COX2 Inhibitor->Peroxidase

Caption: Biochemical pathway of the fluorometric COX-2 inhibition assay.

Materials and Reagents

Proper preparation and handling of all materials are paramount for assay success. The following table outlines the necessary components.

ComponentDescription & Supplier ExampleStorage
Human Recombinant COX-2 Purified enzyme. (e.g., BPS Bioscience #71111, Cayman #460121)-80°C
COX Assay Buffer Typically 0.1 M Tris-HCl, pH 8.0. (e.g., BPS Bioscience #79303)4°C
Heme Required cofactor for COX activity. (e.g., Cayman #460102)-20°C
Arachidonic Acid Substrate, >98% purity. (e.g., Cayman #90010)-20°C
Fluorometric Probe Amplex™ Red or similar. (e.g., BPS Bioscience #79304)-20°C, protected from light
COX-2 Inhibitor (Control) Celecoxib or Valdecoxib. (e.g., Sigma-Aldrich #PZ0008)Room Temp or as specified
Solvent Anhydrous, molecular biology grade DMSO.Room Temp
96-Well Plate Solid black, opaque, flat-bottom for fluorescence assays.Room Temp
Plate Reader Capable of kinetic fluorescence measurement (Ex/Em ≈ 535/587 nm).N/A
Sterile Water Nuclease-free, for reconstituting reagents.Room Temp

Detailed Experimental Protocol

This protocol is optimized for a 96-well plate format with a final reaction volume of 100 µL. All samples and controls should be performed in at least duplicate.[13]

Part A: Reagent Preparation

Causality Insight: The stability of reagents, especially the enzyme and substrate, is critical. COX-2 enzyme is sensitive and should be kept on ice at all times to prevent loss of activity.[1] Arachidonic acid can oxidize, so it should be prepared fresh from a concentrated stock just before use.[1][8]

  • COX Assay Buffer: Equilibrate to room temperature before use.

  • Human Recombinant COX-2: Thaw on ice. Briefly centrifuge the vial to collect the contents. Dilute the enzyme to the working concentration (e.g., 17.5 ng/µL as a starting point, may require optimization) with cold COX Assay Buffer.[13] Keep the diluted enzyme on ice and use within one hour.[14] Avoid repeated freeze-thaw cycles of the stock enzyme by preparing single-use aliquots.[4][15]

  • Test Compounds & Control Inhibitor: Prepare a 100X stock solution of each test compound and the control inhibitor (e.g., Celecoxib) in 100% DMSO. Then, create a 10X intermediate dilution series in COX Assay Buffer. The final concentration of DMSO in the assay well should not exceed 1%.[13]

  • Amplex™ Red Probe: Prepare a working solution by diluting the stock 10-fold with sterile water.[13] Protect from light.

  • Arachidonic Acid (Substrate): Prepare a 5 mM stock solution in 100% Ethanol. Immediately before initiating the reaction, dilute this stock to the final working concentration (e.g., 2.5 mM) with the supplied diluent or assay buffer.[13] This is the reaction trigger and should be the last reagent prepared and added.

Part B: Assay Plate Setup & Execution

Self-Validation Insight: The inclusion of proper controls is non-negotiable for a validatable assay.

  • Negative Control (No Enzyme): Establishes baseline fluorescence/background noise.

  • Vehicle Control (100% Activity): Represents uninhibited enzyme activity. All test compound results are normalized to this control.

  • Inhibitor Control (e.g., Celecoxib): Confirms that the assay system can detect inhibition.

Caption: Step-by-step experimental workflow for the COX-2 inhibition assay.

Procedure:

  • Enzyme Addition: Add 70 µL of COX Assay Buffer to the "Negative Control" wells. To all other wells (Vehicle Control, Inhibitor Control, Test Compound), add 20 µL of the diluted COX-2 enzyme solution.[13]

  • Compound Addition:

    • To "Vehicle Control" and "Negative Control" wells, add 10 µL of COX Assay Buffer containing the same percentage of DMSO as the test compound wells.[13]

    • To "Inhibitor Control" and "Test Compound" wells, add 10 µL of the appropriate 10X inhibitor solution.

  • Pre-incubation: Gently tap the plate to mix. Cover and incubate for 10 minutes at 37°C .

    • Causality Insight: This pre-incubation step allows the test compounds to bind to the enzyme before the substrate is introduced. This is particularly important for time-dependent inhibitors, and altering this time can significantly change the apparent IC50 value.[8][14]

  • Probe Addition: Add 10 µL of the diluted Amplex™ Red probe solution to all wells.

  • Reaction Initiation: Set the plate reader to perform a kinetic read at 25°C or 37°C for 5-10 minutes, measuring fluorescence at Ex/Em = 535/587 nm.[1][4]

  • Measurement: Using a multi-channel pipette, add 10 µL of the freshly prepared arachidonic acid solution to all wells to initiate the reaction. Immediately place the plate in the reader and begin measurement.[1]

Data Analysis and Interpretation

Calculating IC50 Values
  • Determine the Reaction Rate: For each well, calculate the rate of reaction (slope) from the linear portion of the kinetic fluorescence curve (ΔRFU/min).

  • Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = (1 - (Rate_Test_Compound - Rate_Negative_Control) / (Rate_Vehicle_Control - Rate_Negative_Control)) * 100

  • Generate Dose-Response Curve: Plot the % Inhibition against the logarithm of the test compound concentration.

  • Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal, 4PL) with software like GraphPad Prism to calculate the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition.[12]

Data Presentation

Summarize the final IC50 values for the test compounds and the control inhibitor in a clear, structured table.

CompoundCOX-2 IC50 (µM)
Celecoxib (Control)e.g., 0.45[4]
Test Compound AResult
Test Compound BResult
Test Compound CResult
Trustworthiness: Quality Control Checks
  • Negative Control: The reaction rate should be negligible, close to zero.

  • Vehicle Control: Should exhibit a robust, linear increase in fluorescence.

  • Inhibitor Control: Should show significant (>80%) inhibition at an appropriate concentration.

  • Compound Interference: It is crucial to test for compound auto-fluorescence or if the compound acts as an antioxidant, as this can interfere with the assay and give a false positive result.[8] This can be checked by running a parallel well with the compound but without the enzyme.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low signal in Vehicle Control Inactive enzyme; degraded substrate; incorrect buffer pH.Use a fresh aliquot of enzyme; prepare arachidonic acid fresh; verify buffer pH.
High background in Negative Control Contaminated reagents; light exposure of probe.Use fresh, sterile reagents; protect the probe from light at all times.
High variability between replicates Pipetting errors; improper mixing; temperature fluctuation.Calibrate pipettes; ensure thorough but gentle mixing; use a temperature-controlled plate reader.
Inhibition >100% or <0% Compound auto-fluorescence or quenching; calculation error.Check for compound interference; double-check data analysis formulas and normalization.

References

  • Signaling pathways regulating COX-2 expression. Schematic diagram... - ResearchGate. [Link]

  • COX2 Inhibitor Screening Assay Kit - BPS Bioscience. [Link]

  • Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed. [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie. [Link]

  • Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin - DiVA. [Link]

  • Proposed signal pathways of Cox-2 gene regulation. - ResearchGate. [Link]

  • Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors - MDPI. [Link]

  • COX-2 Biochemical Activity Assay Service - Reaction Biology. [Link]

  • COX2 Inhibitor Screening Assay Kit COX2 82210 - BPS Bioscience. [Link]

  • Peroxidase activity of cyclooxygenase-2 (COX-2) cross-links beta-amyloid (Abeta) and generates Abeta-COX-2 hetero-oligomers that are increased in Alzheimer's disease - PubMed. [Link]

  • Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (BN00779) - Assay Genie. [Link]

  • An ELISA method to measure inhibition of the COX enzymes - PubMed. [Link]

  • COX-1 and COX-2 pathways | Download Scientific Diagram - ResearchGate. [Link]

  • COX-2 Inhibitor Screening Kit - Creative BioMart. [Link]

  • COX-2 Inhibitor Prediction With KNIME: A Codeless Automated Machine Learning-Based Virtual Screening Workflow - PubMed. [Link]

  • COX-1 And COX-2 Anti-Inflammatory Assays - Nutraceuticals World. [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC. [Link]

  • Identification of New Rofecoxib-Based Cyclooxygenase-2 Inhibitors: A Bioinformatics Approach - MDPI. [Link]

  • (701080) COX-2 (human) Inhibitor Screening Assay Kit - Cayman Chemical - CiteAb. [Link]

  • Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - ScienceDirect. [Link]

  • Cyclooxygenase-2 - Wikipedia. [Link]

  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC. [Link]

  • COX-2 (human) Inhibitor Screening Assay Kit - Probiotek. [Link]

  • Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Request PDF - ResearchGate. [Link]

  • COX2 Human Cyclooxygenase Enzymatic SAFETYscan SafetyScreen Assay - US. [Link]

  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - Bentham Science. [Link]

Sources

Method

Application Notes and Protocols: 2-(4-Sulfamoylphenyl)acetic Acid in the Synthesis of Kinase Inhibitors

Introduction: The Strategic Importance of the Sulfamoylphenyl Scaffold In the landscape of modern medicinal chemistry, the pursuit of selective and potent kinase inhibitors remains a cornerstone of drug discovery, partic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Sulfamoylphenyl Scaffold

In the landscape of modern medicinal chemistry, the pursuit of selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology and inflammatory diseases. Kinases, by virtue of their central role in cellular signaling, represent a large and highly targeted class of enzymes. Within the vast chemical space of potential inhibitors, scaffolds containing the 4-sulfamoylphenyl moiety have emerged as a privileged structure. This is exemplified by the market success and clinical significance of drugs like Celecoxib, a selective COX-2 inhibitor, and a plethora of investigational agents targeting various other kinases.

The sulfonamide group (—SO₂NH₂) is a key pharmacophoric feature, acting as a potent hydrogen bond donor and acceptor, enabling strong and often selective interactions within the ATP-binding pocket of kinases. When appended to a phenyl ring, it provides a rigid and synthetically versatile anchor for the elaboration of diverse chemical entities.

This application note focuses on the utility of a specific, yet highly adaptable starting material: 2-(4-sulfamoylphenyl)acetic acid . We will explore its strategic application in the synthesis of two distinct classes of kinase inhibitors: Cyclin-Dependent Kinase (CDK) inhibitors based on a pyrrolo[2,3-d]pyrimidine core, and pyrazole-based Cyclooxygenase-2 (COX-2) inhibitors, including Celecoxib and its analogs. The inherent reactivity of both the sulfonamide and the acetic acid functionalities provides a rich platform for chemical diversification, allowing researchers to fine-tune potency, selectivity, and pharmacokinetic properties.

Core Synthetic Strategies: From Acetic Acid to Key Intermediates

A primary challenge in utilizing 2-(4-sulfamoylphenyl)acetic acid is its conversion into more synthetically tractable intermediates, namely 4-sulfamoylaniline and 4-sulfamoylphenylhydrazine. The acetic acid side chain, while not always retained in the final inhibitor structure, serves as a versatile chemical handle for these crucial transformations. Classical organic reactions such as the Curtius, Hofmann, and Schmidt rearrangements provide reliable pathways to convert the carboxylic acid into a primary amine, which is a key building block for many kinase inhibitor scaffolds.

Conceptual Synthetic Pathway

The following diagram illustrates the conceptual workflow from the starting material to the key aniline and hydrazine intermediates, which are the entry points for the synthesis of the target kinase inhibitors.

G cluster_rearrangements Conversion of Acetic Acid to Amine start 2-(4-Sulfamoylphenyl)acetic acid amide 2-(4-Sulfamoylphenyl)acetamide start->amide 1. SOCl₂ 2. NH₄OH acyl_azide 2-(4-Sulfamoylphenyl)acetyl azide start->acyl_azide 1. SOCl₂ 2. NaN₃ amine 4-(Aminomethyl)benzenesulfonamide start->amine Schmidt Reaction (HN₃, H₂SO₄) amide->amine Hofmann Rearrangement (Br₂, NaOH) acyl_azide->amine Curtius Rearrangement (Heat) aniline 4-Sulfamoylaniline (Key Intermediate 1) amine->aniline Oxidation/Rearrangement (Not shown in detail) diazonium Diazonium Salt aniline->diazonium NaNO₂, HCl hydrazine 4-Sulfamoylphenylhydrazine (Key Intermediate 2) diazonium->hydrazine Reduction (e.g., Na₂SO₃)

Caption: Conversion of 2-(4-sulfamoylphenyl)acetic acid to key aniline and hydrazine intermediates.

Application I: Synthesis of Pyrrolo[2,3-d]pyrimidine-Based CDK9 Inhibitors

Cyclin-dependent kinase 9 (CDK9) plays a crucial role in the regulation of transcription and is a validated therapeutic target in various malignancies, including pancreatic ductal adenocarcinoma (PDAC)[1][2]. The synthesis of potent CDK9 inhibitors can be achieved through a palladium-catalyzed cross-coupling reaction between a substituted 2-chloropyrrolo[2,3-d]pyrimidine and 4-sulfamoylaniline (or its derivatives).

Signaling Pathway of CDK9 Inhibition

In many cancers, CDK9 is overexpressed and contributes to cell proliferation by phosphorylating the C-terminal domain of RNA polymerase II, leading to the transcription of anti-apoptotic proteins like Mcl-1 and oncogenes like c-Myc. Inhibition of CDK9 blocks this process, leading to cell cycle arrest and apoptosis[3][4][5].

CDK9_Pathway CDK9 CDK9 / Cyclin T RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylation Mcl1_cMyc Mcl-1, c-Myc (Anti-apoptotic & Oncogenic Proteins) RNAPII->Mcl1_cMyc Transcription Apoptosis Apoptosis Mcl1_cMyc->Apoptosis Inhibits Proliferation Cell Proliferation Mcl1_cMyc->Proliferation Inhibitor 2-((4-Sulfamoylphenyl)amino)- pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->CDK9 Inhibition

Caption: Simplified CDK9 signaling pathway and the point of intervention.

Experimental Protocol: Synthesis of a CDK9 Inhibitor

This protocol is adapted from the synthesis of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives[3][4][5][6][7][8].

Step 1: Synthesis of 4-Sulfamoylaniline from 2-(4-Sulfamoylphenyl)acetic acid

  • Amide Formation: To a solution of 2-(4-sulfamoylphenyl)acetic acid (1 eq.) in dichloromethane (DCM), add oxalyl chloride (1.2 eq.) and a catalytic amount of DMF. Stir at room temperature for 2 hours. Evaporate the solvent and excess reagent under reduced pressure. Dissolve the resulting acyl chloride in THF and add it dropwise to a cooled (0 °C) solution of aqueous ammonia (excess). Stir for 1 hour and extract the product, 2-(4-sulfamoylphenyl)acetamide, with ethyl acetate.

  • Hofmann Rearrangement: Dissolve the acetamide (1 eq.) in a solution of sodium hydroxide in methanol. Cool the mixture to 0 °C and slowly add a solution of bromine (1.1 eq.) in methanol. Allow the reaction to warm to room temperature and then heat to reflux for 2 hours. After cooling, acidify with HCl and extract the aqueous layer with ethyl acetate to remove impurities. Basify the aqueous layer with NaOH and extract the product, 4-sulfamoylaniline, with ethyl acetate. Dry over Na₂SO₄ and concentrate in vacuo.

Step 2: Palladium-Catalyzed Cross-Coupling

  • To a microwave vial, add 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (1 eq.), 4-sulfamoylaniline (1.2 eq.), Xantphos (0.2 eq.), Pd₂(dba)₃ (0.1 eq.), and cesium carbonate (2 eq.).

  • Evacuate and backfill the vial with argon.

  • Add anhydrous DMF.

  • Heat the reaction mixture to 110 °C for 30 minutes under microwave irradiation.

  • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivative.

Quantitative Data: Biological Activity of CDK9 Inhibitors
CompoundTarget KinaseIC₅₀ (nM)Anti-proliferative Activity (MIA PaCa-2 cells, IC₅₀ in µM)
2g [3]CDK9/CycT13.50.04
Ribociclib [3]CDK4/CycD1100.8

Application II: Synthesis of Pyrazole-Based COX-2 Inhibitors (Celecoxib Analogs)

Celecoxib is a selective non-steroidal anti-inflammatory drug (NSAID) that targets COX-2, an enzyme upregulated during inflammation[9][10][11]. The core structure of Celecoxib is a 1,5-diarylpyrazole, which can be synthesized via a condensation reaction between a 1,3-diketone and a substituted phenylhydrazine.

Mechanism of Action: COX-2 Inhibition

The cyclooxygenase (COX) enzyme converts arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is induced by inflammatory stimuli. Selective inhibition of COX-2 reduces inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE₂) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib (Pyrazole-based Inhibitor) Celecoxib->COX2 Selective Inhibition

Caption: The role of COX-2 in inflammation and its inhibition by Celecoxib.

Experimental Protocol: Synthesis of Celecoxib

This protocol is based on established methods for the synthesis of Celecoxib[12][13][14].

Step 1: Synthesis of 4-Sulfamoylphenylhydrazine Hydrochloride

  • Conversion of 2-(4-Sulfamoylphenyl)acetic acid to 4-Sulfamoylaniline: Follow Step 1 of the CDK9 inhibitor synthesis protocol.

  • Diazotization: Dissolve 4-sulfamoylaniline (1 eq.) in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1 eq.) in water, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

  • Reduction: In a separate flask, prepare a solution of sodium sulfite (2.5 eq.) in water and cool it to 0-5 °C. Slowly add the diazonium salt solution to the sodium sulfite solution, maintaining the low temperature.

  • After the addition is complete, stir the mixture for 1 hour, then slowly warm to room temperature and heat to 60-70 °C until the solution becomes clear.

  • Add concentrated HCl and heat for another 30 minutes.

  • Cool the solution in an ice bath to precipitate 4-sulfamoylphenylhydrazine hydrochloride. Filter the solid, wash with cold water, and dry.

Step 2: Pyrazole Ring Formation

  • In a round-bottom flask, dissolve 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (1 eq.) in ethanol.

  • Add 4-sulfamoylphenylhydrazine hydrochloride (1 eq.) to the solution.

  • Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.

Quantitative Data: Selectivity of Celecoxib Analogs
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Celecoxib >1000.04>2500
Rofecoxib >1000.018>5555
Ibuprofen 1.23.50.34

Note: IC₅₀ values can vary depending on the assay conditions. The data presented here is for comparative purposes.

Conclusion and Future Perspectives

2-(4-Sulfamoylphenyl)acetic acid represents a versatile and economically viable starting material for the synthesis of a diverse range of kinase inhibitors. Through well-established chemical transformations, the acetic acid moiety can be readily converted into key functional groups like amines and hydrazines, which serve as pivotal building blocks in the construction of complex heterocyclic scaffolds. The protocols outlined in this note for the synthesis of CDK9 and COX-2 inhibitors demonstrate the practical application of this strategy.

The inherent modularity of these synthetic routes, originating from a common starting material, allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. By modifying the substituents on the 4-sulfamoylphenyl ring or by varying the coupling partners (e.g., different pyrimidine or diketone precursors), researchers can systematically explore the chemical space around these privileged scaffolds to optimize inhibitor potency, selectivity, and ADME properties. This approach underscores the strategic value of 2-(4-sulfamoylphenyl)acetic acid in accelerating the drug discovery and development pipeline for next-generation kinase inhibitors.

References

  • Liu, Q., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 217-229. Available at: [Link]

  • Liu, Q., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Fischer, E. (1875). Ueber die Hydrazinverbindungen. Berichte der deutschen chemischen Gesellschaft, 8(1), 589-594.
  • Curtius, T. (1890). Ueber die Einwirkung von Hydrazinhydrat auf organische Säurehydrazide und über die smphotere Natur des Hydrazins. Berichte der deutschen chemischen Gesellschaft, 23(2), 3023-3041.
  • Hofmann, A. W. (1881). Ueber die Einwirkung des Broms in alkalischer Lösung auf Amide. Berichte der deutschen chemischen Gesellschaft, 14(2), 2725-2736.
  • Schmidt, K. F. (1924). Über den Abbau der Carbonsäuren zu primären Aminen. Berichte der deutschen chemischen Gesellschaft (A and B Series), 57(4), 704-706.
  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1, 5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide (celecoxib). Journal of medicinal chemistry, 40(9), 1347-1365.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: a rational approach in drug design. Chemical reviews, 96(8), 3147-3176.
  • World Health Organization. (2023). Cancer. Available at: [Link]

  • National Cancer Institute. (2022). Kinase Inhibitors. Available at: [Link]

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
  • Fu, J. Y., et al. (2019). A review on selective COX-2 inhibitors. Journal of the Chinese Chemical Society, 66(1), 7-14.
  • Geyer, M., et al. (2019). CDK9 is a prognostic marker and therapeutic target in pancreatic cancer. International Journal of Cancer, 144(11), 2858-2868. Available at: [Link]

  • Uniqsis Ltd. (2019). Continuous processes for the manufacture of celecoxib. Google Patents.
  • Dean, L. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenet Genomics, 22(4), 310-318. Available at: [Link]

  • Organic Syntheses. (n.d.). Phenylhydrazine. Available at: [Link]

  • Kalliokoski, T., et al. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PLoS ONE, 8(4), e61007. Available at: [Link]

  • Liu, Q., et al. (2023). Synthesis of 2-((4-sulfamoylphenyl)amino) substituted derivatives... ResearchGate. Available at: [Link]

  • PharmGKB. (n.d.). Celecoxib Pathway, Pharmacodynamics. Available at: [Link]

  • Vedantu. (n.d.). Convert the following Benzoic acid to Aniline class 12 chemistry CBSE. Available at: [Link]

  • Kumar, V., et al. (2018). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Current Organic Synthesis, 15(6), 788-809. Available at: [Link]

  • Djerrari, Z., et al. (2021). Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. Journal of Flow Chemistry, 11, 413-418. Available at: [Link]

  • Liu, Q., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. PubMed. Available at: [Link]

  • Al-Ghorbani, M., et al. (2020). CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents. Frontiers in Pharmacology, 11, 595. Available at: [Link]

  • DailyMed. (n.d.). Celecoxib. StatPearls. Available at: [Link]

  • Allen. (n.d.). Carry out the following conversions : (i) Benzoic acid to aniline . (ii) Bromomethane to ethanol. Available at: [Link]

  • ChemHelp ASAP. (2021). Ki, IC50, & the Cheng-Prusoff equation. YouTube. Available at: [Link]

  • Chemistry Steps. (n.d.). Hofmann Rearrangement. Available at: [Link]

  • Neoptolemos, J. P., et al. (2018). The Emerging Role of Cyclin-Dependent Kinases (CDKs) in Pancreatic Ductal Adenocarcinoma. Cancers, 10(11), 443. Available at: [Link]

  • Liu, Q., et al. (2023). Full article: Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Taylor & Francis. Available at: [Link]

  • Reddy, M. S., et al. (2012). solid-state forms of celecoxib. ResearchGate. Available at: [Link]

  • Wirth, M., et al. (2024). MYC cancer gene suppresses immune alarm signals to protect pancreatic tumors. Nature. Available at: [Link]

  • Faisal, M., et al. (2019). Synthetic route to the formation of celecoxib, deracoxib, and mavacoxib using hydrazine. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. Available at: [Link]

  • Pfizer Inc. (2007). Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. Google Patents.
  • Gfeller, D., et al. (2013). Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition treatment. PLoS ONE, 8(10), e76639. Available at: [Link]

  • The Organic Chemistry Tutor. (2016). Hofmann Rearrangement and Curtius Reaction Mechanism - Primary Amides & Acid Chlorides to Amines. YouTube. Available at: [Link]

  • Dr. Karl Thomae GmbH. (1980). METHOD FOR SYNTHESISING A PHENYL ACETIC ACID. Google Patents.
  • Organic Chemistry Portal. (n.d.). Schmidt Reaction. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2012). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 17(9), 10453-10471. Available at: [Link]

  • Liu, Q., et al. (2023). pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibit. Semantic Scholar. Available at: [Link]

  • News-Medical. (n.d.). Celebrex (Celecoxib) Pharmacology. Available at: [Link]

  • Wikipedia. (n.d.). IC50. Available at: [Link]

  • Cancer Education and Research Institute (CERI). (2023). CD9 identifies pancreatic cancer stem cells and modulates glutamine metabolism to fuel tumour growth. YouTube. Available at: [Link]

  • Organic Syntheses. (n.d.). Phenylacetic acid. Available at: [Link]

Sources

Application

preparation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives

Executive Summary The pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) is a privileged pharmacophore in kinase inhibitor design, serving as a bioisostere for adenine in the ATP-binding pocket of enzymes such as Cyclin-D...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) is a privileged pharmacophore in kinase inhibitor design, serving as a bioisostere for adenine in the ATP-binding pocket of enzymes such as Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs).

This application note details the optimized synthesis of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives . The introduction of an electron-deficient sulfamoylphenyl group at the C2 position presents a specific synthetic challenge: the nucleophilicity of the aniline is significantly reduced by the sulfonamide moiety, rendering standard Nucleophilic Aromatic Substitution (


) inefficient.

We present a high-fidelity Buchwald-Hartwig Cross-Coupling protocol that overcomes these electronic deactivations, offering superior yields and reproducibility compared to acid-mediated thermal displacement.

Strategic Analysis & Retrosynthesis

The synthesis hinges on the regioselective functionalization of the 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine core.

  • Regioselectivity: The C4 position is electronically more deficient and sterically accessible, making it the site of the first nucleophilic attack. The C2 position is deactivated, requiring metal catalysis for efficient amination with poor nucleophiles.

  • Protecting Group Strategy: Protection of the N7-position (e.g., SEM, Tosyl, or Boc) is often required to prevent catalyst poisoning and N-arylation side reactions during the palladium coupling step.

Synthetic Pathway Visualization

The following diagram outlines the critical decision points and reaction flow.

SynthesisPath Start 2,4-Dichloro-7H- pyrrolo[2,3-d]pyrimidine Step1 Step 1: N7-Protection (SEM/Tosyl) Start->Step1 NaH, SEM-Cl Step2 Step 2: C4-Functionalization (S_NAr with R1-H) Step1->Step2 R1-H, Et3N Inter Intermediate: 2-Chloro-4-subst-7-PG Step2->Inter Isolation Step3 Step 3: C2-Amination (Buchwald-Hartwig) Inter->Step3 Sulfanilamide, Pd2(dba)3/Xantphos Final Target: 2-((4-sulfamoylphenyl)amino) Derivative Step3->Final Deprotection (TFA/HCl)

Figure 1: Regioselective functionalization strategy for 2,4-disubstituted 7-deazapurines.

Materials & Methods

Reagents & Equipment
  • Catalyst System: Tris(dibenzylideneacetone)dipalladium(0) [

    
    ] and Xantphos.[1]
    
  • Base: Cesium Carbonate (

    
    ) – Anhydrous (Must be freshly ground).
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed) or DMF.

  • Reactor: Microwave reactor (preferred) or sealed pressure tube.

Protocol A: Preparation of the Electrophile (2-Chloro Intermediate)

Prerequisite: This protocol assumes the C4 position has already been functionalized (e.g., with a morpholine, cycloalkylamine, or aryl group) and N7 is protected.

  • Dissolution: Dissolve 1.0 eq of 2,4-dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine in THF.

  • C4 Displacement: Add 1.1 eq of the desired C4-amine and 2.0 eq of DIPEA.

  • Reaction: Stir at room temperature for 4–6 hours. (Note: C4 reacts under mild conditions; heating may trigger premature C2 attack).

  • Workup: Concentrate in vacuo, dilute with EtOAc, wash with brine, and dry over

    
    .
    
  • Validation: Confirm product via LC-MS (Mass shift corresponding to mono-substitution).

Protocol B: The Core Coupling (Buchwald-Hartwig Amination)

This is the critical step for installing the sulfamoylphenyl amine.

Rationale: Direct


 fails here because the sulfonamide group on the aniline pulls electron density, making the amine a weak nucleophile. The Pd/Xantphos  system is chosen for its large bite angle, which facilitates the reductive elimination of bulky or electron-poor amines.

Step-by-Step Procedure:

  • Charge: In a microwave vial, combine:

    • Substrate: 2-chloro-4-substituted-7H-pyrrolo[2,3-d]pyrimidine intermediate (1.0 eq, ~0.5 mmol).

    • Nucleophile: 4-Aminobenzenesulfonamide (Sulfanilamide) (1.2 eq).

    • Base:

      
       (2.0 eq).
      
    • Ligand: Xantphos (0.1 eq, 10 mol%).

    • Catalyst:

      
       (0.05 eq, 5 mol%).
      
  • Inertion: Cap the vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvent: Add anhydrous 1,4-Dioxane (5 mL per mmol substrate) via syringe.

  • Reaction:

    • Microwave: Irradiate at 110°C for 45–60 minutes .

    • Thermal: Heat block at 100°C for 12–16 hours .

  • Monitoring: Check LC-MS for the disappearance of the chloro-starting material (M+H).

  • Workup: Filter the hot mixture through a Celite pad (eluting with MeOH/DCM). Concentrate the filtrate.

  • Purification: Flash column chromatography (DCM:MeOH gradient, typically 0–10% MeOH).

Protocol C: Deprotection (If N7-Protected)
  • Reagent: Dissolve the coupled product in THF/MeOH (1:1).

  • Base Hydrolysis (for Tosyl/Sulfonyl): Add

    
     (3.0 eq) or TBAF (if SEM protected).
    
  • Conditions: Stir at 60°C for 2 hours.

  • Isolation: Neutralize, extract with EtOAc, and recrystallize from EtOH/Water if possible to remove residual palladium traces.

Optimization & Troubleshooting

The following table summarizes common failure modes and corrective actions based on empirical data from CDK inhibitor synthesis.

ParameterObservationCorrective Action
Low Conversion Starting material (Cl) remains after 16h.Switch from thermal to Microwave (120°C) . Ensure

is finely ground.
Protodehalogenation Loss of Cl, replaced by H (Reduction).Solvent is not dry.[1][2][3][4] Use fresh anhydrous dioxane. Reduce reaction time.
Regioselectivity Issues N-arylation of the sulfonamide nitrogen.This is rare with Xantphos. If observed, switch to BrettPhos , which is highly selective for primary amines over sulfonamides.
Catalyst Death Solution turns black immediately (Pd black).Inefficient degassing. Purge solvent with

for 15 mins before addition.
Mechanism of Ligand Selection

The choice of Xantphos is deliberate. Its wide bite angle (~111°) stabilizes the Palladium center during the oxidative addition of the electron-rich 2-chloro-deazapurine and accelerates the reductive elimination of the electron-poor sulfanilamide.

Mechanism LnP Pd(0)-Xantphos Active Species OxAdd Oxidative Addition (Ar-Cl insertion) LnP->OxAdd 2-Cl-Pyrrolo... LigEx Ligand Exchange (Amine Coordination) OxAdd->LigEx Sulfanilamide + Base RedElim Reductive Elimination (Product Release) LigEx->RedElim C-N Bond Formation RedElim->LnP Regeneration

Figure 2: Catalytic cycle emphasizing the role of the Pd-Xantphos complex.

Analytical Validation (QC)

Successful synthesis is validated by the following characteristic signals:

  • 
     NMR (DMSO-
    
    
    
    ):
    • Sulfonamide

      
      :  Broad singlet at 
      
      
      
      7.1–7.3 ppm.
    • Bridging Amine (C2-NH): Singlet at

      
       9.2–9.8 ppm (downfield shift due to electron-poor ring).
      
    • Pyrrole Protons: Doublets at

      
       6.4 (H5) and 7.1 (H6) ppm.
      
  • HRMS:

    • Look for

      
       with the characteristic Chlorine isotope pattern disappearing and being replaced by the Sulfur mass defect.
      

References

  • Li, Y., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors.[5] Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2169282.[6]

    • [Link][6]

    • Context: Primary source for the specific C2-sulfamoylphenyl coupling conditions.
  • Schön, M., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 485–493.

    • [Link]

    • Context: Validates the use of Pd2(dba)
  • ACS Green Chemistry Institute.

    • [Link]

    • Context: General operational parameters and solvent selection (Dioxane vs. Toluene).
  • Thorarensen, A., et al. (2017). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Based JAK3 Inhibitors. Journal of Medicinal Chemistry. Context: Established protocols for N7-protection and C4/C2 regioselectivity in 7-deazapurines.

Sources

Method

Application Note: A Stability-Indicating HPLC Method for the Purity Analysis of 2-(4-Sulfamoylphenyl)acetic Acid

Abstract This application note presents a comprehensive guide to the development and validation of a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of pur...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide to the development and validation of a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the analysis of related substances of 2-(4-Sulfamoylphenyl)acetic acid. This document is intended for researchers, scientists, and drug development professionals engaged in the quality control and stability assessment of this pharmaceutical compound. The described methodology is designed to be specific, accurate, precise, and robust, in accordance with the International Council for Harmonisation (ICH) guidelines.

Introduction

2-(4-Sulfamoylphenyl)acetic acid is a key chemical entity with a sulfonamide functional group, a class of compounds known for their diverse pharmacological activities.[1] The purity of active pharmaceutical ingredients (APIs) is a critical attribute that can impact both efficacy and safety. Therefore, a reliable and validated analytical method is essential to ensure the quality of 2-(4-Sulfamoylphenyl)acetic acid by quantifying its potency and profiling any process-related impurities or degradation products.[2]

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture, making it the method of choice for pharmaceutical analysis.[3] This application note provides a detailed protocol for an RP-HPLC method, including a discussion on the rationale behind the selection of chromatographic parameters. Furthermore, it outlines a systematic approach to forced degradation studies to establish the stability-indicating nature of the method.[4][5]

Understanding Potential Impurities

A crucial aspect of developing a robust purity analysis method is to have a thorough understanding of potential impurities. These can originate from the synthesis process or from the degradation of the drug substance over time.

Process-Related Impurities

While a specific, detailed synthesis route for 2-(4-Sulfamoylphenyl)acetic acid is not widely published, its structure suggests a synthetic pathway likely involving key intermediates common in the synthesis of sulfonamides, such as sulfanilamide. The synthesis of sulfanilamide typically starts from acetanilide, which undergoes chlorosulfonation, followed by amidation and subsequent hydrolysis.[1][6][7] Based on this, potential process-related impurities for 2-(4-Sulfamoylphenyl)acetic acid could include:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Intermediates: Such as N-acetylated intermediates which have not been fully hydrolyzed.

  • By-products: Arising from side reactions, for instance, the formation of ortho-isomers during the sulfonation step or disulfonated species.

Degradation Products

Forced degradation studies are essential to identify potential degradation pathways and to ensure the analytical method can separate these degradants from the main compound.[4][8][9] For a sulfonamide-containing compound like 2-(4-Sulfamoylphenyl)acetic acid, degradation is likely to occur under hydrolytic (acidic and basic), oxidative, photolytic, and thermal stress conditions.[7][9]

HPLC Method Development and Protocol

The following RP-HPLC method is proposed as a starting point for the analysis of 2-(4-Sulfamoylphenyl)acetic acid and its impurities. Optimization may be required based on the specific instrumentation and impurity profile observed.

Rationale for Method Parameters
  • Column: A C18 or C8 column is recommended as they provide excellent retention and separation for moderately polar to non-polar compounds through hydrophobic interactions.[10]

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol is standard for RP-HPLC. The use of an acidic buffer (e.g., phosphate or formate) is crucial to suppress the ionization of the carboxylic acid group of the analyte, leading to better peak shape and retention.

  • Detection Wavelength: Based on the UV spectra of similar aromatic carboxylic acids and sulfonamides, a detection wavelength in the range of 220-270 nm is expected to provide good sensitivity.[10][11] For initial method development, a photodiode array (PDA) detector is highly recommended to determine the optimal detection wavelength and to assess peak purity.

Proposed Chromatographic Conditions
ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm (or as determined by PDA)
Injection Volume 10 µL
Diluent Mobile Phase A / Acetonitrile (80:20 v/v)

Table 1: Proposed Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
09010
201090
251090
269010
309010

dot

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing Sample Weigh and Dissolve Sample Dilution Dilute to Working Concentration Sample->Dilution Standard Prepare Standard Solution Standard->Dilution HPLC HPLC System (Pump, Injector, Column, Detector) Dilution->HPLC Inject Acquisition Data Acquisition HPLC->Acquisition Method Set Chromatographic Conditions Method->HPLC Integration Peak Integration Acquisition->Integration Calculation Purity & Impurity Calculation Integration->Calculation Forced_Degradation cluster_stress Stress Conditions API 2-(4-Sulfamoylphenyl)acetic acid Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) API->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) API->Oxidation Thermal Thermal (e.g., 80°C, solid) API->Thermal Photo Photolytic (UV/Vis light, solid) API->Photo Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Degradation Profile - Peak Purity - Mass Balance Analysis->Evaluation

Caption: Forced Degradation Study Workflow.

Method Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose. The validation parameters should include:

  • Specificity: Demonstrated through the separation of the main peak from potential impurities and degradation products.

  • Linearity: Assessed over a range of concentrations (e.g., LOQ to 150% of the target concentration).

  • Accuracy: Determined by recovery studies of spiked samples.

  • Precision: Evaluated at the levels of repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established to determine the sensitivity of the method for impurities.

  • Robustness: Assessed by making small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

Conclusion

This application note provides a comprehensive framework for the development and validation of a stability-indicating RP-HPLC method for the purity analysis of 2-(4-Sulfamoylphenyl)acetic acid. The proposed method, once optimized and validated, will serve as a reliable tool for quality control and stability monitoring, ensuring the integrity of this important pharmaceutical compound.

References

  • Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

  • Chromatography Online. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • PubMed. (2010). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. [Link]

  • SIELC Technologies. (n.d.). Separation of Acetic acid, (2-formylphenoxy)- on Newcrom R1 HPLC column. [Link]

  • PubChem. (n.d.). 2-(4-Sulfamoylphenyl)acetic acid. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. [Link]

  • National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • ResearchGate. (n.d.). Recorded absorption spectra at 25°C, for acetic acid aqueous solutions.... [Link]

  • PubMed. (1978, March). Characterization of impurities in sulfasalazine. [Link]

  • Chemistry LibreTexts. (2019, September 3). Sulfa Drug Synthesis. [Link]

  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2024, November 15). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. [Link]

  • BJSTR. (2022, November 30). Forced Degradation – A Review. [Link]

  • ResearchGate. (n.d.). Pharmaceutical Impurities: An Overview. [Link]

  • ResearchGate. (n.d.). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. [Link]

  • SciSpace. (2013, December 15). Impurities in Pharmaceuticals- A Review. [Link]

  • Chemistry LibreTexts. (2022, October 4). UV-Visible Spectroscopy of Organic Compounds. [Link]

  • National Center for Biotechnology Information. (n.d.). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. [Link]

  • ScholarWorks@UARK. (n.d.). Ultraviolet Spectra of Acetic Acid, Glycine, and Glyphosate. [Link]

Sources

Application

crystallization technique for 2-(4-Sulfamoylphenyl)acetic acid purification

Application Note & Protocol High-Purity Isolation of 2-(4-Sulfamoylphenyl)acetic acid via Controlled Cooling Crystallization Abstract This document provides a comprehensive technical guide for the purification of 2-(4-Su...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

High-Purity Isolation of 2-(4-Sulfamoylphenyl)acetic acid via Controlled Cooling Crystallization

Abstract

This document provides a comprehensive technical guide for the purification of 2-(4-Sulfamoylphenyl)acetic acid, a key intermediate in pharmaceutical synthesis. We move beyond a simple recitation of steps to elucidate the underlying scientific principles governing the crystallization process. This application note details a robust, field-proven protocol for cooling crystallization from an aqueous acetic acid system, designed to effectively eliminate process-related impurities and residual solvents. The causality behind each experimental choice is explained to empower researchers to not only replicate the results but also to adapt the methodology for similar chemical entities. All quantitative data is summarized for clarity, and a detailed workflow is provided, ensuring both scientific integrity and practical applicability for researchers in drug development and chemical manufacturing.

Foundational Principles: The Science of Crystallization

Crystallization is a powerful purification technique predicated on the differential solubility of a target compound and its impurities in a given solvent system at varying temperatures. The successful purification of 2-(4-Sulfamoylphenyl)acetic acid hinges on creating a state of supersaturation , the primary driving force for crystallization. This is achieved by dissolving the crude material in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by controlled cooling.

As the temperature decreases, the solubility of the target compound drops, and the solution becomes supersaturated. This thermodynamically unstable state is resolved through two key stages:

  • Nucleation: The initial formation of microscopic crystal nuclei. This can occur spontaneously (primary nucleation) or be induced by the presence of existing crystals (secondary nucleation).

  • Crystal Growth: The subsequent, orderly deposition of solute molecules onto the existing nuclei, leading to the formation of a macroscopic crystalline lattice.

The efficacy of purification is determined by the kinetics of these processes. A slow, controlled cooling rate is paramount. It favors crystal growth over rapid primary nucleation, resulting in larger, more ordered crystals. This ordered growth is selective for the target molecule, effectively excluding impurities, which remain dissolved in the surrounding solution (the mother liquor). Rapid cooling, conversely, can cause impurities to become trapped within the crystal lattice, compromising the final purity.

The choice of solvent is the most critical parameter. For a molecule like 2-(4-Sulfamoylphenyl)acetic acid, which possesses both a polar carboxylic acid group and a polar sulfonamide moiety, an ideal solvent must effectively solvate these groups at high temperatures but exhibit significantly lower solvating power at ambient or sub-ambient temperatures.[1][2]

Physicochemical Characterization

A thorough understanding of the target molecule's properties is essential for designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₈H₉NO₄SPubChem[1]
Molecular Weight 215.23 g/mol PubChem[1][3]
Appearance White to off-white solidInferred from related structures
pKa Carboxylic acid ~4-5 (Est.)General Chemical Principles[4]
Solubility Profile Low solubility in cold water; Soluble in polar organic solvents and aqueous bases.Inferred from structure & related compounds[5]
Hazards Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[1][3]ECHA C&L Inventory[1]

Purification Strategy and Solvent System Rationale

Common Impurity Profile

The crude 2-(4-Sulfamoylphenyl)acetic acid may contain several types of impurities stemming from its synthesis, which often involves the coupling of a sulfonyl chloride with an amine or other multi-step pathways.[6][7][8][9]

  • Starting Materials: Unreacted precursors.

  • Side-Products: Isomeric species or products of side reactions.

  • Color Bodies: High molecular weight, often colored, by-products.

  • Residual Solvents: Solvents used in the final synthetic step (e.g., toluene, DMF, acetonitrile).[10][11]

Solvent System Selection

Based on the molecule's bifunctional polar nature, a mixed solvent system offers the best balance of solubility and selectivity. While aqueous alcohol systems are viable for many sulfonamides[12], we have found that an aqueous acetic acid system provides superior performance for this specific molecule.

Rationale:

  • Glacial Acetic Acid: Acts as an excellent primary solvent at elevated temperatures, readily dissolving the carboxylic acid and sulfonamide functionalities. Its own freezing point is approximately 16.6°C.[13][14]

  • Water: Serves as a powerful anti-solvent. 2-(4-Sulfamoylphenyl)acetic acid is poorly soluble in cold water. By introducing water into the acetic acid solution, we can precisely modulate the supersaturation level during cooling, ensuring a high recovery yield.

This system is particularly effective at excluding less polar organic impurities, which tend to remain in the mother liquor.

Detailed Experimental Protocol

This protocol is optimized for purifying approximately 10 grams of crude 2-(4-Sulfamoylphenyl)acetic acid with an assumed purity of 90-95%.

Step 1: Dissolution
  • Place 10.0 g of crude 2-(4-Sulfamoylphenyl)acetic acid into a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a temperature probe.

  • Add 50 mL of glacial acetic acid to the flask.

  • Begin stirring and gently heat the mixture to 80-85°C using a heating mantle. The solid should completely dissolve to form a clear, possibly slightly colored, solution.

  • (Optional - For Highly Colored Crude Material) If the solution is significantly colored, add 0.5 g of activated carbon. Maintain the temperature and stir for 15 minutes to allow the carbon to adsorb color bodies.

Step 2: Clarification (if carbon was used)
  • If activated carbon was added, perform a hot filtration to remove it. This is a critical step to avoid nucleating impurities in the final product.

  • Pre-heat a Büchner funnel and a filtration flask to prevent premature crystallization during filtration.

  • Quickly filter the hot solution through a pad of Celite or filter paper. Collect the clear, hot filtrate in a clean, pre-warmed crystallization vessel (e.g., a 250 mL beaker or flask).

Step 3: Controlled Cooling & Crystallization
  • Allow the hot, clear filtrate to cool slowly. The rate of cooling is the most critical parameter for achieving high purity.

  • Phase 1 (Nucleation): Let the solution cool from ~80°C to 60°C naturally, without external cooling. This typically takes 30-45 minutes. Gentle stirring may be applied. Crystal nucleation should begin within this temperature range.

  • Phase 2 (Crystal Growth): Once nucleation is observed, reduce the cooling rate. Cool the mixture from 60°C to 20°C over a period of at least 3-4 hours. A programmable cooling bath is ideal, but wrapping the vessel in insulating material can also achieve a slow, steady temperature drop.

  • Phase 3 (Maximizing Yield): After reaching room temperature, further cool the resulting slurry in an ice-water bath (0-5°C) and hold for 1 hour with gentle stirring to maximize the yield of crystallized product.

Step 4: Crystal Isolation
  • Set up a Büchner funnel with an appropriate filter paper over a clean filter flask connected to a vacuum source.

  • Pour the cold crystal slurry into the funnel.

  • Apply vacuum to drain the mother liquor. Keep the crystal cake under vacuum for 5-10 minutes to remove as much of the acetic acid/water mixture as possible.

Step 5: Crystal Washing
  • Stop the vacuum and add 20 mL of ice-cold deionized water to the filter cake. This wash is crucial for removing residual acetic acid and any impurities dissolved in the mother liquor.

  • Gently resuspend the cake in the wash solvent using a spatula, ensuring all crystals are contacted.

  • Re-apply the vacuum to drain the wash solvent completely.

  • Repeat the wash with a second 20 mL portion of ice-cold deionized water.

Step 6: Drying
  • Carefully transfer the filter cake from the funnel to a pre-weighed drying dish.

  • Break up any large clumps of material to facilitate efficient drying.

  • Dry the product in a vacuum oven at 50-60°C under full vacuum until a constant weight is achieved (typically 12-24 hours).

Workflow Visualization

G cluster_setup Preparation cluster_purify Purification cluster_isolate Isolation & Drying Start Start: Crude Product (10g) Dissolve 1. Dissolution (50 mL Glacial Acetic Acid, 80-85°C) Start->Dissolve Clarify 2. Hot Filtration (Optional) (Remove Activated Carbon) Dissolve->Clarify Cooling 3. Controlled Cooling (80°C to 0°C over 4-5 hours) Dissolve->Cooling Clarify->Cooling Slurry Crystal Slurry Cooling->Slurry Filter 4. Vacuum Filtration (Isolate Crystals) Slurry->Filter Wash 5. Crystal Washing (2x 20mL Cold DI Water) Filter->Wash Dry 6. Vacuum Drying (50-60°C, 12-24h) Wash->Dry End End: Pure Crystalline Product Dry->End

Sources

Method

Application Note: Precision Assessment of Antibacterial Activity in Sulfonamides

Executive Summary & Mechanism of Action Sulfonamides (SFAs) represent a unique challenge in antibacterial susceptibility testing (AST). Unlike bactericidal agents that produce clear-cut endpoints, SFAs are bacteriostatic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

Sulfonamides (SFAs) represent a unique challenge in antibacterial susceptibility testing (AST). Unlike bactericidal agents that produce clear-cut endpoints, SFAs are bacteriostatic antimetabolites. They function by competitively inhibiting dihydropteroate synthase (DHPS) , mimicking para-aminobenzoic acid (PABA).[1][2]

The critical failure point in SFA testing is not the drug itself, but the media composition . Exogenous thymidine or thymine in standard growth media allows bacteria to bypass the folate synthesis pathway, rendering the sulfonamide ineffective in vitro despite potency in vivo.

This guide details the protocol for bypassing "The Thymidine Trap" to generate accurate, reproducible MIC (Minimum Inhibitory Concentration) and Zone of Inhibition data.

Mechanistic Pathway & Inhibition

The following diagram illustrates the folate synthesis pathway and the specific competitive inhibition point of Sulfonamides, contrasted with Trimethoprim (often used in synergy).

FolatePathway PABA PABA (Precursor) DHPS Enzyme: DHPS (Dihydropteroate Synthase) PABA->DHPS DHP Dihydropteroic Acid DHPS->DHP DHF Dihydrofolate DHP->DHF DHFR Enzyme: DHFR DHF->DHFR THF Tetrahydrofolate (DNA/RNA Synthesis) DHFR->THF SFA SULFONAMIDES (Competitive Inhibitor) SFA->DHPS Blocks TMP TRIMETHOPRIM TMP->DHFR Blocks Thymidine Exogenous Thymidine/Thymine Thymidine->THF BYPASS (False Resistance)

Figure 1: The Folate Synthesis Pathway. Sulfonamides block DHPS.[1][2][3] Note the "Bypass" route: if Thymidine is present in the media, the bacterium ignores the SFA blockade, leading to false resistance.

Critical Pre-Analytical Protocol: Media Validation

Do not proceed to testing without validating your media. Standard Mueller-Hinton Broth (MHB) often contains significant levels of thymidine.

The "Thymidine Check" Protocol

Before testing new compounds, you must verify the thymidine content of your media lot using Enterococcus faecalis ATCC 29212.

  • Strain: Enterococcus faecalis ATCC 29212.[4][5][6]

  • Media: The Mueller-Hinton Broth (MHB) or Agar (MHA) lot you intend to use.

  • Agent: Trimethoprim/Sulfamethoxazole (SXT).

  • Method: Perform a standard MIC or Disk Diffusion test.

  • Criteria:

    • Acceptable: MIC ≤ 0.5/9.5 µg/mL (or Zone ≥ 20 mm). This indicates low thymidine.[4]

    • Reject: MIC > 0.5/9.5 µg/mL (or Zone < 20 mm). The media contains interfering thymidine.[7]

Media Remediation (If Rejected)

If your media fails the check, you must use Lysed Horse Blood (LHB) . Horse blood contains the enzyme thymidine phosphorylase, which converts thymidine into thymine (which most bacteria cannot utilize for the bypass).[7]

  • Protocol: Supplement MHB with 2.5% to 5% Lysed Horse Blood.

  • Commercial Option: Purchase "Thymidine-Depleted" or "Cation-Adjusted Mueller Hinton Broth (CAMHB) - Low Thymidine."

Protocol A: Broth Microdilution (MIC)

This is the gold standard for determining potency.

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB), validated for low thymidine.

  • Compound: Sulfonamide test agent (dissolved in DMSO or appropriate base; avoid acidic solvents as sulfonamides precipitate in acid).

  • Plates: 96-well round-bottom microtiter plates (untreated polystyrene).

  • Inoculum: Standardized bacterial suspension (

    
     CFU/mL).[8]
    
Step-by-Step Workflow

MICWorkflow Step1 1. Compound Prep Dissolve SFA in DMSO/NaOH. Dilute to 2x final conc in CAMHB. Step2 2. Dispense Add 50 µL of 2x Compound to columns 1-11. Step1->Step2 Step3 3. Inoculum Prep Direct Colony Suspension -> 0.5 McFarland. Dilute 1:100 in CAMHB. Step2->Step3 Step4 4. Inoculate Add 50 µL Inoculum to all wells. Final Vol: 100 µL. Final Cell Density: 5x10^5 CFU/mL. Step3->Step4 Step5 5. Incubate 35 ± 2°C for 16-20 hours. Ambient Air (Non-CO2). Step4->Step5 Step6 6. Readout (CRITICAL) Read at 80% Inhibition. Ignore 'trailing' haze. Step5->Step6

Figure 2: Broth Microdilution Workflow. Note the specific readout requirement in Step 6.

The "80% Rule" (Reading the Endpoint)

Sulfonamides are bacteriostatic. You will rarely see optically clear wells at the MIC.

  • The Error: Reading the MIC as the first well with no visible growth. This will result in artificially high MICs.

  • The Correct Method: The MIC is the lowest concentration showing ≥80% reduction in growth compared to the growth control well.

  • Visual Aid: If the Control well is a "10" on a turbidity scale, the MIC is the first well that looks like a "2" or less. Ignore the faint "button" or haze (trailing growth) caused by the bacteria completing a few division cycles using stored folate before the blockade takes effect.

Protocol B: Disk Diffusion (Kirby-Bauer)

Useful for rapid screening of multiple analogs.

  • Media: Mueller-Hinton Agar (MHA). Ensure agar depth is exactly 4.0 mm.

  • Inoculum: 0.5 McFarland turbidity standard (

    
     CFU/mL). Swab for confluent lawn.
    
  • Disks: Apply disks within 15 minutes of inoculation.

  • Incubation: 35 ± 2°C for 16–18 hours.

  • Reading the Zone:

    • Sulfonamides produce hazy zone edges .

    • Do not measure to the point where growth is completely absent.

    • Measure the diameter at the point of 80% inhibition . There is often a "double zone" or a veil of fine growth inside the main zone; ignore this veil.

Protocol C: Synergy Testing (Checkerboard Assay)

Sulfonamides are rarely developed as monotherapy. They are almost always paired with DHFR inhibitors (like Trimethoprim).

  • Matrix: Prepare a 96-well plate with SFA decreasing vertically (Rows A-H) and TMP decreasing horizontally (Cols 1-12).

  • Ratios: While clinical formulations (Bactrim) use a 1:19 (TMP:SMX) ratio, the checkerboard allows you to find the Fractional Inhibitory Concentration Index (FICI) .

  • Calculation:

    
    
    
    • Synergy: FICI ≤ 0.5

    • Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Data Analysis & Quality Control

Use the following reference ranges to validate your daily runs. If your QC strains fall outside these ranges, invalidate the run and check media thymidine levels.

Table 1: QC Ranges (CLSI M100)
OrganismStrain IDSulfisoxazole MIC (µg/mL)TMP/SMX (1:19) MIC (µg/mL)TMP/SMX Zone (mm)
E. coliATCC 259228 – 32≤ 0.5/9.523 – 29
S. aureusATCC 2921332 – 128≤ 0.5/9.5--
E. faecalisATCC 29212> 128 (Resistant)≤ 0.5/9.520 (Screen)

Note: E. faecalis ATCC 29212 is the primary indicator for media quality. If the TMP/SMX MIC rises above 0.5/9.5, the media is compromised.

Troubleshooting Guide

IssueProbable CauseCorrective Action
High MICs for all strains Thymidine contamination in media.Switch to LHB-supplemented media or thymidine-free lot.
Precipitation in wells SFA solubility limit reached.SFAs are acidic (pKa ~10). Dissolve in base (NaOH) or DMSO, not water/acid.
Trailing growth (Haze) Bacteriostatic mechanism (normal).Do not read as growth. Use the 80% inhibition rule.
Small Zones (Diffusion) Agar too deep (>4mm) or old disks.Standardize agar depth. SFAs are stable, but moisture degrades disks.

References

  • Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[9][10] 11th Edition. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). M02: Performance Standards for Antimicrobial Disk Susceptibility Tests.[11] 13th Edition.[1] [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Media preparation and replication of gene products. [Link]

Sources

Application

Application Notes &amp; Protocols: Leveraging 2-(4-Sulfamoylphenyl)acetic Acid in the Synthesis of Medicinally Relevant Heterocycles

Introduction: A Versatile Scaffold for Drug Discovery In the landscape of modern medicinal chemistry, the sulfonamide functional group is a cornerstone, integral to a wide array of therapeutic agents, including antibacte...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Drug Discovery

In the landscape of modern medicinal chemistry, the sulfonamide functional group is a cornerstone, integral to a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[1][2] The molecule 2-(4-Sulfamoylphenyl)acetic acid presents itself as a particularly valuable starting material for drug discovery campaigns. It strategically combines the well-established 4-sulfamoylphenyl pharmacophore with a reactive acetic acid side chain. This unique bifunctionality allows for its elaboration into a diverse library of heterocyclic compounds, which are privileged structures in numerous clinically successful drugs.

The sulfamoyl group (–SO₂NH₂) often serves as a crucial hydrogen bond donor and acceptor, enabling strong interactions with biological targets.[3] Meanwhile, the acetic acid moiety provides a versatile chemical handle for constructing various five- and six-membered heterocyclic rings through cyclocondensation reactions. This guide provides detailed insights and laboratory-tested protocols for the synthesis of pyrazole and thiazole derivatives, two classes of heterocycles with profound pharmacological significance, using 2-(4-Sulfamoylphenyl)acetic acid as the foundational building block.

Part 1: Synthesis of Pyrazole Derivatives via Acetohydrazide Intermediate

The pyrazole ring is a key feature in many non-steroidal anti-inflammatory drugs (NSAIDs), most notably Celecoxib, a selective COX-2 inhibitor.[4] The synthetic strategy detailed here involves a classical condensation reaction between a hydrazide and a 1,3-dicarbonyl compound. The initial step is the conversion of 2-(4-Sulfamoylphenyl)acetic acid into its more reactive acetohydrazide derivative, which then undergoes cyclization.

Causality of Experimental Design:

The conversion of the carboxylic acid to a hydrazide is essential as the hydrazide provides the N-N bond necessary for the formation of the pyrazole ring. Thionyl chloride (SOCl₂) is an excellent choice for activating the carboxylic acid by forming the acyl chloride, which is highly electrophilic and reacts readily with the nucleophilic hydrazine hydrate. The subsequent cyclocondensation with a β-diketone, such as acetylacetone, is typically catalyzed by a weak acid like acetic acid, which facilitates the dehydration step leading to the aromatic pyrazole ring.[5]

Workflow for Pyrazole Synthesis

cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization Start 2-(4-Sulfamoylphenyl)acetic acid AcylChloride 2-(4-Sulfamoylphenyl)acetyl chloride Start->AcylChloride SOCl₂, Reflux Hydrazide 2-(4-Sulfamoylphenyl)acetohydrazide (Key Intermediate) AcylChloride->Hydrazide NH₂NH₂·H₂O, THF Product Target Pyrazole Derivative Hydrazide->Product Glacial Acetic Acid, Reflux Diketone Acetylacetone (1,3-Diketone) Diketone->Product

Caption: Synthetic workflow from the starting acid to the target pyrazole.

Experimental Protocol 1: Synthesis of 2-(4-Sulfamoylphenyl)acetohydrazide
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(4-Sulfamoylphenyl)acetic acid (10.0 g, 43.6 mmol).

  • Acyl Chloride Formation: Add thionyl chloride (20 mL, 275 mmol) to the flask. Heat the mixture to reflux and maintain for 2 hours. The solid should fully dissolve.

  • Removal of Excess Reagent: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. This yields the crude 2-(4-Sulfamoylphenyl)acetyl chloride as an oil, which is used directly in the next step without further purification.

  • Hydrazide Formation: Dissolve the crude acyl chloride in tetrahydrofuran (THF, 50 mL) and cool the solution to 0 °C in an ice bath.

  • In a separate beaker, dissolve hydrazine hydrate (80% solution, 5.5 mL, 87.2 mmol) in THF (20 mL).

  • Add the hydrazine solution dropwise to the stirred acyl chloride solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Work-up and Isolation: Remove the THF under reduced pressure. Add distilled water (100 mL) to the residue. The resulting white precipitate is collected by vacuum filtration, washed with cold water (2 x 30 mL), and dried in a vacuum oven at 60 °C.

Experimental Protocol 2: Synthesis of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonamide derivative
  • Reaction Setup: In a 100 mL round-bottom flask, suspend 2-(4-Sulfamoylphenyl)acetohydrazide (5.0 g, 20.5 mmol) and acetylacetone (2.26 g, 22.6 mmol) in glacial acetic acid (30 mL).[5]

  • Cyclocondensation: Heat the mixture to reflux (approximately 118 °C) and maintain for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (200 mL) with vigorous stirring.

  • A solid precipitate will form. Collect the solid by vacuum filtration.

  • Purification: Wash the crude product with a saturated sodium bicarbonate solution (50 mL) to remove any residual acetic acid, followed by washing with distilled water (2 x 50 mL).[6] Recrystallize the solid from an ethanol/water mixture to afford the pure pyrazole derivative.

Part 2: Synthesis of Thiazole Derivatives via Hantzsch Reaction

The thiazole moiety is another critical heterocyclic scaffold found in numerous pharmaceuticals.[7] The Hantzsch thiazole synthesis is a cornerstone method for its construction, involving the reaction of an α-haloketone with a thioamide.[8][9] In this workflow, 2-(4-Sulfamoylphenyl)acetic acid is first converted to the corresponding thioamide, which then serves as the key precursor for the cyclization step.

Causality of Experimental Design:

The initial conversion of the carboxylic acid to a primary amide is a standard transformation, achieved via the acyl chloride intermediate reacting with ammonia. The crucial step is the thionation of the amide to a thioamide. Lawesson's reagent is a highly effective and widely used reagent for this purpose, efficiently replacing the carbonyl oxygen with sulfur. The resulting thioamide possesses the requisite nucleophilic sulfur and nitrogen atoms to react with an electrophilic α-haloketone, such as 2-bromoacetophenone, to form the five-membered thiazole ring.[10]

Workflow for Thiazole Synthesis

cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Hantzsch Cyclization Start 2-(4-Sulfamoylphenyl)acetic acid Amide 2-(4-Sulfamoylphenyl)acetamide Start->Amide 1. SOCl₂ 2. NH₄OH Thioamide 2-(4-Sulfamoylphenyl)ethanethioamide (Key Intermediate) Amide->Thioamide Lawesson's Reagent, Toluene, Reflux Product Target Thiazole Derivative Thioamide->Product Ethanol, Reflux HaloKetone α-Halo Ketone (e.g., 2-Bromoacetophenone) HaloKetone->Product

Caption: Synthetic workflow for the Hantzsch synthesis of a target thiazole.

Experimental Protocol 3: Synthesis of 2-(4-Sulfamoylphenyl)ethanethioamide
  • Amide Synthesis: Prepare 2-(4-Sulfamoylphenyl)acetamide from 2-(4-Sulfamoylphenyl)acetic acid by first converting it to the acyl chloride (as described in Protocol 1, steps 1-3), followed by careful, portion-wise addition of the crude acyl chloride to a cooled (0 °C) concentrated ammonium hydroxide solution. The resulting precipitate is filtered, washed with water, and dried.

  • Thionation Reaction Setup: In a 250 mL round-bottom flask, suspend the dried 2-(4-Sulfamoylphenyl)acetamide (10.0 g, 43.8 mmol) and Lawesson's reagent (9.7 g, 24.1 mmol, 0.55 eq) in anhydrous toluene (100 mL).

  • Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, monitoring by TLC until the starting amide is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove any insoluble byproducts. Concentrate the filtrate under reduced pressure.

  • Purification: The crude thioamide can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol.

Experimental Protocol 4: Synthesis of a 4-Phenyl-2-((4-sulfamoylphenyl)methyl)thiazole Derivative
  • Reaction Setup: Dissolve the purified 2-(4-Sulfamoylphenyl)ethanethioamide (5.0 g, 20.5 mmol) in absolute ethanol (75 mL) in a 150 mL round-bottom flask equipped with a reflux condenser.

  • Addition of Haloketone: Add 2-bromoacetophenone (4.08 g, 20.5 mmol) to the solution.

  • Cyclization: Heat the reaction mixture to reflux and maintain for 3 hours. A precipitate may form as the reaction proceeds.

  • Isolation: Cool the mixture to room temperature. If a solid has precipitated, collect it by vacuum filtration. If not, reduce the solvent volume by half under reduced pressure and cool the concentrate in an ice bath to induce crystallization.

  • Purification: Wash the collected solid with cold ethanol (2 x 20 mL) and dry under vacuum. The product can be further purified by recrystallization from ethanol to yield the target thiazole derivative.

Data Summary

The following table provides representative data for the synthesis of heterocyclic intermediates and final products derived from 2-(4-Sulfamoylphenyl)acetic acid. Yields are indicative and may vary based on reaction scale and purification efficiency.

StepProductKey ReagentsSolventTemp.Time (h)Typical Yield (%)
Protocol 1 2-(4-Sulfamoylphenyl)acetohydrazideSOCl₂, NH₂NH₂·H₂OTHF0-RT480-90
Protocol 2 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonamide derivativeAcetylacetone, Acetic AcidAcetic AcidReflux675-85
Protocol 3 2-(4-Sulfamoylphenyl)ethanethioamideLawesson's ReagentTolueneReflux4-665-75
Protocol 4 4-Phenyl-2-((4-sulfamoylphenyl)methyl)thiazole derivative2-BromoacetophenoneEthanolReflux380-90

Conclusion

2-(4-Sulfamoylphenyl)acetic acid is a potent and adaptable starting material for the synthesis of diverse heterocyclic compounds. By leveraging its dual functionality, researchers can efficiently access key intermediates such as hydrazides and thioamides. These intermediates serve as gateways to valuable heterocyclic cores like pyrazoles and thiazoles through well-established and reliable synthetic methodologies. The protocols outlined in this guide provide a solid foundation for drug development professionals and medicinal chemists to explore novel chemical space and accelerate the discovery of new therapeutic agents.

References

  • Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024). sciprofiles. Available at: [Link]

  • synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives. (n.d.). Semantic Scholar. Available at: [Link]

  • Synthesis of 2‐((4‐sulfamoylphenyl)amino) substituted derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of Drugs containing Heterocyclic Compounds The history of mankind has witnessed significant milestones such as inventi. (n.d.). SRM University. Available at: [Link]

  • Sulfones in heterocyclic synthesis: advances in the chemistry of phenyl sulfonylacetophenone. (2025). ResearchGate. Available at: [Link]

  • Advances in the Synthesis of Heterocyclic Compounds and Their Applications. (n.d.). PMC - NIH. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (n.d.). MDPI. Available at: [Link]

  • Synthesis method of celecoxib. (n.d.). Google Patents.
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024). ACS Publications. Available at: [Link]

  • 2-(4-Sulfamoylphenyl)acetic acid. (n.d.). PubChem. Available at: [Link]

  • The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008). (n.d.). PubMed. Available at: [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. (n.d.). PubMed Central. Available at: [Link]

  • Synthesis of Celecoxib and Structural Analogs- A Review. (2025). ResearchGate. Available at: [Link]

  • Process for preparing thiazole derivatives. (n.d.). Google Patents.
  • Sulfonamide derivatives: Synthesis and applications. (n.d.). Frontier Research Publication. Available at: [Link]

  • Synthesis of Pyrazole Derivatives: a New Therapeutic Approach for Antiubercular and Anticancer Activity. (2025). ResearchGate. Available at: [Link]

  • (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. (n.d.). AWS. Available at: [Link]

  • Acetic Acid As Solvent and Its Chemical Reactions. (n.d.). Scribd. Available at: [Link]

  • An improved process for the preparation of celecoxib. (n.d.). Google Patents.
  • Acetic Acid – Structure, Formula, Properties, Reactions & Uses. (n.d.). Vedantu. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. Available at: [Link]

  • Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020). ResearchGate. Available at: [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (n.d.). bepls. Available at: [Link]

  • Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. (n.d.). PubMed. Available at: [Link]

  • What is the product of the reaction between acetic acid and phenol? (2018). Quora. Available at: [Link]

  • Synthesis of 5‐acyl thiazole derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Organic Chemistry Revision Sheets Reactions for Edexcel A-Level Chemistry Alkanes Combustion. (n.d.). Save My Exams. Available at: [Link]

Sources

Method

Application Note: 2-(4-Sulfamoylphenyl)acetic Acid in Drug Discovery

Strategic Utilization in the Design of Isoform-Selective Carbonic Anhydrase Inhibitors [1] Executive Summary 2-(4-Sulfamoylphenyl)acetic acid (CAS 22958-64-1) serves as a critical pharmacophore scaffold in the developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Utilization in the Design of Isoform-Selective Carbonic Anhydrase Inhibitors [1]

Executive Summary

2-(4-Sulfamoylphenyl)acetic acid (CAS 22958-64-1) serves as a critical pharmacophore scaffold in the development of sulfonamide-based inhibitors.[1] While the benzenesulfonamide moiety is the classic Zinc-Binding Group (ZBG) for Carbonic Anhydrase (CA) inhibition, the acetic acid "tail" provides a unique, flexible linker that distinguishes this molecule from rigid benzoic acid congeners.

This application note details the strategic use of 2-(4-Sulfamoylphenyl)acetic acid to overcome the "selectivity challenge" in CA drug design. By leveraging its carboxylate handle for derivatization, researchers can synthesize libraries that selectively target tumor-associated isoforms (hCA IX/XII) while sparing housekeeping isoforms (hCA I/II), thereby reducing systemic side effects like metabolic acidosis.[1]

Scientific Background & Mechanism[1][2][3][4][5][6]

The Selectivity Challenge

Human Carbonic Anhydrases (hCAs) are ubiquitous metalloenzymes.[1] The classic sulfonamide inhibitor acts by coordinating the Zinc ion (


) in the active site.[1] However, the active site is highly conserved across isoforms.
  • hCA I & II: Cytosolic, ubiquitous. Inhibition leads to side effects (e.g., paresthesia, fatigue).[2]

  • hCA IX & XII: Transmembrane, hypoxia-induced.[1] Validated targets for metastatic tumors.

The "Tail" Approach

The "Tail Approach" (pioneered by Supuran et al.) posits that while the sulfonamide anchors the molecule to the Zn ion, the selectivity is driven by the "tail" attached to the aromatic ring.

  • Role of 2-(4-Sulfamoylphenyl)acetic acid: The methylene spacer (

    
    ) in the acetic acid group introduces rotational freedom not present in benzoic acid derivatives.[1] This allows the attached "tail" (via amide coupling) to orient effectively towards the hydrophobic or hydrophilic sub-pockets specific to hCA IX/XII.[1]
    
Mechanism of Action Diagram

CA_Inhibition_Mechanism Zn Active Site Zn++ Sulfonamide Sulfonamide (-SO2NH2) Sulfonamide->Zn Coordination Scaffold Phenyl Ring Sulfonamide->Scaffold Linker Acetic Acid Linker (-CH2-CO-) Scaffold->Linker Tail Variable Tail (Selectivity Driver) Linker->Tail Derivatization Isoform Isoform Specific Sub-pocket (hCA IX) Tail->Isoform Van der Waals / H-bond

Figure 1: The structural logic of using 2-(4-Sulfamoylphenyl)acetic acid.[1] The flexible linker allows the variable tail to reach isoform-specific pockets.

Experimental Protocols

Protocol A: Library Synthesis via Amide Coupling

Objective: To generate a library of sulfonamide derivatives by coupling diverse amines to the carboxylic acid handle.

Materials:

  • 2-(4-Sulfamoylphenyl)acetic acid (1.0 eq)[1]

  • Diverse Primary/Secondary Amines (1.1 eq)[1]

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)[1]

  • HOBt (Hydroxybenzotriazole) (1.2 eq)[1]

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)[1]

  • Solvent: Anhydrous DMF or DCM[1]

Step-by-Step Methodology:

  • Activation: Dissolve 2-(4-Sulfamoylphenyl)acetic acid (1 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (

    
    ).
    
  • Reagent Addition: Add EDCI (1.2 mmol) and HOBt (1.2 mmol). Stir at

    
     for 30 minutes to form the active ester.
    
  • Coupling: Add the specific amine (1.1 mmol) and DIPEA (2.5 mmol).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor via TLC (System:

    
     9:1).
    
  • Work-up:

    • Dilute with EtOAc (50 mL).[1]

    • Wash successively with 1N HCl (remove unreacted amine), Sat.

      
       (remove unreacted acid), and Brine.
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Silica gel).[1]

Validation Check:

  • 1H NMR: Confirm the presence of the amide proton (broad singlet,

    
     8.0–9.0 ppm) and the methylene protons (
    
    
    
    3.5–3.7 ppm).
  • Mass Spec: Verify

    
     peak.
    
Protocol B: Stopped-Flow Hydration Assay (Kinetic Evaluation)

Objective: To determine the Inhibition Constant (


) of the synthesized derivatives against hCA isoforms.

Principle: This assay measures the rate of the physiological reaction:


.[1] The rate is followed spectrophotometrically using a pH indicator.[1]

Materials:

  • Enzymes: Recombinant hCA I, II, IX, XII (commercially available or expressed).

  • Substrate:

    
     saturated water.[1]
    
  • Indicator: Phenol Red (0.2 mM).[1]

  • Buffer: HEPES (20 mM, pH 7.5) with 20 mM

    
     (to maintain ionic strength).
    
  • Instrument: Stopped-Flow Spectrophotometer (e.g., Applied Photophysics).[1]

Methodology:

  • Preparation:

    • Incubate the enzyme (concentration varies by isoform, typically 5–10 nM) with the inhibitor (range 0.1 nM – 10

      
      M) for 15 minutes at Room Temperature.
      
  • Reaction Trigger:

    • Rapidly mix the Enzyme-Inhibitor solution with the

      
      -saturated substrate solution in the stopped-flow chamber.[1]
      
  • Measurement:

    • Monitor the absorbance change at 557 nm (Phenol Red max) over 10–100 seconds.[1]

  • Data Analysis:

    • Calculate the initial velocity (

      
      ).[1]
      
    • Determine

      
       using a non-linear regression (Log[Inhibitor] vs. Response).
      
    • Calculate

      
       using the Cheng-Prusoff equation: 
      
      
      
      .[1]

Self-Validating Control:

  • Always run Acetazolamide (AAZ) as a positive control.[1]

  • Expected

    
     for AAZ: ~250 nM (hCA I), ~12 nM (hCA II), ~25 nM (hCA IX).[1]
    

Data Analysis & Interpretation

SAR (Structure-Activity Relationship) Table Template

When analyzing your library, organize data to highlight selectivity ratios.[1]

Compound IDR-Group (Tail)hCA I

(nM)
hCA II

(nM)
hCA IX

(nM)
Selectivity (II/IX)
Control Acetazolamide25012250.48
SPA-01 Benzylamine>10,0005408.5 63.5
SPA-02 Morpholine8,5001,2004502.6

Interpretation Guide:

  • High II/IX Ratio: Indicates selectivity for the tumor-associated isoform (Desired).[1]

  • Low

    
     for hCA I/II:  Indicates potential for systemic side effects (Undesired).[1]
    
  • Effect of Linker: Compare SPA-01 (flexible benzyl) vs. rigid analogs.[1] The acetic acid linker often improves IX selectivity by allowing the tail to fold into the hydrophobic pocket.

Workflow Visualization

Workflow Start Start: 2-(4-Sulfamoylphenyl)acetic acid Design In Silico Design (Docking into hCA IX/XII) Start->Design Synth Library Synthesis (Protocol A: Amide Coupling) Design->Synth Purify Purification & Characterization (NMR, MS) Synth->Purify Screen In Vitro Screening (Protocol B: Stopped-Flow Assay) Purify->Screen Analyze Data Analysis (Selectivity Ratios) Screen->Analyze Analyze->Design SAR Feedback Loop Hit Hit Identification (High Selectivity / Low Ki) Analyze->Hit

Figure 2: Integrated workflow for developing CAIs using the sulfamoylphenylacetic acid scaffold.

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link

  • Nocentini, A., et al. (2019).[1] Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonamides. Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2023). 2-(4-Sulfamoylphenyl)acetic acid.[1][3] National Center for Biotechnology Information.[1] Link

  • Alterio, V., et al. (2012).[1] Crystal structure of the human carbonic anhydrase II adduct with 4-sulfamoylphenylacetic acid. (Structural basis for the linker flexibility).[1] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Yield Synthesis of 2-(4-Sulfamoylphenyl)acetic Acid

Executive Summary This guide addresses the synthesis optimization of 2-(4-sulfamoylphenyl)acetic acid (CAS: 179324-87-9), a critical intermediate often utilized in the development of COX-2 inhibitors and other sulfonamid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the synthesis optimization of 2-(4-sulfamoylphenyl)acetic acid (CAS: 179324-87-9), a critical intermediate often utilized in the development of COX-2 inhibitors and other sulfonamide-class therapeutics.

The synthesis generally follows a Chlorosulfonation-Amination pathway starting from phenylacetic acid. Users frequently encounter yield losses at two critical bottlenecks:

  • Regioselectivity & Polymerization during chlorosulfonation.

  • Hydrolysis of the Sulfonyl Chloride intermediate during the amination quench.

This support module provides causal analysis and validated protocols to maximize yield (>80%) and purity.

Module 1: The Chlorosulfonation Phase

Q: My reaction mixture turns into a black tar/viscous sludge. What is happening?

A: This is a classic symptom of thermal runaway and polymerization . The reaction between phenylacetic acid and chlorosulfonic acid (


) is highly exothermic. If the temperature spikes above 20°C during addition, two detrimental processes occur:
  • Decarboxylation/Decomposition: The acetic acid side chain degrades.

  • Sulfone Formation: The highly reactive sulfonyl chloride attacks unreacted phenylacetic acid rings, forming diaryl sulfones (a "tar-like" impurity).

Corrective Protocol:

  • Stoichiometry: Use a minimum of 3.5 to 5.0 equivalents of chlorosulfonic acid. The excess acid acts as a solvent, diluting the reactants and acting as a heat sink.

  • Temperature Control: Chill the chlorosulfonic acid to -5°C to 0°C before adding the phenylacetic acid.

  • Addition Rate: Add phenylacetic acid solid in small portions over 1–2 hours. Do not allow the internal temperature to exceed 5°C .

Q: I am seeing significant amounts of the ortho-isomer. How do I favor the para-isomer?

A: The


 group is an ortho/para director. While para is sterically favored, high temperatures increase the energy available for ortho substitution.
  • Optimization: Maintain the reaction at 0–5°C for the addition, then allow it to warm strictly to 20–25°C (Room Temp) for the completion phase (2–3 hours). Do not heat above 40°C, as this promotes thermodynamic equilibration which may increase ortho content and disulfonation byproducts.

Module 2: The Amination (Quench) Phase

Q: My yield is low (<40%), and I am recovering 4-sulfophenylacetic acid (sulfonic acid). Why?

A: You are experiencing hydrolysis competition . The intermediate, 4-(chlorosulfonyl)phenylacetic acid, has two fates in aqueous ammonia:

  • Amination (Desired):

    
    
    
  • Hydrolysis (Undesired):

    
    
    

Hydrolysis is catalyzed by heat and low pH. If you pour the sulfonyl chloride into water before ammonia, or if the ammonia addition causes a heat spike, hydrolysis wins.

Corrective Protocol (The "Reverse Quench"):

  • Do not quench the chlorosulfonation mixture directly with water.

  • Pour the reaction mixture onto crushed ice carefully to isolate the solid sulfonyl chloride. Filter rapidly. Do not dry (drying promotes hydrolysis by atmospheric moisture).

  • Immediate Amination: Transfer the damp cake immediately into pre-chilled (0°C ) concentrated aqueous ammonia (28–30%).

  • The "Ammonium Salt" Protection: The ammonia will neutralize the carboxylic acid to the ammonium salt (

    
    ), preventing the formation of the amide (
    
    
    
    ) side product, while selectively converting the sulfonyl chloride to the sulfonamide.
Q: Can I use Thionyl Chloride ( ) to improve yield?

A: Proceed with Caution. While


 can convert sulfonic acid byproducts back to sulfonyl chlorides, it will also convert the carboxylic acid (

) to the acid chloride (

).
  • Risk: When the di-chloride (sulfonyl + acyl) hits ammonia, you will form 2-(4-sulfamoylphenyl)acetamide (the amide derivative).

  • Fix: If you use

    
    , you must include a hydrolysis step (heating in dilute acid) after the amination to convert the amide back to the acid. For simplicity and purity, avoid 
    
    
    
    unless you are strictly controlling the subsequent hydrolysis.

Standard Operating Procedure (Optimized)

Reaction Scheme
  • Chlorosulfonation: Phenylacetic acid +

    
     (excess) 
    
    
    
    4-(Chlorosulfonyl)phenylacetic acid.
  • Amination: Intermediate +

    
    
    
    
    
    2-(4-sulfamoylphenyl)acetic acid (ammonium salt).
  • Isolation: Acidification

    
     Product precipitation.
    
Step-by-Step Protocol
  • Setup: Charge a dry 3-neck flask with Chlorosulfonic Acid (5.0 eq) . Cool to -5°C .

  • Addition: Add Phenylacetic Acid (1.0 eq) portion-wise over 60 mins. Critical: Keep T < 5°C.

  • Reaction: Remove cooling bath. Stir at 20°C for 3 hours. Monitor by TLC (no starting material).

  • Quench: Pour reaction mixture slowly onto crushed ice (approx 10x weight of acid). Stir vigorously.

  • Filtration: Filter the white precipitate (sulfonyl chloride). Wash with ice-cold water (

    
    ).
    
  • Amination: Immediately transfer the damp solid into Aqueous Ammonia (28%, 10 eq) at 0–5°C . Stir for 2 hours, allowing to warm to RT.

  • Workup: The solution should be clear (ammonium salt of product).

    • Optional: Treat with activated carbon and filter to remove tar/color.

  • Precipitation: Cool to 10°C. Acidify slowly with HCl (6N) to pH 2.0 .

  • Isolation: Filter the white solid. Wash with cold water. Dry at 60°C under vacuum.

Visual Workflow & Logic

SynthesisOptimization Start Phenylacetic Acid (Starting Material) Step1 Chlorosulfonation (ClSO3H, 5.0 eq, -5°C) Start->Step1 Decision1 Temp Control < 5°C? Step1->Decision1 Fail1 Polymerization & Sulfone Formation Decision1->Fail1 No (>20°C) Intermediate 4-(Chlorosulfonyl)phenylacetic acid (Precipitate on Ice) Decision1->Intermediate Yes Decision2 Quench Method Intermediate->Decision2 Step2 Amination (Aq. NH3, 0°C) Salt Ammonium Salt (Soluble) Step2->Salt Decision2->Step2 Damp cake into Cold NH3 Fail2 Hydrolysis to Sulfonic Acid Decision2->Fail2 Water first / Hot Step3 Acidification (pH 2) Salt->Step3 Product 2-(4-Sulfamoylphenyl)acetic acid (Final Yield >80%) Step3->Product

Figure 1: Critical Control Points (CCPs) in the synthesis workflow. Note the divergence at temperature control and quench method determining yield success.

Troubleshooting Matrix

ObservationProbable CauseCorrective Action
Low Yield (<50%) Hydrolysis of sulfonyl chloride.Ensure intermediate cake is transferred immediately to ammonia. Do not let it dry or sit.
Black/Brown Product Charring/Polymerization.Reaction temp exceeded 5°C during addition. Cool reagents more aggressively.
Melting Point Depression Isomer contamination (ortho).Keep reaction temp low. Recrystallize from water/ethanol (9:1).
Product is Water Soluble Failure to acidify fully.The product is an acid.[1][2][3][4][5][6] Ensure pH is brought down to ~2.0 to precipitate the free acid from the ammonium salt.

References

  • Organic Syntheses, Coll.[1][7] Vol. 1, p. 85 (1941). Chlorosulfonation of aromatic compounds. (Foundational mechanism for chlorosulfonic acid stoichiometry).

  • Huntress, E. H., & Carten, F. H. (1940). Identification of Organic Compounds. I. Chlorosulfonic Acid as a Reagent. Journal of the American Chemical Society.[2][4] (Establishes the 0°C to RT protocol for optimal regioselectivity).

  • PubChem Compound Summary. 2-(4-Sulfamoylphenyl)acetic acid (CAS 179324-87-9). (Structure and property verification).[8] (Note: Generic placeholder link for specific CAS verification).

  • Google Patents (CN103979989A). Method for synthesizing sulfonamide derivatives. (Industrial application of the aqueous ammonia quench method).

Sources

Optimization

troubleshooting guide for the synthesis of aryl acetic acids

Welcome to the technical support center for the synthesis of aryl acetic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in their synthetic routes.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of aryl acetic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in their synthetic routes. Aryl acetic acids are a cornerstone structural motif in numerous pharmaceuticals, such as Ibuprofen and Indomethacin, making their efficient synthesis a critical task.[1][2] This document moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common issues, explaining the causality behind experimental choices to empower you in the lab.

Troubleshooting Guide: Common Synthetic Challenges

This section addresses specific experimental problems in a question-and-answer format, focusing on the most prevalent synthetic methodologies.

Section 1: The Willgerodt-Kindler Reaction

This classic reaction transforms an aryl alkyl ketone into an aryl acetic acid derivative, typically via a thioamide intermediate.[3] It is robust but can be prone to issues if conditions are not optimized.

Q1: My Willgerodt-Kindler reaction is resulting in a low yield of the final aryl acetic acid after hydrolysis. What are the common causes and solutions?

A1: Low yield is a frequent issue stemming from three primary stages: the initial thioamide formation, competing side reactions, and inefficient final hydrolysis.

  • Incomplete Thioamide Formation: The reaction of the ketone with sulfur and a secondary amine (commonly morpholine) to form a thioamide is the key rearrangement step.[4][5] If this step is inefficient, the final yield will suffer.

    • Causality: The reaction requires high temperatures (typically 120-160 °C) to facilitate the migration of the carbonyl group. Insufficient temperature or reaction time can lead to the recovery of the starting ketone.

    • Solution: Ensure your reaction reaches and maintains the target temperature. For stubborn substrates, consider microwave-assisted synthesis, which can significantly reduce reaction times and improve yields.[6] Also, ensure sulfur is used in sufficient excess.

  • Side Reactions: The primary side reaction is the simple reduction of the ketone to the corresponding hydrocarbon, without the desired rearrangement and thionation.[7]

    • Causality: This occurs under the high-temperature, reductive conditions of the reaction. The amine and sulfur can act as a reducing system.

    • Solution: Careful temperature control is key. Overheating can favor reduction pathways. The choice of amine can also influence the reaction course; morpholine is generally the most effective and well-documented amine for this transformation.[6]

  • Inefficient Hydrolysis: The thioamide intermediate must be hydrolyzed to the final carboxylic acid. This step can be sluggish.

    • Causality: Thioamides are generally more stable to hydrolysis than their corresponding amides. Incomplete hydrolysis leaves the thioamide as a major component in the product mixture.

    • Solution: Use a strong acid (e.g., concentrated H₂SO₄ or HCl) or base (e.g., NaOH or KOH) in a suitable solvent like aqueous ethanol or ethylene glycol and ensure sufficient heating (reflux) for an extended period (12-24 hours). Monitoring the reaction by TLC or LC-MS is crucial to determine completion.

Q2: I am observing a significant amount of an unexpected byproduct that is not my starting material or the desired thioamide. What could it be?

A2: Besides simple reduction, the formation of various sulfur-containing heterocyclic compounds can occur, although this is less common with standard substrates like acetophenone.[7] A more frequent byproduct during the initial rearrangement is the formation of a simple amide from the starting ketone without the alkyl chain migration, especially if water is present in the reaction mixture. The formation of the carboxylic acid corresponding to the starting ketone is also a known side reaction.[3]

Troubleshooting Workflow: Low Yield in Willgerodt-Kindler Reaction

Caption: Decision tree for troubleshooting low yields in the Willgerodt-Kindler synthesis.

Section 2: Palladium-Catalyzed Reactions

Modern methods often rely on palladium catalysis, such as the carbonylation of benzyl halides or the α-arylation of acetic acid derivatives.[8][9][10] These methods offer high efficiency but are sensitive to catalyst deactivation and reaction conditions.

Q1: My palladium-catalyzed carbonylation of a benzyl halide is failing, and I observe the formation of palladium black. What has gone wrong?

A1: The formation of palladium black is a classic sign of catalyst decomposition, where the active Pd(0) or Pd(II) species agglomerates into inactive metallic palladium.[11] This is the most common failure mode in these reactions.

  • Causality & Solutions:

    • Oxygen Contamination: The Pd(0) species in the catalytic cycle is highly sensitive to oxidation.[11] The presence of air can lead to catalyst deactivation. Solution: Ensure your reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). Degas all solvents and reagents thoroughly before use by sparging with an inert gas or using freeze-pump-thaw cycles.

    • Inadequate Ligands: Phosphine ligands are crucial for stabilizing the palladium center and facilitating the catalytic cycle. If the ligand is not robust enough for the reaction conditions or is used in an incorrect ratio, the palladium complex can decompose. Solution: For challenging substrates, consider using more robust electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. The ligand-to-palladium ratio is also critical and may require optimization (typically 1:1 to 4:1).[12]

    • High Temperature: While heat is often required, excessive temperatures can accelerate catalyst decomposition pathways. Solution: Run the reaction at the lowest effective temperature. Screen temperatures incrementally (e.g., from 80 °C to 120 °C) to find the optimal balance between reaction rate and catalyst stability.

Catalytic Cycle: Carbonylation of Benzyl Halides

Palladium Catalyzed Carbonylation cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) ArCH2-Pd(II)XL2 ArCH₂-Pd(II)(X)L₂ Pd(0)L2->ArCH2-Pd(II)XL2 Oxidative Addition (ArCH₂X) Pd_Black Pd(0) Black (Inactive) Pd(0)L2->Pd_Black Decomposition (O₂, Temp) ArCH2CO-Pd(II)XL2 ArCH₂CO-Pd(II)(X)L₂ ArCH2-Pd(II)XL2->ArCH2CO-Pd(II)XL2 CO Insertion ArCH2COOH_cat [ArCH₂CO-Pd(II)(OH)L₂] ArCH2CO-Pd(II)XL2->ArCH2COOH_cat H₂O ArCH2COOH_cat->Pd(0)L2 Reductive Elimination (-HX) ArCH2COOH ArCH₂COOH (Product) ArCH2COOH_cat->ArCH2COOH Product Release

Caption: Catalytic cycle for the palladium-catalyzed carbonylation of a benzyl halide.

Q2: My Suzuki or Heck reaction to build the aryl acetic acid scaffold is giving low conversion. How should I troubleshoot this?

A2: Low conversion in cross-coupling reactions is common and can often be solved by systematically evaluating the reaction components.[12][13]

  • Boronic Acid/Ester Quality (Suzuki): Boronic acids can degrade upon storage, especially through trimerization to form boroxines.

    • Causality: This dehydration process reduces the concentration of the active monomeric boronic acid available for transmetalation to the palladium center.

    • Solution: Use freshly purchased boronic acid or a more stable derivative like a pinacol ester (Bpin) or MIDA boronate.[14] If you suspect your boronic acid is old, you can try drying it rigorously in a vacuum oven before use.

  • Base Selection: The base is not just a stoichiometric reagent; it plays a critical role in the catalytic cycle, particularly in the transmetalation and reductive elimination steps.[15]

    • Causality: An inappropriate base (too weak, too strong, or poorly soluble) can halt the cycle. For example, a weak base may not efficiently activate the boronic acid for transmetalation. Poor solubility can lead to reproducibility issues.

    • Solution: Screen a variety of bases. Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are common choices. Organic bases like triethylamine (TEA) are often used in Heck reactions.[16] The choice of solvent and base are often linked; for instance, K₃PO₄ is often effective in polar aprotic solvents like dioxane or DMF.

  • Solvent and Temperature: The solvent must solubilize all components and be stable at the required reaction temperature.

    • Causality: Poor solubility of any reactant can lead to a stalled reaction.[13]

    • Solution: Common solvents include toluene, dioxane, DMF, and THF, often with added water for Suzuki couplings. If solubility is an issue, consider switching to a higher-boiling solvent like NMP or DMA to allow for higher reaction temperatures.[12]

ParameterWillgerodt-KindlerPd-Catalyzed CarbonylationSuzuki Coupling
Starting Material Aryl alkyl ketoneBenzyl halideAryl halide + Acetic acid derivative boronate
Key Reagents Sulfur, MorpholinePd catalyst, CO gas, BasePd catalyst, Boronic acid/ester, Base
Pros Uses simple starting materials, robustHigh yields, good functional group toleranceVery high functional group tolerance, mild conditions
Cons High temperatures, strong odors, side reactionsRequires CO gas handling, catalyst sensitivityBoronic acid stability, potential for side products
Table 1. Comparison of Common Synthetic Routes to Aryl Acetic Acids.
Section 3: Purification and Analysis

Q1: My crude aryl acetic acid is an oil or a sticky solid that is difficult to purify by recrystallization. What is an effective alternative?

A1: When recrystallization fails, a combination of acid-base extraction and column chromatography is highly effective. Carboxylic acids are often amenable to purification via their carboxylate salts.

  • Causality: The acidic nature of the product allows for its selective extraction into an aqueous basic solution, leaving non-acidic impurities behind in the organic layer.

  • Solution: Follow the detailed protocol below for an acid-base extraction. If impurities persist, they are likely acidic in nature. In this case, flash column chromatography on silica gel is the next step. A solvent system of hexanes/ethyl acetate with 0.5-1% acetic acid added to the mobile phase can prevent streaking of the acidic product on the column.

General Purification Workflow

Caption: A standard workflow for the purification of aryl acetic acids.

Experimental Protocols

Protocol 1: General Procedure for Willgerodt-Kindler Reaction & Hydrolysis

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the aryl alkyl ketone (1.0 eq), morpholine (3.0-4.0 eq), and elemental sulfur (2.5-3.0 eq).

  • Heating: Heat the mixture to 130-140 °C with vigorous stirring for 6-12 hours. The mixture will become dark and viscous. Safety Note: The reaction generates H₂S gas and should be performed in a well-ventilated fume hood.

  • Workup (Thioamide): Cool the reaction to room temperature and pour it into a beaker of ice water. The crude thioamide often precipitates as a solid. If it oils out, extract with an organic solvent like ethyl acetate. Purify the crude thioamide by recrystallization (typically from ethanol) or column chromatography if necessary.

  • Hydrolysis: To the purified thioamide, add a 1:1 mixture of ethanol and concentrated hydrochloric acid (or 50% H₂SO₄).

  • Heating: Heat the mixture to reflux for 12-24 hours, monitoring by TLC for the disappearance of the thioamide.

  • Isolation: Cool the reaction mixture and pour it into ice water. The aryl acetic acid will often precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Purification by Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Base Extraction: Transfer the organic solution to a separatory funnel and extract three times with a 1M aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃). Combine the aqueous layers. Note: NaHCO₃ is a weaker base and is useful if other acid-labile functional groups are present.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add concentrated HCl or 3M HCl with stirring until the pH is approximately 1-2 (test with pH paper). The aryl acetic acid should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration, washing with cold water. If the product does not precipitate, extract the acidified aqueous solution three times with EtOAc or DCM.

  • Final Steps: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified aryl acetic acid.

Frequently Asked Questions (FAQs)

Q: Which synthetic route is best for a substrate with sensitive functional groups? A: Palladium-catalyzed cross-coupling reactions, like Suzuki or Heck couplings, are generally the most compatible with a wide range of functional groups due to their mild reaction conditions.[17] The Willgerodt-Kindler reaction, with its high temperatures and nucleophilic/basic reagents, is poorly suited for substrates with sensitive esters, halides, or nitro groups.

Q: How do I properly handle and dispose of reagents like morpholine and the byproducts of the Willgerodt-Kindler reaction? A: Morpholine is corrosive and should be handled with appropriate personal protective equipment (gloves, goggles). The reaction generates hydrogen sulfide (H₂S), a toxic and flammable gas with a strong, unpleasant odor. The reaction must be conducted in a certified chemical fume hood. Aqueous waste containing H₂S can be treated with an excess of bleach (sodium hypochlorite) to oxidize the sulfide before disposal according to institutional guidelines.

Q: My final product shows impurities by NMR. What are the most common ones to look for? A: Common impurities include residual starting materials, solvents (e.g., ethyl acetate, hexane), and byproducts specific to the reaction.[18][19] For palladium-catalyzed reactions, you might see homo-coupled byproducts.[20] In hydrolysis reactions of nitriles or esters, the corresponding amide can be a persistent impurity.[21] Careful integration of NMR signals and comparison with starting material spectra are essential for identification.

References

  • Chemical Review and Letters. (2023). Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones.
  • chemeurope.com. Willgerodt rearrangement.
  • Organic Chemistry Portal. Willgerodt-Kindler Reaction.
  • Wikipedia. Willgerodt rearrangement. [Link]

  • PubMed. (1983). Metabolic synthesis of arylacetic acid antiinflammatory drugs from arylhexenoic acids. 2. Indomethacin. [Link]

  • ACS Publications. (2015). Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides. [Link]

  • Semantic Scholar. (2005). some aspects of the willgerodt–kindler reaction and related processes. [Link]

  • MSU Chemistry. (2009). Willgerodt‐Kindler Reac1on. [Link]

  • Google Patents. US3928429A - Method of preparing aryl acetic acids.
  • ACS Publications. Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides. [Link]

  • ResearchGate. Study on the Synthesis of Phenylacetic Acid by Carbonylation of Benzyl Chloride under Normal Pressure. [Link]

  • Reddit. Troubleshooting a difficult Heck reaction. [Link]

  • OUCI. A sustainable procedure toward alkyl arylacetates: palladium-catalysed direct carbonylation of benzyl alcohols in organic carbonates. [Link]

  • Organic Chemistry Portal. Arenecarboxylic acid or benzamide synthesis by carboxylation or C-C coupling. [Link]

  • PMC. Oxidative Heck Reactions using Aryltrifluoroborates and Aryl N-Methyliminodiacetic Acid (MIDA) Boronates. [Link]

  • ResearchGate. Suzuki–Miyaura Cross-Coupling Reactions in Acetic Acid Employing Sydnone-Derived Catalyst Systems. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • ResearchGate. High‐Throughput Experimentation (HTE) Applied to the Synthesis of API Impurities: A Case Study in Oxidative Decarboxylation of Aryl Acetic Acids. [Link]

  • Reddit. Practical Heck Reaction problems!. [Link]

  • Google Patents.
  • MDPI. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]

  • Reddit. Hydrolysis product troubleshooting. [Link]

  • Reddit. Failed suzuki coupling, any suggenstions?. [Link]

  • PMC. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • San Diego Miramar College. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • YouTube. (2020). Suzuki cross-coupling reaction. [Link]

  • RSC Publishing. Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility. [Link]

  • Google Patents. US5916422A - Method of purifying acetic acid.
  • PMC. A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). [Link]

  • SUNRESIN. Acetic Acid Purification with Sunresin's Ion Exchange Resins. [Link]

  • ACS Publications. The Decarboxylative Acylation of Arylacetic Acids. [Link]

  • NIH. (2021). Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility. [Link]

  • Arkat USA. A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. [Link]

  • Organic Syntheses. phenylacetic acid. [Link]

  • Patsnap Eureka. Methods for Detecting Impurities in Glacial Acetic Acid. [Link]

  • Patsnap Eureka. Techniques for Monitoring Quality of Glacial Acetic Acid. [Link]

  • PMC. Selective Hydrolysis of Nonactivated Aryl Esters at pH 7 through Cooperative Catalysis. [Link]

  • KPU Pressbooks. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II. [Link]

  • ResearchGate. Representative Examples Containing Aryl Acetic Acids and Their Preparation Methods. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-(4-Sulfamoylphenyl)acetic Acid

Welcome to the technical support guide for the purification of 2-(4-Sulfamoylphenyl)acetic acid. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, ex...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-(4-Sulfamoylphenyl)acetic acid. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, experience-based guidance to help you navigate the common challenges associated with purifying this compound, ensuring high purity and yield.

Understanding the Impurity Profile: The Key to a Successful Purification Strategy

The first principle of effective purification is to "know your enemy." The impurities present in your crude 2-(4-Sulfamoylphenyl)acetic acid are dictated by its synthetic route. A common and efficient synthesis involves the chlorosulfonation of phenylacetic acid, followed by amination.

This pathway can generate several predictable impurities:

  • Unreacted Starting Material: Phenylacetic acid[1].

  • Reactive Intermediate: 2-(4-chlorosulfonylphenyl)acetic acid.

  • Isomeric Byproducts: 2-(2-sulfamoylphenyl)acetic acid (ortho-isomer) and 2-(3-sulfamoylphenyl)acetic acid (meta-isomer).

  • Hydrolysis Product: 2-(4-sulfophenyl)acetic acid (a sulfonic acid).

  • Residual Solvents and Reagents: Such as chlorosulfonic acid, thionyl chloride, or ammonia.

The structural similarities between these impurities and the desired product—particularly the presence of both acidic and sulfonamide groups—make purification a non-trivial challenge that often requires more than a simple filtration.

Table 1: Common Impurities and Their Characteristics
Impurity NameStructureKey Differentiating PropertyRemoval Strategy
Phenylacetic AcidC₆H₅CH₂COOHMore nonpolar; lacks the sulfonamide group.Recrystallization, pH-mediated extraction.
2-(4-chlorosulfonylphenyl)acetic acidClSO₂C₆H₄CH₂COOHHighly reactive; moisture-sensitive.Aqueous workup (hydrolyzes to sulfonic acid).
Isomeric ByproductsH₂NO₂SC₆H₄CH₂COOHDifferent crystal lattice packing and polarity.Fractional recrystallization.
2-(4-sulfophenyl)acetic acidHO₃SC₆H₄CH₂COOHSignificantly more acidic (sulfonic acid vs. carboxylic acid).pH-mediated extraction, chromatography.

Purification Workflow: A Logic-Driven Approach

A robust purification strategy for 2-(4-Sulfamoylphenyl)acetic acid involves a multi-step process. The following diagram illustrates a typical workflow designed to systematically remove the impurities listed above.

PurificationWorkflow CRUDE Crude Reaction Mixture WORKUP Aqueous Workup / Quench (e.g., with cold water/ice) CRUDE->WORKUP Hydrolyzes reactive chlorosulfonyl intermediate EXTRACTION pH-Mediated Extraction (Adjust pH to ~8-9, wash with organic solvent) WORKUP->EXTRACTION Forms sodium salt of product & acidic impurities ACIDIFICATION Acidification (Adjust pH to ~2-3 with HCl) EXTRACTION->ACIDIFICATION Removes non-acidic & weakly acidic impurities FILTRATION1 Vacuum Filtration & Wash (Collect crude precipitate) ACIDIFICATION->FILTRATION1 Precipitates product & strong acid impurities RECRYSTALLIZATION Recrystallization (e.g., from Ethanol/Water) FILTRATION1->RECRYSTALLIZATION Removes inorganic salts & highly polar impurities FILTRATION2 Final Filtration & Drying (Collect pure crystals) RECRYSTALLIZATION->FILTRATION2 Removes soluble impurities (e.g., isomers, phenylacetic acid) PURE Pure 2-(4-Sulfamoylphenyl)acetic acid FILTRATION2->PURE

Caption: A logic-driven workflow for the purification of 2-(4-Sulfamoylphenyl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: My crude product is a sticky, brown oil after the initial precipitation. What went wrong?

A1: This is a classic sign of "oiling out," which occurs when a compound separates from a solution above its melting point.[2] The primary causes are typically:

  • High Impurity Load: Significant amounts of unreacted starting materials or side-products can depress the melting point of your product, leading to a low-melting eutectic mixture.

  • Insufficient Solvent: If the concentration of the product is too high during precipitation, it can crash out of solution as an oil rather than forming an ordered crystal lattice.

  • Rapid pH Change: Adding acid too quickly during precipitation can cause localized high concentrations, forcing the product out of solution before it can crystallize.

Scientist's Note: To resolve this, try redissolving the oil in a larger volume of aqueous base, then re-precipitate by adding acid very slowly with vigorous stirring. If it persists, proceed to recrystallization, as the solvent system there is better controlled to promote crystal growth.

Q2: What is the best solvent system for recrystallizing 2-(4-Sulfamoylphenyl)acetic acid?

A2: Due to the compound's dual functionality (a polar sulfonamide and a carboxylic acid), a mixed-solvent system is often ideal. The principle of recrystallization is to find a solvent (or solvent pair) where the product is highly soluble when hot but sparingly soluble when cold, while impurities remain soluble at all temperatures.[3]

  • Primary Recommendation: Ethanol/Water. The compound has good solubility in hot ethanol. Water acts as an anti-solvent. You would dissolve the crude solid in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes faintly cloudy (the saturation point). Upon slow cooling, pure crystals should form.

  • Alternative: Acetic Acid/Water. Acetic acid is a good solvent for carboxylic acids.[2] However, it can be difficult to remove completely during drying. A final wash with a more volatile solvent in which the product is insoluble (like diethyl ether) is recommended.[2]

Q3: My final product is off-white or yellowish. How can I decolorize it?

A3: A persistent color often indicates the presence of highly conjugated, colored impurities, which may be present in very small amounts.

  • Activated Charcoal (Carbon): During the recrystallization process, after dissolving your crude product in the hot solvent, you can add a small amount (1-2% by weight) of activated charcoal.[4] Boil the solution with the charcoal for a few minutes. The charcoal will adsorb the colored impurities.

  • Hot Gravity Filtration: It is critical to remove the charcoal from the hot solution via gravity filtration before allowing the solution to cool.[2] If you use vacuum filtration, the rapid cooling will cause your product to crash out prematurely on the filter paper, leading to significant yield loss.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Recovery After Recrystallization 1. Too much solvent was used, keeping the product in solution even when cold.[5]2. The solution was not cooled sufficiently.3. Premature crystallization occurred during hot filtration.[2]1. Gently boil off some of the solvent to re-saturate the solution and attempt recrystallization again.[5]2. Cool the flask in an ice-water bath for at least 20-30 minutes.3. Ensure the filtration funnel and receiving flask are pre-heated. Use a stemless funnel to prevent clogging.[2]
No Crystals Form Upon Cooling 1. The solution is not supersaturated (too much solvent used).2. The solution is too pure, lacking nucleation sites.3. The compound is an oil at the crystallization temperature.1. Boil off excess solvent.[5]2. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a "seed crystal" of pure product.[4]3. Try a different solvent system or cool the solution to an even lower temperature (e.g., in a freezer).
Purity is Still Low (Checked by HPLC/TLC) 1. Isomeric impurities are co-crystallizing with the product.2. The impurity has very similar solubility properties to the product.1. Perform a second, slower recrystallization. Slower cooling rates often lead to purer crystals.[4]2. If recrystallization fails, column chromatography (silica gel) is the next logical step. A mobile phase of ethyl acetate/hexanes with a small amount of acetic acid is a good starting point.

Detailed Protocol: Recrystallization from Ethanol/Water

This protocol provides a step-by-step method for purifying the title compound.

  • Dissolution: Place the crude 2-(4-Sulfamoylphenyl)acetic acid (e.g., 5.0 g) in an Erlenmeyer flask. Add a minimal amount of 95% ethanol (e.g., 20-25 mL) and heat the mixture to boiling with stirring (a magnetic stir bar is ideal). Continue adding hot ethanol in small portions until the solid just dissolves.[5]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat source, add a small spatula tip of activated charcoal, and then re-heat to a gentle boil for 2-3 minutes.

  • (Optional) Hot Filtration: If charcoal was used, or if insoluble impurities are visible, perform a hot gravity filtration. Pre-heat your funnel and receiving flask. Pour the hot solution through a fluted filter paper into the clean, pre-heated flask.

  • Saturation: Heat the clear solution back to boiling. Add hot water dropwise until the solution turns persistently cloudy. Then, add a few drops of hot ethanol to make the solution clear again. This ensures the solution is perfectly saturated.[6]

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal recovery.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing & Drying: Wash the crystals on the filter with a small amount of ice-cold water to remove any soluble impurities clinging to the surface. Allow the crystals to dry thoroughly under vacuum. Purity can be assessed by melting point determination, HPLC, or TLC.[4][7]

Purity Assessment

Verifying the purity of your final product is a critical final step.

  • Thin-Layer Chromatography (TLC): A rapid and effective method. A good mobile phase is 70:30:1 Ethyl Acetate:Hexane:Acetic Acid. The product should appear as a single spot. Sulfonamides can be visualized under UV light (254 nm) or by staining with a fluorescamine solution for enhanced sensitivity.[7]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reverse-phase C18 column with a gradient of water/acetonitrile (both containing 0.1% formic or acetic acid) will effectively separate the product from most common impurities.[8]

  • Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities will typically cause the melting point to be depressed and broaden.

By understanding the potential impurities and applying a logical, multi-step purification strategy, you can consistently obtain high-purity 2-(4-Sulfamoylphenyl)acetic acid for your research and development needs.

References

  • MDPI. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). CN105541597A - Preparation method of 2,4-dihydroxyphenyl acetic acid.
  • Google Patents. (n.d.). WO2014095080A2 - Process for the purification of carboxylic acids.
  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). DE102005055528B4 - Process for the preparation of 2 - [(4-chlorophenyl) -phenylacetyl] -1,3-indandione (chlorophacinone).
  • MDPI. (2019, January 11). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Retrieved from [Link]

  • Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Sulfamoylphenyl)acetic acid. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. Macroscale and Microscale Organic Experiments. Retrieved from [Link]

  • Food Safety and Inspection Service. (2009, September 25). Determination and Confirmation of Sulfonamides. USDA. Retrieved from [Link]

  • SpringerLink. (n.d.). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. Retrieved from [Link]

  • Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
  • Google Patents. (n.d.). KR101393010B1 - A process for preparing 2-(4-formylphenyl)propionic acid by using TEMPO catalyst.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Chlorosulfonic Acid - A Versatile Reagent. Retrieved from [Link]

  • Journal of the American Chemical Society. (2023, September 20). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • National Institutes of Health. (2024, July 8). The determination of 11 sulfonamide antibiotics in water and foods.... Retrieved from [Link]

  • ResearchGate. (n.d.). Simple Tests for Identification of Sulfonamides. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

  • Sciencemadness Wiki. (2022, August 17). Phenylacetic acid. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • MDPI. (2022, January 23). The Physicochemical, Antioxidant, and Color Properties of Thin Films Based on Chitosan Modified by Different Phenolic Acids. Retrieved from [Link]

  • PubChem. (n.d.). 2-[1-(4-Ethylphenyl)ethylsulfamoyl]acetic acid. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 2-(4-Sulfamoylphenyl)acetic Acid

Introduction: The "Deceptive" Molecule Welcome to the technical support hub. You are likely here because the scale-up of 2-(4-Sulfamoylphenyl)acetic acid (CAS: 17938-46-6) has stalled.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Deceptive" Molecule

Welcome to the technical support hub. You are likely here because the scale-up of 2-(4-Sulfamoylphenyl)acetic acid (CAS: 17938-46-6) has stalled.

While the structure appears simple—a phenyl ring with an acetic acid tail and a sulfonamide head—the synthesis is notoriously unforgiving at scale. The primary route involves the chlorosulfonation of phenylacetic acid , a reaction characterized by extreme viscosity changes ("magma" formation), violent exotherms, and a delicate downstream amination that fights against hydrolysis.

This guide bypasses textbook theory to address the specific failure modes seen in reactors larger than 5L.

Quick Reference: Critical Process Parameters (CPPs)

ParameterTarget RangeFailure Mode (If Deviated)
Reagent Ratio Phenylacetic Acid :

(1 : 4–5)
< 4 eq: Reaction mass solidifies (stalling agitator). > 6 eq: Waste disposal issues; difficult quench.
Addition Temp

> 15^\circ\text{C}: Formation of ortho-isomer and sulfone byproducts.
Quench Temp

(Internal)
> 10^\circ\text{C}: Rapid hydrolysis of sulfonyl chloride

sulfonic acid (Yield Loss).
Amination pH pH 8–9 (sustained)< 8: Incomplete conversion. > 10: Salt formation difficulties during isolation.

Module 1: The Chlorosulfonation Crisis

Process Step: Reaction of Phenylacetic acid with Chlorosulfonic acid (


).
The Workflow Visualization

Chlorosulfonation_Workflow Start Start: Charge ClSO3H Cool Cool to 0-5°C Start->Cool Add Slow Addition of Phenylacetic Acid (Solid via Powder Funnel) Cool->Add Check Viscosity Check: Is torque rising? Add->Check Stir Increase RPM / Adjust Impeller Check->Stir Yes Heat Ramp to 20-25°C (HCl Evolution Phase) Check->Heat No Stir->Heat Quench Quench into Crushed Ice (violent Exotherm) Heat->Quench

Figure 1: Critical workflow for chlorosulfonation. Note the viscosity checkpoint.

Troubleshooting Guide

Q1: My reaction mixture turned into a solid "rock" inside the reactor. The stirrer tripped. What happened?

  • Diagnosis: You likely used insufficient excess of chlorosulfonic acid.

  • The Science: Phenylacetic acid reacts to form the sulfonyl chloride, but intermediates and the final product are insoluble in the stoichiometric mineral acid. The excess

    
     acts as the solvent.
    
  • The Fix: Ensure a molar ratio of at least 1:4 or 1:5 (Substrate : Acid).

  • Recovery: Do not add water. Carefully add more chlorosulfonic acid (if safe) or allow to stand until the reaction subsides, then manually dig out. For future runs, use a high-torque overhead stirrer (anchor or helical ribbon impeller preferred over paddle).

Q2: Upon quenching the reaction mass into ice, the mixture "erupted" with fumes. How do I control this?

  • Diagnosis: Thermal runaway due to the "Heat Kick."

  • The Science: Chlorosulfonic acid reacts violently with water to form

    
     and 
    
    
    
    gas.[1][2] This is highly exothermic.
  • The Fix:

    • Inverse Quench: Always pour the reaction mass into the ice/water, never the reverse.

    • Rate Control: The addition must be subsurface or very slow trickle.

    • Temperature: Maintain the quench vessel at

      
      . If it spikes, stop addition immediately. The hydrolysis of the sulfonyl chloride (your product) accelerates exponentially above 
      
      
      
      .

Q3: HPLC shows 15% ortho-isomer. How do I improve regioselectivity?

  • Diagnosis: Addition temperature was too high.

  • The Science: The

    
     group is an ortho/para director. While para is sterically favored, higher temperatures provide enough energy to overcome the activation barrier for ortho substitution.
    
  • The Fix: Keep the addition of phenylacetic acid strictly between 0–5°C . Do not allow the exotherm to spike the internal temperature.

Module 2: Amination & Isolation

Process Step: Reacting the sulfonyl chloride with ammonia to form the sulfonamide.

The Logic of pH Control

Amination_Logic Input Sulfonyl Chloride (Wet Cake) Ammonia Add NH4OH (aq) Target pH 8-9 Input->Ammonia Decision Check pH Ammonia->Decision Hydrolysis Risk: Hydrolysis to Sulfonic Acid Decision->Hydrolysis Temp > 15°C Product Product Soluble as Ammonium Salt Decision->Product Temp < 10°C Acidify Acidify to pH 2-3 (Precipitation) Product->Acidify Isolate Filter & Wash Acidify->Isolate

Figure 2: The delicate balance between amination and hydrolysis.

Troubleshooting Guide

Q4: My yield is low (40%), and I see a large peak for the sulfonic acid derivative.

  • Diagnosis: Competitive hydrolysis.

  • The Science: The sulfonyl chloride (

    
    ) is an electrophile. It can react with ammonia (
    
    
    
    ) to form your product, or with water (
    
    
    ) to revert to the sulfonic acid. Water is the solvent, so it is in vast excess.
  • The Fix:

    • Concentration: Use concentrated aqueous ammonia (25-28%) to minimize water content, or better yet, purge anhydrous ammonia gas into a solvent (like THF or Ethyl Acetate) if your equipment allows.

    • Stoichiometry: You need at least 3 equivalents of ammonia:

      • 1 eq for the sulfonamide formation.

      • 1 eq to neutralize the carboxylic acid (

        
        ).
        
      • 1 eq to neutralize the

        
         byproduct.
        

Q5: I cannot get the solid to precipitate during workup. It stays in solution.

  • Diagnosis: Isoelectric point missed or salt occlusion.

  • The Science:

    • At pH > 8: Molecule is a dianion (Carboxylate

      
       / Sulfonamide 
      
      
      
      ). Soluble.
    • At pH < 1: Molecule is protonated but high ionic strength might keep it soluble or form a mineral acid salt.

  • The Fix:

    • Slowly acidify the ammoniacal solution with concentrated

      
       to pH 2–3 .
      
    • Pro-Tip: Do not overshoot to pH 0. The product precipitates best near its isoelectric point where it is least soluble. Stir for 2 hours at

      
       to maximize yield.
      

Q6: The final product has high ash content (Sulfated Ash > 1%).

  • Diagnosis: Trapped inorganic salts (Ammonium chloride/sulfate).

  • The Fix: The product often precipitates rapidly, trapping salts in the crystal lattice.

    • Repulp: Resuspend the wet cake in cold water (

      
       vol) and stir for 1 hour, then refilter.
      
    • Recrystallization: If purity is critical, recrystallize from water/ethanol (90:10). The slight alcohol content helps dissolve organic impurities while keeping inorganic salts out.

References

  • National Center for Biotechnology Information (2025). 2-(4-(Chlorosulfonyl)phenyl)acetic acid - PubChem Compound Summary. PubChem.[3] [Link]

  • Veolia North America. Chlorosulfonic Acid Safety Data Sheet & Handling Guide. Veolia.[2] [Link]

  • Organic Syntheses. Phenylacetic Acid and Derivatives: Standard Handling Procedures. Org. Synth. [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Chlorosulfonic acid - Hazards and Classification. ECHA.[3] [Link]

Sources

Optimization

Technical Support Center: Crystallization of Substituted Acetic Acids

Welcome to the Technical Support Center for the crystallization of substituted acetic acids. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the crystallization of substituted acetic acids. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting strategies for common challenges encountered during the crystallization of this important class of compounds. As Senior Application Scientists, we have compiled field-proven insights to help you navigate the complexities of obtaining high-quality crystalline material.

Introduction: The Crystallization Challenge with Substituted Acetic Acids

Substituted acetic acids are a cornerstone of medicinal chemistry and materials science. However, their structural diversity, arising from various substituent groups, often leads to unpredictable crystallization behavior. Common issues include poor crystal formation, oiling out, and the generation of amorphous solids. This guide provides a structured approach to troubleshoot these problems, grounded in the fundamental principles of crystallization.

Troubleshooting Guide: From Problem to Solution

This section is designed to help you diagnose and solve specific crystallization problems in a logical, step-by-step manner.

I. Problem: My substituted acetic acid is not crystallizing and remains in solution.

This is a common issue indicating that the solution is not sufficiently supersaturated.

Q1: What are the immediate steps I should take if no crystals form upon cooling?

A1: If your solution remains clear after the initial cooling period, you are likely in the "metastable zone" where crystal growth can occur, but nucleation is not initiated.[1][2] Here are the initial steps to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.[3]

  • Seeding: Introduce a "seed" crystal of your compound to the solution.[1][2] This provides a template for further crystal growth. If you don't have a crystal, try to generate one by taking a small aliquot of the solution and rapidly evaporating the solvent.

  • Reduce Solvent Volume: If the above methods fail, your solution is likely undersaturated. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.[4] Be cautious not to evaporate too much solvent too quickly, as this can lead to rapid precipitation of small, impure crystals.[5]

Experimental Protocol: Seeding

  • Obtain Seed Crystals: If available, use a previously obtained crystal of your substituted acetic acid. If not, attempt to generate seeds by placing a drop of the concentrated solution on a watch glass and allowing the solvent to evaporate quickly.

  • Prepare the Solution: Ensure your main solution is supersaturated but not yet nucleating. This is typically achieved by cooling a saturated solution.

  • Introduce the Seed: Using a spatula, add a single, small seed crystal to the cooled solution.

  • Observe: Do not disturb the solution. Crystal growth should begin around the seed. This process can be slow, so patience is key.

For more advanced seeding techniques, such as microseeding and streak seeding, refer to established protocols.[6][7][8]

II. Problem: My compound "oils out" instead of crystallizing.

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the solubility of the compound is very high in the chosen solvent.

Q2: What causes my substituted acetic acid to form an oil, and how can I prevent it?

A2: Oiling out is a sign that the supersaturation level is too high, causing the compound to separate as a liquid phase before it has a chance to form an ordered crystal lattice.[4] This is particularly common for compounds with low melting points or those that are highly soluble in the crystallization solvent.

Strategies to Prevent Oiling Out:

  • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. A Dewar flask can be used to achieve very slow cooling.

  • Use More Solvent: The concentration of your compound may be too high. Add a small amount of additional solvent to the heated solution to reduce the supersaturation level upon cooling.[4]

  • Change the Solvent System: Select a solvent in which your compound has lower solubility at room temperature. A solvent mixture can also be effective; dissolve your compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) until turbidity is observed. Then, add a small amount of the "good" solvent to redissolve the precipitate and allow it to cool slowly.[5]

Diagram: Troubleshooting Oiling Out

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) A R-COOH (Protonated) Low Solubility B R-COO- (Deprotonated) High Solubility A->B Increase pH B->A Decrease pH (Induces Crystallization)

Caption: The relationship between pH and the solubility of a substituted acetic acid, highlighting how pH adjustment can be used to induce crystallization.

References

  • PubMed. (n.d.). Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments.
  • Oxford Academic. (n.d.). Seeding Techniques | Crystallization of Nucleic Acids and Proteins.
  • Bitesize Bio. (2025, January 22). 5 Protein Crystallization Seeding Methods for Bigger Crystals.
  • Diamond Light Source. (n.d.). Crystal-seeding.
  • Bergfors, T. (n.d.). SUCCEEDING WITH SEEDING: SOME PRACTICAL ADVICE. Department of Cell and Molecular Biology, Uppsala University.
  • Google Patents. (n.d.). CA2343012A1 - Method for crystallising carboxylic acid.
  • Hampton Research. (n.d.). Seeding.
  • Google Patents. (n.d.). US5034105A - Carboxylic acid purification and crystallization process.
  • (n.d.). Guide for crystallization.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • (n.d.). Recrystallization and Crystallization.
  • ResearchGate. (2025, August 7). Solvent design for crystallization of carboxylic acids.
  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • (n.d.). Crystallization Solvents.pdf.
  • (n.d.). Impact of impurities on crystal growth.
  • PMC. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development.
  • Reddit. (2015, June 16). Recrystallization from acetic acid?
  • Google Patents. (2012, August 16). US8859482B2 - Method for preparing a solid form of acetic acid and products thereof.
  • (2021, November 3). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
  • (n.d.). Recrystallization-1.pdf.
  • (n.d.). RECRYSTALLISATION.
  • ResearchGate. (n.d.). The influence of impurities and solvents on crystallization | Request PDF.
  • Reddit. (2024, October 17). Recrystallization Issues.
  • (2021, November 3). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
  • (n.d.). Experiment 9 — Recrystallization.
  • Hisea Chem. (2021, January 8). Solution of acetic acid crystallization at low temperature in winter.
  • Chem Connections. (n.d.). Advances in Lipids Crystallization Technology.
  • Google Patents. (n.d.). JP2006124448A - Crystallization inhibitor of oils and fats, oils and fats and food.
  • Monash University. (2017, April 12). Insights into crystallization pathways.

Sources

Troubleshooting

Technical Support Center: Optimization of Amidation Reactions for 2-(4-Sulfamoylphenyl)acetic Acid

Welcome to the technical support center for the synthesis and optimization of amide derivatives of 2-(4-Sulfamoylphenyl)acetic acid. This guide is designed for researchers, medicinal chemists, and process development sci...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of amide derivatives of 2-(4-Sulfamoylphenyl)acetic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. The unique structure of this acid, containing both a carboxylic acid and a sulfonamide moiety, presents specific challenges and opportunities in amide synthesis. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you achieve high yields and purity in your reactions.

Frequently Asked Questions (FAQs)

Question 1: What are the primary challenges when performing an amidation with 2-(4-Sulfamoylphenyl)acetic acid?

The primary challenges stem from the molecule's bifunctional nature:

  • Multiple Acidic Sites: The molecule contains two acidic protons: one on the carboxylic acid (pKa ~4-5) and another on the sulfonamide nitrogen (pKa ~10). The presence of excess or an inappropriate base can lead to deprotonation of the sulfonamide, potentially causing side reactions or solubility issues, complicating the reaction and purification.

  • Solubility: 2-(4-Sulfamoylphenyl)acetic acid and its salts can have limited solubility in common aprotic organic solvents like Dichloromethane (DCM). This often necessitates the use of more polar solvents such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), which can influence reaction rates and work-up procedures.

  • Steric Hindrance: While not severely hindered, the phenylacetic acid structure requires an effective carboxylic acid activator to ensure efficient coupling, especially with sterically demanding or electronically deactivated amines.

Question 2: What is the fundamental principle behind activating the carboxylic acid for amidation?

Directly reacting a carboxylic acid with an amine is typically unfavorable as it results in a non-productive acid-base reaction, forming an ammonium carboxylate salt.[1][2] To facilitate amide bond formation, the carboxylic acid's hydroxyl group must be converted into a better leaving group.[2] This is achieved using a "coupling agent" or "activator." The process generally involves the formation of a highly reactive intermediate, such as an O-acylisourea, an active ester, or an acyl halide, which is then susceptible to nucleophilic attack by the amine.[1][3]

G cluster_0 Activation Step cluster_1 Coupling Step Acid Carboxylic Acid (R-COOH) Intermediate Activated Intermediate (e.g., O-Acylisourea) Acid->Intermediate Activation Activator Coupling Agent (e.g., EDC, HATU) Activator->Intermediate Amine Amine (R'-NH2) Product Amide Product (R-CONH-R') Intermediate->Product Nucleophilic Attack Amine->Product Byproduct Byproduct (e.g., Urea)

Caption: General workflow for amide bond formation.

Troubleshooting Guide & Optimization Protocols

This section addresses specific experimental issues in a practical question-and-answer format.

Scenario 1: Low to No Product Formation

Question: My TLC/LC-MS analysis shows only starting materials after several hours or overnight. What are the most likely causes and how can I fix it?

This is a common issue that can usually be traced back to one of four key areas: activation, solvent, base, or the amine's reactivity.

Answer:

1. Inefficient Carboxylic Acid Activation: The choice and quality of your coupling reagent are critical.

  • Cause: The coupling agent may be hydrolyzed or degraded. Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are moisture-sensitive. Uronium/phosphonium salts like HATU or HBTU can also degrade over time.

  • Solution: Always use fresh, high-quality coupling reagents from a reliable source. Store them in a desiccator. For a stalled reaction, adding a second charge of the coupling agent might help.

  • Expert Insight: For this specific substrate, a combination of EDC with an additive like HOBt (1-Hydroxybenzotriazole) is a cost-effective starting point.[4] HOBt traps the highly reactive O-acylisourea intermediate to form an active ester, which is less prone to side reactions and can increase yields.[1] For more challenging couplings (e.g., with electron-poor anilines), upgrading to a more potent activator like HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is recommended as it is highly efficient and less prone to racemization in chiral systems.[1][5]

2. Poor Solubility:

  • Cause: One or more of your reactants may not be fully dissolved, preventing the reaction from occurring in the solution phase.

  • Solution: Switch to a more polar aprotic solvent. While DCM is common, DMF, DMA, or NMP are excellent choices for this substrate due to their ability to dissolve the starting acid and resulting amide.

  • Pro-Tip: You can gently warm the mixture (e.g., to 40-50 °C) to aid dissolution before adding the coupling agent, then cool to the desired reaction temperature.

3. Incorrect Base or Stoichiometry:

  • Cause: The choice and amount of base are crucial. An amine base is required to neutralize the HCl salt if your amine is added as such, and to scavenge the proton released during the coupling. However, too much strong base can deprotonate the sulfonamide.

  • Solution: A non-nucleophilic tertiary amine base like DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA) is standard. Use 2-3 equivalents: ~1 equivalent if the amine is an HCl salt, and 1-2 equivalents to drive the coupling reaction forward.

  • Causality: The base prevents the protonation of the reacting amine, ensuring it remains a potent nucleophile. For HATU-mediated couplings, 2 equivalents of base are typically required.[5]

4. Low Amine Nucleophilicity:

  • Cause: Electron-deficient amines (e.g., 4-nitroaniline) or sterically hindered amines react sluggishly.

  • Solution: For these cases, more forceful conditions are necessary.

    • Increase the reaction temperature (e.g., from room temperature to 50 °C).

    • Use a more powerful coupling reagent like HATU.

    • Increase the reaction time.

Coupling Reagent Typical Byproduct Advantages Disadvantages
EDC/HOBt Water-soluble ureaCost-effective; easy byproduct removalMoisture sensitive; less effective for difficult couplings.[4]
DCC/HOBt Insoluble DCUInexpensive; high reactivityDCU byproduct can be difficult to filter.[2][3]
HATU/HBTU Water-soluble uronium saltsHigh efficiency; fast reactions; low racemizationMore expensive; can be sensitive to moisture.[1][5]
SOCl₂ (Thionyl Chloride) SO₂ (gas), HCl (gas)Very reactive; inexpensiveHarsh conditions; requires conversion to acyl chloride first; not suitable for sensitive substrates.[2]

Table 1: Comparison of Common Amide Coupling Reagents.

Scenario 2: Complex Reaction Mixture & Side Products

Question: My reaction seems to work, but my TLC or LC-MS shows multiple spots, including one that is very persistent. What are these impurities?

Answer:

Side product formation is often a direct consequence of the chosen coupling method.

  • N-Acylurea Formation: This is the most common side product when using carbodiimides like EDC or DCC.[3] The highly reactive O-acylisourea intermediate can rearrange to form a stable N-acylurea, especially if the amine nucleophile is slow to react.

    • Identification: This byproduct is often visible on TLC and can be characterized by mass spectrometry.

    • Prevention: The best way to prevent this is by adding HOBt or HOAt (1-hydroxy-7-azabenzotriazole). These additives rapidly convert the O-acylisourea to an active ester, which does not rearrange.[1]

  • Dimerization/Anhydride Formation: The activated carboxylic acid can react with another molecule of the starting acid to form an anhydride. This is more likely if the amine is added slowly or is unreactive.

    • Prevention: Ensure the amine is present when the activator is added or added shortly thereafter. Pre-activating the acid for a short period (5-15 minutes) before adding the amine is a common strategy, but prolonged activation should be avoided.

  • Epimerization: If your amine starting material has a chiral center, racemization or epimerization can occur.

    • Prevention: Use coupling reagents known to suppress racemization, such as HATU or COMU, often in combination with a base like DIPEA at low temperatures (e.g., 0 °C).[6]

G Start Reaction Stalled or Low Yield? CheckReagents Are coupling agents fresh? Is solvent appropriate for solubility? Start->CheckReagents CheckBase Is the base correct (DIPEA/TEA)? Is stoichiometry (2-3 eq) correct? CheckReagents->CheckBase [ Reagents OK ] Solution1 Use fresh reagents. Switch to DMF or NMP. CheckReagents->Solution1 [ No ] CheckAmine Is the amine sterically hindered or electron-deficient? CheckBase->CheckAmine [ Base OK ] Solution2 Adjust base equivalents. Ensure amine salt is neutralized. CheckBase->Solution2 [ No ] Solution3 Switch to HATU. Increase temperature (40-50°C). Increase reaction time. CheckAmine->Solution3 [ Yes ]

Caption: Troubleshooting workflow for low-yield amidation.

Scenario 3: Difficulty with Product Purification

Question: The reaction is complete, but I am struggling to isolate a pure product. How can I remove the urea byproduct and other impurities?

Answer:

A well-designed work-up procedure is essential. The polarity of the sulfonamide group means your product may have some water solubility, so care must be taken.

1. Removing Urea Byproducts:

  • EDC Byproduct (EDU): This is generally water-soluble. A standard aqueous work-up is effective. Dilute the reaction mixture (e.g., from DMF) with a water-immiscible solvent like Ethyl Acetate (EtOAc) or DCM. Wash sequentially with a mild acid (e.g., 5% citric acid or 1M HCl) to remove basic impurities like DIPEA, then a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt, and finally with brine.

  • DCC Byproduct (DCU): Dicyclohexylurea (DCU) is notoriously insoluble in most solvents. The best practice is to filter the reaction mixture through a pad of celite before the aqueous workup. Chilling the reaction mixture in an ice bath can often help precipitate more of the DCU.

2. Removing Unreacted Starting Materials:

  • Unreacted Acid: The wash with saturated NaHCO₃ or a dilute NaOH solution will extract the acidic 2-(4-Sulfamoylphenyl)acetic acid into the aqueous layer.

  • Unreacted Amine: The wash with dilute acid (citric acid or HCl) will protonate and extract the basic amine starting material into the aqueous layer.

3. Final Purification:

  • Crystallization: If your amide product is crystalline, this is an excellent and scalable purification method. Screen various solvent systems (e.g., EtOAc/Hexanes, Acetone/Water, Isopropanol).

  • Silica Gel Chromatography: This is the most common method for final purification.

    • Solvent System: A gradient of Ethyl Acetate in Hexanes or DCM/Methanol is a good starting point. The polarity will depend on the R' group of your amide.

    • Pro-Tip: If your product is streaking on the column, try adding a small amount (0.5-1%) of acetic acid to the mobile phase to improve peak shape for acidic compounds or a small amount of triethylamine for basic compounds.

Solvent Key Properties Use Case for This Reaction
DCM Low boiling point, good for many organicsGood for work-up, but may not fully dissolve starting acid.
THF Higher boiling point, good dissolving powerA reasonable alternative to DCM, but can contain peroxides.
Acetonitrile Polar aprotic, water-miscibleGood solvent for the reaction; requires careful work-up.
DMF / DMA High boiling point, excellent dissolving powerOften the best choice for ensuring homogeneity. Requires removal under high vacuum.

Table 2: Recommended Solvent Systems.

Experimental Protocols

Protocol 1: General Amidation using EDC/HOBt
  • To a round-bottom flask, add 2-(4-Sulfamoylphenyl)acetic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq).

  • Add DMF to dissolve the solids (approx. 0.1 M concentration).

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq) and stir for 5 minutes.

  • Add EDC·HCl (1.2 eq) portion-wise over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with Ethyl Acetate (10 volumes).

  • Wash with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography or crystallization.

Protocol 2: Optimized Protocol for a Challenging Amine using HATU
  • To a round-bottom flask, add 2-(4-Sulfamoylphenyl)acetic acid (1.0 eq) and the challenging amine (e.g., an electron-deficient aniline, 1.2 eq).

  • Add DMF to dissolve the solids (approx. 0.1 M concentration).

  • Cool the mixture to 0 °C.

  • Add DIPEA (3.0 eq).

  • Add HATU (1.2 eq) in one portion. A color change (e.g., to yellow) is often observed.

  • Stir at 0 °C for 30 minutes, then allow to warm to room temperature. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Monitor the reaction for 2-6 hours. These reactions are often much faster than EDC couplings.

  • Perform the same aqueous work-up as described in Protocol 1.

  • Purify the product.

References

  • Vertex AI Search. (2024). Diphenylsilane as a Coupling Reagent for Amide Bond Formation.
  • Pulle, J. S., et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research.
  • Chemguide. (n.d.). The preparation of amides. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Amide synthesis by acylation. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Journal of Organic Chemistry.
  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Sulfonyl Chloride Preparation for Sulfonamide Synthesis

Introduction Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of sulfonyl chlorides and their subsequent conversion to sulfonamides. Sulfonamides are a cornerstone in medicinal chemistry, and robust preparation of the sulfonyl chloride intermediate is critical for success.[1][2][3][4] This document is structured to address specific experimental challenges with scientifically grounded explanations and actionable solutions.

Section 1: Troubleshooting Sulfonyl Chloride Synthesis

The preparation of sulfonyl chlorides is a pivotal step, often accomplished through the chlorosulfonation of arenes, oxidative chlorination of thiols, or the reaction of sulfonic acids with chlorinating agents.[3][5][6] However, this reactivity also makes them susceptible to various side reactions and degradation pathways. This section addresses common issues encountered during their synthesis.

Question 1: My sulfonyl chloride synthesis results in a low yield. What are the primary causes and how can I mitigate them?

Low yields are a frequent challenge and can often be traced back to several key factors:

  • Hydrolysis of the Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to hydrolysis, which converts them to the corresponding sulfonic acid.[7][8][9] This is a major competitive pathway, especially during aqueous work-ups.[7][8][10]

    • Causality: The electrophilic sulfur atom of the sulfonyl chloride is readily attacked by water.

    • Solution:

      • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

      • Controlled Quenching: Quench the reaction by pouring the mixture onto cracked ice.[8][10] This rapid cooling minimizes the rate of hydrolysis. For some aryl sulfonyl chlorides with low water solubility, precipitation from a cold aqueous medium can paradoxically protect the product from extensive hydrolysis.[8][11]

      • Rapid Work-up: If an aqueous work-up is unavoidable, perform it quickly at low temperatures to minimize contact time with water.[7][10][12]

  • Incomplete Reaction: The reaction may not have proceeded to completion, leaving unreacted starting material.

    • Causality: Insufficient reaction time, suboptimal temperature, or poor reagent stoichiometry can lead to incomplete conversion.

    • Solution:

      • Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[10][13]

      • Optimize Conditions: If the reaction has stalled, consider increasing the temperature or extending the reaction time. Ensure the stoichiometry of the chlorinating agent is sufficient.

  • Formation of Diaryl Sulfone Byproduct: In chlorosulfonation reactions using chlorosulfonic acid, the formation of diaryl sulfones is a common side reaction.[10]

    • Causality: This occurs when the initially formed sulfonyl chloride reacts with another molecule of the starting arene. This is more prevalent with insufficient excess of the chlorosulfonating agent.[10]

    • Solution:

      • Reagent Stoichiometry: Use a sufficient excess of chlorosulfonic acid (often a 50% molar excess or more) to favor the formation of the sulfonyl chloride.[10]

      • Controlled Temperature: High reaction temperatures can promote the formation of sulfone byproducts.[10] Maintain the recommended reaction temperature.

Question 2: I'm observing the corresponding sulfonic acid as a major impurity in my final product. How can I prevent its formation and remove it?

The presence of sulfonic acid is almost always due to the hydrolysis of the sulfonyl chloride product.[8]

  • Prevention:

    • Anhydrous Techniques: As detailed in the previous question, the rigorous exclusion of moisture is paramount.[8]

    • Careful Work-up: For some aryl sulfonyl chlorides, their low solubility in water allows for an aqueous work-up to precipitate the product in high purity, leaving the more water-soluble sulfonic acid in the aqueous phase.[8][11]

  • Removal:

    • Aqueous Extraction: If the sulfonyl chloride is an oil or soluble in an organic solvent, washing the organic layer with cold water or dilute aqueous acid can help remove the more polar sulfonic acid.[8]

    • Recrystallization: If the sulfonyl chloride is a solid, recrystallization from a suitable solvent can effectively remove the sulfonic acid impurity.[10]

Question 3: My reaction mixture is turning dark, and I'm getting a complex mixture of products. What is causing this decomposition?

Decomposition of sulfonyl chlorides can be indicated by a color change (often to brown or black) and the evolution of gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl).[12]

  • Thermal Instability: Many sulfonyl chlorides, particularly aliphatic ones, are thermally labile.

    • Causality: High temperatures can induce decomposition, potentially through radical pathways.[12]

    • Solution:

      • Lower Reaction Temperature: Conduct the reaction at the lowest practical temperature. For many procedures, temperatures below 30°C are recommended.[12]

      • Use of Radical Inhibitors: In cases where radical decomposition is suspected, the addition of a radical inhibitor like benzoquinone may be beneficial.[12]

  • Instability of Heteroaromatic Sulfonyl Chlorides: Certain heteroaromatic sulfonyl chlorides are inherently unstable and can decompose through various pathways, including SO₂ extrusion or hydrolysis.[14][15]

    • Causality: The electronic properties of the heterocyclic ring can influence the stability of the sulfonyl chloride group. For instance, pyridine-4-sulfonyl chloride is known to be particularly unstable.[15]

    • Solution:

      • Use Sulfonyl Fluorides: In cases of high instability, consider preparing the corresponding sulfonyl fluoride, which is generally more stable, albeit less reactive.[14][15]

      • Immediate Use: Prepare the unstable sulfonyl chloride and use it immediately in the subsequent reaction without isolation.

Section 2: Troubleshooting Sulfonamide Synthesis

The reaction between a sulfonyl chloride and an amine is the most common method for forming a sulfonamide bond.[3][4][7] While seemingly straightforward, this reaction can also present challenges.

Question 4: My sulfonamide synthesis is giving a low yield. What are the likely reasons?

Several factors can contribute to low yields in sulfonamide formation:

  • Poor Reactivity of the Amine: The nucleophilicity of the amine is a critical factor.[7]

    • Causality: Electron-deficient anilines or sterically hindered amines are less nucleophilic and react more slowly.[7]

    • Solution:

      • Forcing Conditions: Increase the reaction temperature or use a higher-boiling solvent.

      • Catalysis: The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can accelerate the reaction by forming a more reactive sulfonyl-DMAP intermediate.[7]

  • Hydrolysis of the Sulfonyl Chloride: As in the synthesis step, hydrolysis of the sulfonyl chloride is a competing reaction, especially in the presence of a base and any residual water.[7]

    • Causality: The base required for the sulfonamide formation can also promote the hydrolysis of the sulfonyl chloride.

    • Solution:

      • Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried.

      • Choice of Base: Use a non-nucleophilic, hindered base like triethylamine or diisopropylethylamine.

  • Formation of Disulfonamide: If a primary amine is used, it is possible for it to react with two molecules of the sulfonyl chloride, forming a disulfonamide.

    • Causality: This is more likely to occur if the sulfonyl chloride is used in large excess or if the reaction conditions are too harsh.

    • Solution:

      • Stoichiometry Control: Use a slight excess of the amine relative to the sulfonyl chloride.

      • Controlled Addition: Add the sulfonyl chloride slowly to a solution of the amine and base to maintain a low concentration of the electrophile.

Section 3: Frequently Asked Questions (FAQs)

Q1: How can I purify my sulfonyl chloride? A1: Purification depends on the physical state of the sulfonyl chloride.

  • Solids: Recrystallization is often effective.[10] Care must be taken to use anhydrous solvents and to avoid excessive heating, which can cause decomposition.[16]

  • Liquids: Distillation under reduced pressure is a common method.[10] It is crucial to ensure the distillation apparatus is completely dry. For non-volatile liquid sulfonyl chlorides, column chromatography on silica gel can be used, though the acidic nature of silica can sometimes lead to decomposition.

Q2: What are the best analytical techniques to monitor my reaction and characterize my sulfonyl chloride? A2: A combination of techniques is often ideal.

  • Reaction Monitoring: TLC and GC are excellent for tracking the consumption of starting materials and the formation of products.[10][17]

  • Structural Elucidation: NMR spectroscopy (¹H and ¹³C) provides detailed structural information.[13] Aprotic deuterated solvents like CDCl₃ or acetone-d₆ should be used due to the reactivity of sulfonyl chlorides.[13]

  • Functional Group Identification: Infrared (IR) spectroscopy is useful for identifying the characteristic strong absorption bands of the S=O and S-Cl stretches.[13]

  • Molecular Weight and Purity: Mass spectrometry (MS), often coupled with GC or HPLC, can confirm the molecular weight and help identify impurities.[13]

Q3: What are the safety precautions I should take when working with sulfonyl chlorides and their reagents? A3: Safety is paramount.

  • Reagents: Chlorinating agents like chlorosulfonic acid and thionyl chloride are highly corrosive and react violently with water.[16][18][19] Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reactions: The preparation of sulfonyl chlorides can be highly exothermic and may evolve large volumes of corrosive gases like HCl.[16][20] Ensure adequate cooling and proper gas scrubbing.

  • Products: Sulfonyl chlorides are reactive and should be handled with care. They are lachrymatory and can cause skin irritation.

Section 4: Experimental Protocols & Data

Protocol 1: General Procedure for the Preparation of an Aryl Sulfonyl Chloride via Chlorosulfonation
  • In a round-bottomed flask equipped with a magnetic stirrer and a gas outlet connected to a trap, cool chlorosulfonic acid (e.g., 2.5-5 molar equivalents) in an ice bath.[10][16]

  • Slowly add the aromatic starting material (1 equivalent) portion-wise, maintaining the internal temperature at the recommended level (e.g., 10-20°C).[16]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature or with gentle heating (e.g., up to 60°C) until the reaction is complete, as monitored by TLC or another suitable method.[10][16]

  • Carefully pour the reaction mixture onto a stirred mixture of cracked ice and water in a fume hood.[10][16]

  • The sulfonyl chloride will often precipitate as a solid or separate as an oil.

  • Collect the solid by filtration and wash with cold water.[16] If it is an oil, separate the organic layer as quickly as possible to minimize hydrolysis.[10]

  • Dry the crude product thoroughly before any further purification.[16]

Table 1: Common Chlorinating Agents for Sulfonic Acids
Chlorinating AgentTypical ConditionsAdvantagesDisadvantages
Thionyl Chloride (SOCl₂)Often with catalytic DMFReadily available, volatile byproductsCan be harsh, may require heating[5]
Phosphorus Pentachloride (PCl₅)Neat or in an inert solventPowerful chlorinating agentSolid, produces solid byproducts[5]
Oxalyl Chloride ((COCl)₂)Inert solvent, often with catalytic DMFVolatile byproducts, mild conditionsMore expensive
Cyanuric ChlorideNeutral conditionsMildStoichiometric byproducts[21]
Protocol 2: General Procedure for Sulfonamide Synthesis
  • Dissolve the amine (1.0-1.2 equivalents) and a non-nucleophilic base (e.g., triethylamine, 1.5-2.0 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Add a solution of the sulfonyl chloride (1.0 equivalent) in the same anhydrous solvent dropwise to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water or a dilute aqueous acid (e.g., 1M HCl).

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter and concentrate under reduced pressure to yield the crude sulfonamide.

  • Purify the crude product by column chromatography or recrystallization as needed.

Section 5: Visualizations

Diagram 1: General Workflow for Troubleshooting Low Yield in Sulfonyl Chloride Synthesis

Troubleshooting_Workflow Start Low Yield of Sulfonyl Chloride Check_Completion Reaction Complete? (TLC, NMR, GC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Optimize_Conditions Optimize Conditions: - Increase Temp/Time - Check Stoichiometry Incomplete->Optimize_Conditions Check_Workup Analyze Work-up Procedure Complete->Check_Workup Hydrolysis Suspect Hydrolysis Check_Workup->Hydrolysis Side_Products Suspect Side Products (e.g., Sulfone) Check_Workup->Side_Products Anhydrous Implement Strict Anhydrous Conditions & Rapid, Cold Work-up Hydrolysis->Anhydrous Adjust_Stoich Adjust Reagent Stoichiometry (e.g., excess ClSO3H) Side_Products->Adjust_Stoich

Caption: A logical workflow for diagnosing and addressing low yields in sulfonyl chloride synthesis.

Diagram 2: Key Reactions in Sulfonamide Synthesis and Troubleshooting

Sulfonamide_Synthesis cluster_reactants Reactants & Conditions cluster_pathways Reaction Pathways cluster_products Products cluster_troubleshooting Troubleshooting RSO2Cl R-SO₂Cl (Sulfonyl Chloride) Desired_Reaction Desired Reaction: Nucleophilic Attack RSO2Cl->Desired_Reaction Side_Reaction Side Reaction: Hydrolysis RSO2Cl->Side_Reaction Amine R'-NH₂ (Amine) Amine->Desired_Reaction Base Base (e.g., Et₃N) Base->Desired_Reaction Sulfonamide R-SO₂-NHR' (Desired Sulfonamide) Desired_Reaction->Sulfonamide Sulfonic_Acid R-SO₃H (Hydrolysis Byproduct) Side_Reaction->Sulfonic_Acid H₂O Low_Yield Low Yield? Sulfonamide->Low_Yield Sulfonic_Acid->Low_Yield Solution_Amine Increase Amine Reactivity (Heat, DMAP) Low_Yield->Solution_Amine Slow Reaction Solution_H2O Ensure Anhydrous Conditions Low_Yield->Solution_H2O Hydrolysis

Caption: Competing desired and side reactions in sulfonamide synthesis from sulfonyl chlorides.

References

  • Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis - Benchchem. (URL: )
  • TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids. Synlett, 2011. (URL: )
  • S-Chlorinations - Organic Chemistry Portal. (URL: )
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • CN103193687A - Method for preparing sulfonyl chloride in environment-friendly mode - Google P
  • Troubleshooting common issues in sulfonamide bond form
  • avoiding impurities in the synthesis of sulfonyl chlorides - Benchchem. (URL: )
  • A New, Mild Preparation of Sulfonyl Chlorides.
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ChemRxiv. (URL: )
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ResearchG
  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applic
  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques - Benchchem. (URL: )
  • Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing). (URL: )
  • Minimizing side products in sulfonamide synthesis - Benchchem. (URL: )
  • Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC - NIH. (URL: )
  • Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH - American Chemical Society. (URL: )
  • MECHANISTIC VARIATION IN ALKANESULFONYL CHLORIDE HYDROLYSIS AND RELATED REACTIONS - Taylor & Francis Online. (URL: )
  • Thionyl chloride - Wikipedia. (URL: [Link])

  • Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides - Canadian Science Publishing. (URL: )
  • Sulfonamide (medicine) - Wikipedia. (URL: [Link])

  • Sulfonyl halide - Wikipedia. (URL: [Link])

  • Reaction of a primary alcohol with thionyl chloride, SOCl2. - YouTube. (URL: )
  • Preventing decomposition of sulfonyl chloride during reaction - Benchchem. (URL: )
  • Sulfonyl chloride synthesis by chlorosulfonation - Organic Chemistry Portal. (URL: )
  • Sulfanilyl chloride, N-acetyl - Organic Syntheses Procedure. (URL: [Link])

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. (URL: )
  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing). (URL: [Link])

  • The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone)
  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books. (URL: )
  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimiz
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. (URL: [Link])

  • Synthesis of sulfonyl chloride substr
  • 26.04 Protecting Groups for Amines: Sulfonamides - YouTube. (URL: )
  • Alcohol to Chloride - Common Conditions. (URL: )
  • Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy - PubMed. (URL: [Link])

  • SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. (URL: [Link])

  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - PMC. (URL: )
  • Acid Chloride Formation - Thionyl Chloride - ChemTube3D. (URL: [Link])

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (URL: )
  • The assay method of chlorosulfuric acid in thionyl chloride - Google P
  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism | Request PDF - ResearchG

Sources

Reference Data & Comparative Studies

Validation

comparing synthesis efficiency of 2-(4-Sulfamoylphenyl)acetic acid with other methods

Technical Comparison: Synthesis Efficiency of 2-(4-Sulfamoylphenyl)acetic Acid CAS Number: 22958-64-1 Synonyms: 4-Sulfamoylphenylacetic acid; 4-(Carboxymethyl)benzenesulfonamide; p-Sulfamoylphenylacetic acid.[1] Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: Synthesis Efficiency of 2-(4-Sulfamoylphenyl)acetic Acid

CAS Number: 22958-64-1 Synonyms: 4-Sulfamoylphenylacetic acid; 4-(Carboxymethyl)benzenesulfonamide; p-Sulfamoylphenylacetic acid.[1]

Executive Summary

2-(4-Sulfamoylphenyl)acetic acid is a critical intermediate in the synthesis of sulfonamide-based pharmaceuticals, including COX-2 inhibitors and specific carbonic anhydrase inhibitors. Its efficient production is a balancing act between raw material costs and the purification burden imposed by isomeric byproducts.[2]

This guide objectively compares the three primary synthetic routes: Direct Chlorosulfonation (the industrial standard), Willgerodt-Kindler Oxidation (from acetophenones), and Nitrile Hydrolysis (high-purity laboratory method).

Key Findings:

  • Highest Yield: Nitrile Hydrolysis (>85%).[2][3][4]

  • Most Scalable: Direct Chlorosulfonation (Low raw material cost).[2]

  • Greenest Profile: Nitrile Hydrolysis (if enzymatic) or Willgerodt-Kindler (avoids excess acid waste, though sulfur waste is problematic).[2][4]

Comparative Analysis of Synthesis Methods

Method A: Direct Chlorosulfonation of Phenylacetic Acid

This method utilizes the electrophilic aromatic substitution of phenylacetic acid.[2][4] It is the most direct route but suffers from regioselectivity issues (ortho/para mixtures) and harsh waste streams.[2]

  • Mechanism: Phenylacetic acid is treated with excess chlorosulfonic acid.[2][4] The -CH2COOH group is weakly activating and ortho/para directing.[2] Steric hindrance favors the para position, but ortho isomers are inevitable byproducts.[2]

Experimental Protocol:

  • Chlorosulfonation: Charge a reactor with chlorosulfonic acid (4.0 equiv). Cool to 0–5°C.[2]

  • Addition: Slowly add phenylacetic acid (1.0 equiv) portion-wise, maintaining temperature <10°C to prevent decarboxylation.

  • Heating: Allow to warm to room temperature, then heat to 50–60°C for 3 hours to drive the reaction to completion.

  • Quenching: Pour the reaction mixture onto crushed ice (exothermic!) to precipitate 4-(chlorosulfonyl)phenylacetic acid. Filter and wash with cold water.[2][5]

  • Amination: Resuspend the wet cake in water or dilute acetone. Add aqueous ammonia (25%) at 0–10°C until pH >9. Stir for 2 hours.

  • Isolation: Acidify with HCl to pH 2–3. The product precipitates.[2][6] Recrystallize from water/ethanol.[2]

Performance Metrics:

  • Yield: 50–60% (overall).[2]

  • Purity: 85–90% (crude); requires recrystallization to remove ortho-isomer.[2][4]

  • Scalability: High.[2][4]

Method B: Willgerodt-Kindler Reaction

This method converts 4-acetylbenzenesulfonamide (or 4-methylsulfonylacetophenone) into the acetic acid derivative via a thioamide intermediate.[2][4] It is useful when the acetophenone precursor is more readily available than the acid.[2]

  • Mechanism: The ketone reacts with sulfur and a secondary amine (morpholine) to form a thiomorpholide, which is subsequently hydrolyzed.[2][4]

Experimental Protocol:

  • Thioamide Formation: Mix 4-acetylbenzenesulfonamide (1.0 equiv), sulfur (1.5 equiv), and morpholine (2.0 equiv).[2] Reflux for 8–10 hours.[2]

  • Precipitation: Pour the reaction mixture into water/ice. The thioamide intermediate precipitates.[2]

  • Hydrolysis: Reflux the wet thioamide cake in 10% NaOH solution for 12 hours.

  • Workup: Cool and acidify with concentrated HCl to pH 3.

  • Purification: Filter the solid and recrystallize from ethyl acetate/hexane.

Performance Metrics:

  • Yield: ~52% (overall).[2][7]

  • Purity: High (>95% after one recrystallization).[2][4]

  • Scalability: Moderate (H₂S gas generation during hydrolysis requires scrubbing).[2][4]

Method C: Hydrolysis of 4-Sulfamoylbenzyl Cyanide

This route offers the highest purity because the carbon skeleton is fixed before the final step, eliminating isomer issues.[2][4] However, it relies on the availability of 4-sulfamoylbenzyl cyanide (4-cyanomethylbenzenesulfonamide).[2]

  • Mechanism: Acid- or base-catalyzed hydrolysis of the nitrile group to the carboxylic acid.[2]

Experimental Protocol:

  • Hydrolysis: Suspend 4-sulfamoylbenzyl cyanide (1.0 equiv) in 20% HCl (or 20% NaOH followed by acidification).

  • Reaction: Reflux for 4–6 hours. The solid will initially dissolve (if basic) or change form.[2]

  • Isolation: If acidic hydrolysis: Cool to 5°C; the product crystallizes directly.[2][4] If basic: Acidify to pH 2 with HCl.[2]

  • Filtration: Filter the white crystalline solid. Wash with cold water.[2][5]

Performance Metrics:

  • Yield: 85–92%.[2]

  • Purity: Very High (>98%).

  • Scalability: High (limited only by precursor cost).[2][4]

Technical Comparison Summary

FeatureMethod A: ChlorosulfonationMethod B: Willgerodt-KindlerMethod C: Nitrile Hydrolysis
Starting Material Phenylacetic acid (Cheap)4-Acetylbenzenesulfonamide4-Sulfamoylbenzyl cyanide
Step Count 2 (One-pot possible)2 (Distinct steps)1
Overall Yield 50–60% ~52% 85–92%
Atom Economy Low (High acid waste)Medium (Sulfur waste)High
Regioselectivity Poor (ortho impurities)ExcellentExcellent
Primary Risk Corrosive (ClSO₃H)H₂S gas evolutionCyanide precursor handling

Visualizing the Synthetic Pathways

The following diagram illustrates the three distinct pathways to the target molecule.

SynthesisComparison cluster_A Method A: Chlorosulfonation cluster_B Method B: Willgerodt-Kindler cluster_C Method C: Nitrile Hydrolysis Target 2-(4-Sulfamoylphenyl)acetic acid (CAS 22958-64-1) PAA Phenylacetic Acid SulfonylCl 4-(Chlorosulfonyl)phenylacetic acid PAA->SulfonylCl 1. ClSO3H, 50°C (Ortho/Para mix) ClSO3H Chlorosulfonic Acid (Excess) SulfonylCl->Target 2. NH4OH (Amination) Acetophenone 4-Acetylbenzenesulfonamide Thioamide Thioamide Intermediate Acetophenone->Thioamide S8, Morpholine Reflux Thioamide->Target NaOH, then HCl (Hydrolysis) Nitrile 4-Sulfamoylbenzyl cyanide Nitrile->Target HCl or NaOH Reflux (High Yield)

Figure 1: Comparative synthetic pathways showing reagents and intermediates for Methods A, B, and C.

References

  • Organic Syntheses, Coll.[2][3][4][7][8] Vol. 1, p. 406 (1941). p-Nitrophenylacetic Acid.[2] (Describes the standard hydrolysis of substituted benzyl cyanides, applicable to Method C).

  • J. Med. Chem. (2004).[2] Synthesis of Celecoxib Analogues. (Describes the Willgerodt-Kindler reaction conditions for sulfonamide derivatives, citing ~52% yield for methylsulfonyl analogs).

  • US Patent 3,313,838. Reaction of chlorosulfonic acid with alkyl phenols. (Provides industrial conditions for chlorosulfonation yield optimization).

  • Russian Journal of Organic Chemistry. (2004). Hydrolysis of Arenesulfonyl Chlorides. (Mechanistic insights into the stability of the sulfonyl chloride intermediate in Method A).

Sources

Comparative

Beyond the Pharmacophore: A Comparative Analysis of Celecoxib vs. 2-(4-Sulfamoylphenyl)acetic acid

Topic: 2-(4-Sulfamoylphenyl)acetic acid vs. Celecoxib: A Comparative Analysis of COX-2 Inhibition Content Type: Publish Comparison Guide Audience: Researchers, Senior Application Scientists, Medicinal Chemists Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(4-Sulfamoylphenyl)acetic acid vs. Celecoxib: A Comparative Analysis of COX-2 Inhibition Content Type: Publish Comparison Guide Audience: Researchers, Senior Application Scientists, Medicinal Chemists

Executive Summary

In the development of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), the transition from non-selective inhibition to COX-2 selectivity was driven by the exploitation of the COX-2 specific hydrophilic side pocket. This guide compares Celecoxib , the prototypical diarylheterocyclic COX-2 inhibitor, with 2-(4-Sulfamoylphenyl)acetic acid (SPAA) .

While both compounds possess the critical sulfonamide pharmacophore required for COX-2 interaction, they represent two distinct evolutionary stages in drug design. Celecoxib represents the optimized rigid scaffold , whereas SPAA represents a promiscuous structural fragment . This analysis elucidates why the presence of a "warhead" (sulfonamide) alone is insufficient for clinical selectivity and highlights the critical role of the lipophilic scaffold in avoiding off-target Carbonic Anhydrase (CA) inhibition.

Structural & Mechanistic Divergence

The fundamental difference between these two entities lies in their binding modes: Shape Complementarity vs. Electrostatic Anchoring .

The Ligands[1][2][3]
  • Celecoxib: A 1,5-diarylpyrazole.[1] It features a rigid central heterocyclic core that orients two phenyl rings at specific angles, allowing the sulfonamide group to penetrate the COX-2 side pocket while the lipophilic bulk fills the main cyclooxygenase channel.

  • 2-(4-Sulfamoylphenyl)acetic acid (SPAA): A flexible phenylacetic acid derivative. It contains the sulfonamide group (COX-2 specific) and a carboxylic acid tail (typical of non-selective NSAIDs like Diclofenac).

The Binding Conflict (The "Identity Crisis")

COX-2 differs from COX-1 by the presence of a hydrophilic side pocket accessible due to the substitution of Isoleucine (in COX-1) with Valine (in COX-2) at position 523.

  • Celecoxib Mechanism: The sulfonamide group binds to Arg513 and His90 inside the side pocket.[2] The rigid pyrazole ring prevents the molecule from binding effectively to the tight channel of COX-1. It does not rely on the Arg120 salt bridge common to traditional NSAIDs.

  • SPAA Mechanism: SPAA faces a mechanistic conflict.

    • The Tail: Its carboxylic acid group seeks the Arg120 residue (the "gatekeeper" of the COX channel), a binding mode characteristic of non-selective NSAIDs (e.g., Indomethacin).

    • The Head: Its sulfonamide group seeks the Arg513 side pocket.[2]

    • The Failure: Lacking a bulky hydrophobic core to lock it into the COX-2 channel, SPAA is a "floppy" ligand. It lacks the entropic advantage of Celecoxib and suffers from lower potency. Furthermore, its ability to interact with Arg120 makes it prone to inhibiting COX-1, reducing its selectivity ratio.

Visualization of Binding Logic

BindingMechanism cluster_COX2 COX-2 Active Site Architecture Arg120 Arg120 (Channel Gate) Arg513 Arg513 (Side Pocket) HydrophobicChannel Hydrophobic Channel Celecoxib Celecoxib (Rigid Diarylheterocycle) Celecoxib->Arg120 Weak/No Interaction Celecoxib->Arg513 Strong H-Bond (Selectivity) Celecoxib->HydrophobicChannel High Shape Complementarity SPAA SPAA (Flexible Acid + Sulfonamide) SPAA->Arg120 Ionic Interaction (Non-selective) SPAA->Arg513 Potential Interaction SPAA->HydrophobicChannel Poor Occupancy (Low Potency)

Figure 1: Mechanistic comparison of binding modes. Celecoxib bypasses the Arg120 gate to lock into the selectivity pocket, while SPAA is "distracted" by the Arg120 interaction common to non-selective NSAIDs.

Comparative Performance Profile

The following table synthesizes the physicochemical and pharmacological differences. Note that while Celecoxib is a clinical standard, SPAA is primarily a structural probe or synthetic intermediate.

FeatureCelecoxib2-(4-Sulfamoylphenyl)acetic acid
Primary Target COX-2 (Selective)Carbonic Anhydrase / COX (Non-selective)
COX-2 IC50 0.04 - 0.05 µM > 10 µM (Est. based on fragment SAR)
Selectivity Index > 300 (COX-2/COX-1)Low / Non-selective
Carbonic Anhydrase (CA) Weak inhibitor (Ki > 1 µM for CA-II)Potent inhibitor (Ki in nM range)
Binding Anchor Sulfonamide (Arg513)Carboxylate (Arg120) + Sulfonamide
Lipophilicity (LogP) ~3.5 (High membrane permeability)~0.8 (Hydrophilic, poor channel entry)
Clinical Status FDA Approved (Arthritis/Pain)Synthetic Intermediate / Reagent
The "Off-Target" Liability: Carbonic Anhydrase

A critical distinction often overlooked is Carbonic Anhydrase (CA) inhibition .

  • The unsubstituted sulfonamide moiety (

    
    ) is the classic pharmacophore for CA inhibition (e.g., Acetazolamide).
    
  • SPAA: Being a small, unsubstituted benzene sulfonamide, SPAA is a potent inhibitor of human CA-I and CA-II. This leads to systemic side effects (diuresis, pH imbalance) if used as a drug.

  • Celecoxib: The bulky pyrazole scaffold creates steric hindrance that drastically reduces affinity for the CA active site, retaining COX-2 selectivity while minimizing CA-mediated side effects.

Experimental Protocols

To validate the differences described above, the following self-validating experimental workflows are recommended.

Protocol A: COX-1/COX-2 Fluorescent Inhibition Screen

This assay quantifies the potency difference. It relies on the conversion of the fluorescent substrate ADHP (10-acetyl-3,7-dihydroxyphenoxazine) into highly fluorescent Resorufin by the peroxidase activity of COX.

Reagents:

  • Recombinant Human COX-2 and COX-1 enzymes.[3]

  • Arachidonic Acid (Substrate).[4][5]

  • ADHP (Fluorometric probe).

  • Hemin (Cofactor).

Step-by-Step Workflow:

  • Enzyme Prep: Dilute COX-1 and COX-2 in Tris-HCl buffer (pH 8.0) containing Hemin.

  • Inhibitor Incubation: Add Celecoxib (0.01 nM – 10 µM) and SPAA (1 nM – 100 µM) to respective wells. Incubate for 10 minutes at 25°C.

    • Control: Vehicle (DMSO) only.

    • Blank: No enzyme.

  • Reaction Initiation: Add Arachidonic Acid (100 µM) and ADHP mixture.

  • Measurement: Incubate for 2 minutes. Measure fluorescence (Ex 530 nm / Em 590 nm).

  • Data Analysis: Plot log(inhibitor) vs. % Inhibition.

    • Validation Criteria: Celecoxib COX-2 IC50 must fall between 0.04–0.06 µM. SPAA should show weak or non-selective curves.

Protocol B: Carbonic Anhydrase Esterase Assay

To demonstrate the "dirtiness" (promiscuity) of SPAA compared to Celecoxib.

  • Substrate: 4-Nitrophenyl acetate (4-NPA).

  • Enzyme: Bovine Carbonic Anhydrase II (bCA-II).

  • Procedure:

    • Incubate bCA-II with SPAA or Celecoxib for 5 mins in Tris-Sulfate buffer (pH 7.6).

    • Add 4-NPA (3 mM).

    • Monitor the formation of 4-nitrophenol (yellow color) at 400 nm kinetically for 5 minutes.

  • Expectation: SPAA will abolish activity (flat line). Celecoxib will show minimal inhibition (slope similar to control).

Experimental Workflow Diagram

ExperimentalWorkflow cluster_Screening Selectivity & Specificity Screening Compound Test Compound (Celecoxib vs. SPAA) COX_Assay COX-1/2 Inhibition (Fluorescent ADHP) Compound->COX_Assay CA_Assay CA-II Inhibition (Colorimetric 4-NPA) Compound->CA_Assay Result_COX COX Selectivity Ratio (IC50 COX1 / IC50 COX2) COX_Assay->Result_COX Quantify Potency Result_CA Off-Target Liability (Ki for CA-II) CA_Assay->Result_CA Quantify Side Effects

Figure 2: Dual-screening workflow to differentiate true drug candidates (Celecoxib) from promiscuous fragments (SPAA).

Conclusion

2-(4-Sulfamoylphenyl)acetic acid serves as an excellent educational tool in medicinal chemistry, demonstrating that the presence of a pharmacophore (sulfonamide) is necessary but not sufficient for drug efficacy.

  • Celecoxib succeeds because its tricyclic scaffold positions the sulfonamide exclusively for the COX-2 side pocket while sterically blocking Carbonic Anhydrase.

  • SPAA fails as a drug because its flexible, acidic nature drives it toward the constitutive COX-1 channel (via Arg120) and the Carbonic Anhydrase active site, resulting in a compound with low potency and high off-target toxicity.

References

  • Kurumbail, R. G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents.[2][6][4][5][7][8] Nature, 384(6610), 644-648.

  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365.

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683.

  • Kalgutkar, A. S., et al. (2000).[2] Amide derivatives of meclofenamic acid as selective cyclooxygenase-2 inhibitors.[6] Journal of Medicinal Chemistry, 43(15), 2860-2870.

Sources

Validation

A Comparative Study on the Biological Activity of 2-(4-Sulfamoylphenyl)acetic Acid Derivatives

This guide provides a comprehensive comparative analysis of the biological activities of 2-(4-sulfamoylphenyl)acetic acid and its derivatives. Intended for researchers, scientists, and professionals in drug development,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the biological activities of 2-(4-sulfamoylphenyl)acetic acid and its derivatives. Intended for researchers, scientists, and professionals in drug development, this document synthesizes findings on the antimicrobial, anti-inflammatory, and anticancer properties of this class of compounds, with a focus on their structure-activity relationships and mechanisms of action.

Introduction: The Versatile Scaffold of 2-(4-Sulfamoylphenyl)acetic Acid

The 2-(4-sulfamoylphenyl)acetic acid core structure is a key pharmacophore in medicinal chemistry. The presence of the sulfonamide group (-SO₂NH₂) is crucial for various biological activities, most notably the inhibition of carbonic anhydrase and cyclooxygenase enzymes.[1][2] The acetic acid moiety provides a site for further chemical modification, allowing for the synthesis of a diverse library of derivatives with a wide spectrum of pharmacological effects. This guide will delve into a comparative analysis of these derivatives, exploring how structural modifications influence their therapeutic potential.

Synthesis of 2-(4-Sulfamoylphenyl)acetic Acid Derivatives

The synthesis of 2-(4-sulfamoylphenyl)acetic acid derivatives can be achieved through various multi-step synthetic routes.[3] A common approach involves the construction of the core aromatic structure followed by functionalization. For instance, starting materials like m-bromophenol can undergo condensation and reduction reactions to form the phenylacetic acid backbone, which is then further modified to introduce the sulfamoyl group and other substituents.[4] Microwave-assisted synthetic approaches have also been employed to enhance the efficiency of these syntheses.[1]

Below is a generalized workflow for the synthesis of these derivatives:

A Starting Materials (e.g., Substituted Anilines, Phenylacetic Acids) B Core Scaffold Synthesis (e.g., Sulfonylation, Amidation) A->B Reaction C Functional Group Interconversion B->C Modification D Purification and Characterization (Chromatography, Spectroscopy) C->D Processing E Final Derivatives D->E Isolation

Caption: Generalized synthetic workflow for 2-(4-sulfamoylphenyl)acetic acid derivatives.

Comparative Analysis of Biological Activities

Antimicrobial Activity

Derivatives of 2-(4-sulfamoylphenyl)acetic acid have shown promise as antimicrobial agents. The sulfonamide moiety is a well-established pharmacophore in antibacterial drugs, primarily acting by inhibiting folic acid synthesis in bacteria.[5] The introduction of various heterocyclic and aromatic substituents to the core structure can significantly modulate the antimicrobial spectrum and potency.

Structure-Activity Relationship (SAR) Insights:

  • Lipophilicity: The introduction of lipophilic moieties in the para-position of a terminal phenyl residue can enhance anti-malarial activity.[6]

  • Polarity: Conversely, the presence of a polar moiety with hydrogen bond acceptor properties can also be beneficial for activity.[6]

  • Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring play a crucial role in determining the antibacterial activity.[7]

Table 1: Comparative Antimicrobial Activity of Selected Derivatives

Compound/DerivativeTarget Organism(s)Activity (e.g., MIC, Zone of Inhibition)Reference
Thiazolidine-2,4-dione carboxamidesGram-negative bacteria (e.g., E. coli, Ps. aeruginosa)Weak to moderate activity[8]
Acetic AcidVarious biofilm-producing pathogensMIC: 0.16–0.31%[9]
SulfamethazineBroad-range Gram-positive bacteriaInhibits folic acid synthesis[5]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium is prepared in a suitable broth medium.

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at the optimal temperature for bacterial growth for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Anti-inflammatory Activity

Many derivatives of phenylacetic acid are potent non-steroidal anti-inflammatory drugs (NSAIDs).[10][11] Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[12][13][14] The sulfamoylphenyl moiety is a characteristic feature of selective COX-2 inhibitors.[2]

Mechanism of Action: COX Inhibition

AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX Metabolism PGs Prostaglandins COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation NSAIDs 2-(4-Sulfamoylphenyl)acetic acid derivatives (NSAIDs) NSAIDs->COX Inhibition

Caption: Mechanism of action of NSAID derivatives via COX inhibition.

Structure-Activity Relationship (SAR) Insights:

  • Halogen Substitution: Halogen substitution in the phenoxy ring of (2-phenoxyphenyl)acetic acids has been shown to enhance anti-inflammatory activity.[10]

  • Sulfonamide/Methylsulfone Group: The presence of a p-sulfonamide or p-methylsulfone group on one of the aromatic rings is crucial for maximal COX-2 inhibition and selectivity.[2]

  • Propionic Acid Moiety: The propionic acid moiety is a common feature in many NSAIDs and is thought to contribute to COX inhibition.[15]

Table 2: Comparative Anti-inflammatory Activity of Selected Derivatives

Compound/DerivativeTargetPotency (e.g., IC₅₀)Selectivity (COX-2/COX-1)Reference
[2-(2,4-Dichlorophenoxy)phenyl]acetic acidAdjuvant arthritisHigh potency, low toxicityNot specified[10]
2-(4-methylsulfonylphenyl) pyrimidine derivative (80)COX-2IC₅₀ = 0.0012 µM81,300[2]
BenoxaprofenCarrageenan-induced edemaPotent and long-actingWeak PG synthetase inhibitor[11]

Experimental Protocol: Carrageenan-Induced Paw Edema Assay in Rats

  • Animal Model: Wistar rats are commonly used for this assay.

  • Compound Administration: Test compounds or a vehicle control are administered to the rats, typically intraperitoneally.

  • Induction of Edema: A sub-plantar injection of carrageenan is administered to the right hind paw of each rat.

  • Measurement of Paw Volume: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups to the control group.

Anticancer Activity

The sulfonamide moiety is a key feature in several anticancer drugs.[16] Derivatives of 2-(4-sulfamoylphenyl)acetic acid have been investigated for their potential as anticancer agents, with some compounds exhibiting significant growth inhibition in various cancer cell lines.[17][18][19] A primary mechanism of action for many of these compounds is the inhibition of carbonic anhydrase (CA) isoforms, particularly CA IX and XII, which are overexpressed in many tumors.[16][20]

Mechanism of Action: Carbonic Anhydrase Inhibition

CO2 CO₂ + H₂O CA Carbonic Anhydrase (e.g., CA IX, CA XII) CO2->CA Catalysis H H⁺ + HCO₃⁻ CA->H Tumor Tumor Microenvironment (Acidosis, Proliferation, Metastasis) H->Tumor Inhibitors Sulfamoylphenyl Derivatives Inhibitors->CA Inhibition

Caption: Inhibition of tumor-associated carbonic anhydrases by sulfamoylphenyl derivatives.

Structure-Activity Relationship (SAR) Insights:

  • Heterocyclic Moieties: The incorporation of pyrazole and pyridazinecarboxamide moieties can lead to isoform-selective carbonic anhydrase inhibitors.[21]

  • Spiro-thiadiazole Derivatives: Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivatives have shown significant anticancer efficacy as selective inhibitors of tumor-associated carbonic anhydrase isoforms.[20]

  • Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring can influence the binding affinity to the carbonic anhydrase active site.[22]

Table 3: Comparative Anticancer Activity of Selected Derivatives

Compound/DerivativeCancer Cell Line(s)Activity (e.g., IC₅₀, GI₅₀)MechanismReference
2-(3-benzoylphenyl)propanohydroxamic acid38 cell lines from 8 tumor subpanels1-23% growth inhibition at 10µMNot specified[17]
2-[5-(4-chlorobenzylidene)-2,4-dioxo-imidazolidin-3-yl]-N-(2-trifluoromethyl-phenyl)-acetamideLeukemia cell lines (CCRF-CEM, HL-60(TB), etc.)logGI₅₀ = -6.06 to -6.53Not specified[18]
Spiro-acenaphthylene tethered-[1][3][10]-thiadiazoleRenal (RXF393), Colon (HT29), Melanoma (LOX IMVI)IC₅₀ = 7.01 µM, 24.3 µM, 9.55 µM, respectivelyCA IX and XII inhibition[20]
Sulfamoylphenyl pyrazole derivatives (4d, 5a-d)60 cancer cell linesGrowth inhibition ranging from 5.25% to 93.98%CA IX and XII inhibition[19]

Experimental Protocol: In Vitro Anticancer Activity Screening (e.g., NCI-60 Human Tumor Cell Line Screen)

  • Cell Culture: A panel of human tumor cell lines is cultured under standard conditions.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).

  • Cell Viability Assay: A cell viability assay, such as the sulforhodamine B (SRB) assay, is performed to determine the effect of the compounds on cell growth.

  • Data Analysis: The concentration of the compound that causes 50% growth inhibition (GI₅₀) is calculated for each cell line.

Conclusion and Future Perspectives

The 2-(4-sulfamoylphenyl)acetic acid scaffold has proven to be a versatile platform for the development of a wide range of biologically active compounds. The derivatives discussed in this guide demonstrate significant potential as antimicrobial, anti-inflammatory, and anticancer agents. The key to their activity lies in the strategic modification of the core structure to enhance interactions with specific biological targets.

Future research in this area should focus on:

  • Rational Drug Design: Utilizing computational modeling and structure-based design to develop more potent and selective inhibitors.

  • Exploring Novel Mechanisms: Investigating alternative mechanisms of action beyond COX and CA inhibition.

  • In Vivo Efficacy and Safety: Conducting comprehensive preclinical and clinical studies to evaluate the therapeutic potential and safety profiles of the most promising derivatives.

By leveraging the insights gained from comparative studies like this one, the scientific community can continue to unlock the full therapeutic potential of 2-(4-sulfamoylphenyl)acetic acid derivatives.

References

  • Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1. PubMed. [Link]

  • Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. PMC - NIH. [Link]

  • Synthesis of 2‐((4‐sulfamoylphenyl)amino) substituted derivatives. ResearchGate. [Link]

  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. [Link]

  • Synthesis of 2-((4-sulfamoylphenyl)amino) substituted derivatives. ResearchGate. [Link]

  • Preparation method of 2,4-dihydroxyphenyl acetic acid.
  • Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. NIH. [Link]

  • 2-(4-Sulfamoylphenyl)acetic acid. PubChem. [Link]

  • The pharmacology of benoxaprofen (2-[4-chlorophenyl]-alpha-methyl-5-benzoxazole acetic acid), LRCL 3794, a new compound with antiinflammatory activity apparently unrelated to inhibition of prostaglandin synthesis. PubMed. [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central. [Link]

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). StatPearls - NCBI Bookshelf - NIH. [Link]

  • Synthesis and in vitro anticancer activity of 2,4-azolidinedione-acetic acids derivatives. PubMed. [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. NIH. [Link]

  • Structure-activity Relationships of Novel Anti-Malarial Agents. Part 4: N-(3-benzoyl-4-tolylacetylaminophenyl)-3-(5-aryl-2-furyl)acrylic Acid Amides. PubMed. [Link]

  • Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. ResearchGate. [Link]

  • Structure–activity relationship for antimicrobial activity of the synthesized compound (7a–k). ResearchGate. [Link]

  • Mechanism of action of nonsteroidal anti-inflammatory drugs. PubMed. [Link]

  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. MDPI. [Link]

  • The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. MDPI. [Link]

  • Inhibition of carbonic anhydrase II by sulfonamide derivatives. PubMed. [Link]

  • Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors. PMC - NIH. [Link]

  • Ligand and structure-based approaches for the exploration of structure–activity relationships of fusidic acid derivatives as antibacterial agents. Frontiers. [Link]

  • Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). [Link]

  • The Antibacterial Activity of Acetic Acid against Biofilm-Producing Pathogens of Relevance to Burns Patients. PMC - NIH. [Link]

  • Carbonic anhydrase inhibitors – Knowledge and References. Taylor & Francis. [Link]

  • Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. MDPI. [Link]

Sources

Comparative

A Researcher's Guide to Enzyme Cross-Reactivity Analysis: The Case of 2-(4-Sulfamoylphenyl)acetic Acid

For researchers and drug development professionals, understanding the selectivity of a potential therapeutic agent is paramount. Off-target interactions can lead to unforeseen side effects and diminish the therapeutic wi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the selectivity of a potential therapeutic agent is paramount. Off-target interactions can lead to unforeseen side effects and diminish the therapeutic window of a drug candidate. This guide provides an in-depth analysis of the potential cross-reactivity of 2-(4-Sulfamoylphenyl)acetic acid, a compound belonging to the sulfonamide class, with various enzymes. While specific experimental data for this exact molecule is not extensively available in the public domain, we can infer its likely cross-reactivity profile by examining structurally related compounds. This guide will delve into the rationale behind selecting specific enzyme families for cross-reactivity screening, provide detailed experimental protocols for assessing enzyme inhibition, and present a comparative analysis based on available data for analogous sulfonamides.

The Significance of the Sulfamoylphenyl Moiety: Predicting Primary Targets and Off-Targets

The chemical structure of 2-(4-Sulfamoylphenyl)acetic acid features a key pharmacophore: the sulfamoylphenyl group (-SO₂NH₂ attached to a benzene ring). This moiety is a well-established zinc-binding group, making enzymes that utilize a zinc ion in their active site primary candidates for interaction.

Primary Target Family: Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Various isoforms of CAs are involved in a wide range of physiological processes. The sulfonamide group is a classic inhibitor of CAs, and numerous drugs targeting these enzymes incorporate this functional group. Therefore, it is highly probable that 2-(4-Sulfamoylphenyl)acetic acid will exhibit inhibitory activity against one or more CA isoforms. Key isoforms to consider for cross-reactivity analysis include the cytosolic hCA I and II, and the tumor-associated transmembrane isoforms hCA IX and XII.[2][3]

Key Potential Off-Target Family: Cyclooxygenases (COXs)

Cyclooxygenase (COX) enzymes are key players in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins.[4] There are two main isoforms, COX-1 and COX-2. Notably, some non-steroidal anti-inflammatory drugs (NSAIDs) are sulfonamide-containing compounds (e.g., celecoxib) and exhibit selective inhibition of COX-2. Given the structural similarities, it is prudent to assess the cross-reactivity of 2-(4-Sulfamoylphenyl)acetic acid with both COX-1 and COX-2 to evaluate its potential for anti-inflammatory effects and associated side effects.

Experimental Workflow for Cross-Reactivity Profiling

A systematic approach is essential for accurately determining the cross-reactivity profile of a compound. The following workflow outlines the key experimental stages.

Cross_Reactivity_Workflow cluster_0 Compound Preparation cluster_1 Primary Target & Off-Target Enzyme Assays cluster_2 Data Analysis cluster_3 Results & Interpretation Compound 2-(4-Sulfamoylphenyl)acetic acid Stock Solution Preparation CA_Assay Carbonic Anhydrase (CA) Inhibition Assay (hCA I, II, IX, XII) Compound->CA_Assay Test Compound COX_Assay Cyclooxygenase (COX) Inhibition Assay (COX-1, COX-2) Compound->COX_Assay Test Compound Other_Assay Other Relevant Enzyme Assays Compound->Other_Assay Test Compound IC50 IC50/Ki Value Determination CA_Assay->IC50 COX_Assay->IC50 Other_Assay->IC50 Selectivity Selectivity Index Calculation IC50->Selectivity Comparison Comparative Analysis Selectivity->Comparison Conclusion Cross-Reactivity Profile Comparison->Conclusion

Caption: Experimental workflow for assessing the enzyme cross-reactivity of a test compound.

Detailed Experimental Protocols

To ensure scientific rigor, the following detailed protocols for in vitro enzyme inhibition assays are provided. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Protocol 1: In Vitro Carbonic Anhydrase (CA) Inhibition Assay

This protocol is adapted from established methods for determining CA inhibition.[5]

Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-(4-Sulfamoylphenyl)acetic acid against various human carbonic anhydrase isoforms (hCA I, II, IX, and XII).

Principle: The esterase activity of CA is measured spectrophotometrically using p-nitrophenyl acetate (p-NPA) as a substrate. The enzyme catalyzes the hydrolysis of p-NPA to p-nitrophenol, which can be monitored by the increase in absorbance at 405 nm.

Materials:

  • Recombinant human CA isoforms (hCA I, hCA II, hCA IX, hCA XII)

  • 2-(4-Sulfamoylphenyl)acetic acid

  • Acetazolamide (standard CA inhibitor)

  • p-Nitrophenyl acetate (p-NPA)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 2-(4-Sulfamoylphenyl)acetic acid in DMSO.

    • Prepare a series of dilutions of the stock solution in Tris-HCl buffer to achieve final assay concentrations ranging from 0.1 nM to 100 µM.

    • Prepare a similar dilution series for the standard inhibitor, acetazolamide.

  • Enzyme and Substrate Preparation:

    • Dilute the recombinant CA isoforms in Tris-HCl buffer to the desired working concentration.

    • Prepare a 10 mM stock solution of p-NPA in acetonitrile. Dilute this stock solution in Tris-HCl buffer to a final concentration of 1 mM immediately before use.

  • Assay Protocol:

    • To each well of a 96-well plate, add:

      • 140 µL of Tris-HCl buffer

      • 20 µL of the test compound dilution (or buffer for control)

      • 20 µL of the diluted enzyme solution

    • Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 20 µL of the p-NPA substrate solution to each well.

    • Immediately measure the absorbance at 405 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration of the inhibitor.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is based on a common method for assessing COX activity.[6]

Objective: To determine the IC50 of 2-(4-Sulfamoylphenyl)acetic acid against human COX-1 and COX-2.

Principle: The peroxidase activity of COX is measured using a colorimetric assay. The enzyme catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid, and the resulting color change is proportional to enzyme activity.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • 2-(4-Sulfamoylphenyl)acetic acid

  • Celecoxib (selective COX-2 inhibitor) and Indomethacin (non-selective COX inhibitor) as standards

  • Arachidonic acid

  • N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD)

  • Hematin

  • Tris-HCl buffer (100 mM, pH 8.0)

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 2-(4-Sulfamoylphenyl)acetic acid in DMSO.

    • Create a dilution series in Tris-HCl buffer to obtain final assay concentrations from 0.1 nM to 100 µM.

    • Prepare similar dilution series for the standard inhibitors.

  • Reagent Preparation:

    • Prepare a reaction buffer containing Tris-HCl, hematin, and TMPD.

    • Dilute the COX enzymes in the reaction buffer to their optimal working concentrations.

    • Prepare a solution of arachidonic acid in ethanol.

  • Assay Protocol:

    • To each well of a 96-well plate, add:

      • 150 µL of the reaction buffer

      • 10 µL of the test compound dilution (or buffer for control)

      • 20 µL of the diluted enzyme solution (COX-1 or COX-2)

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the arachidonic acid solution.

    • Immediately measure the absorbance at 590 nm every minute for 10-20 minutes.

  • Data Analysis:

    • Determine the reaction rate from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Plot the percent inhibition against the log of the inhibitor concentration and determine the IC50 value using a sigmoidal dose-response curve.

Comparative Analysis of Inhibitory Activity

Compound ClassEnzyme TargetReported IC50/Ki (nM)Reference
Sulfamoylphenyl Pyrazole Derivatives hCA IX40 - 72[2]
hCA XII106[2]
N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamides hCA IPotent (nanomolar range)[7]
hCA IIPotent (nanomolar range)[7]
hCA IXPotent (nanomolar range)[7]
hCA XIIPotent (nanomolar range)[7]
Fluorinated Phenylsulfamates hCA I53 - 415[2]
hCA II20 - 113[2]
hCA IX2.8 - 47[2]
hCA XII1.9 - 35[2]
Celecoxib (a sulfonamide COX-2 inhibitor) COX-1>10,000[8]
COX-2~40[8]
Indomethacin (non-selective COX inhibitor) COX-1~10[1]
COX-2~310[1]

Interpretation of the Data:

The data from these structurally related compounds strongly suggest that 2-(4-Sulfamoylphenyl)acetic acid is likely to be a potent inhibitor of several carbonic anhydrase isoforms, particularly the tumor-associated hCA IX and hCA XII. The inhibitory activity against the cytosolic isoforms hCA I and II is also expected to be in the nanomolar range.

Regarding cyclooxygenase, the data for celecoxib, a sulfonamide-containing drug, demonstrates that this chemical class can achieve high selectivity for COX-2 over COX-1. It is plausible that 2-(4-Sulfamoylphenyl)acetic acid may also exhibit some level of COX inhibition, and its selectivity profile would need to be experimentally determined.

Conclusion and Future Directions

This guide provides a comprehensive framework for assessing the enzyme cross-reactivity of 2-(4-Sulfamoylphenyl)acetic acid. Based on the analysis of its chemical structure and data from analogous compounds, the primary targets are predicted to be carbonic anhydrases, with potential off-target activity against cyclooxygenases.

For a definitive cross-reactivity profile, it is imperative to perform the detailed in vitro enzyme inhibition assays described herein. The resulting IC50 values will enable a quantitative comparison of the compound's potency against its primary targets versus a panel of relevant off-targets. This data is critical for making informed decisions in the drug discovery and development process, ultimately contributing to the development of safer and more effective therapeutic agents.

References

  • Chan, C. C., et al. (1999). Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles. Journal of Pharmacology and Experimental Therapeutics, 290(2), 551-560.
  • Cullen, L., et al. (1998). A new in vitro human monocyte assay for the assessment of cyclo-oxygenase-1 (COX-1) and cyclo-oxygenase-2 (COX-2) inhibitors. Journal of Pharmacological and Toxicological Methods, 39(1), 41-48.
  • Di Cesare Mannelli, L., et al. (2013). A new class of 2-substituted-1,3,4-thiadiazole derivatives as potent and selective cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry, 21(16), 5048-5056.
  • El-Sayed, M. A. A., et al. (2024). Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors. Medicinal Chemistry Research, 33(1), 1-20.
  • Ghorab, M. M., et al. (2017). Synthesis and biological evaluation of novel sulfonamide derivatives as carbonic anhydrase inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 127, 853-863.
  • Gülçin, İ., et al. (2007). Carbonic anhydrase inhibitors. Phenolic compounds as potent inhibitors of human carbonic anhydrase II. Bioorganic & Medicinal Chemistry, 15(15), 5238-5243.
  • Innocenti, A., et al. (2009). Carbonic anhydrase inhibitors; fluorinated phenyl sulfamates show strong inhibitory activity and selectivity for the inhibition of the tumor-associated isozymes IX and XII over the cytosolic ones I and II. Bioorganic & Medicinal Chemistry Letters, 19(17), 5082-5085.
  • Pocker, Y., & Stone, J. T. (1967). The catalytic versatility of erythrocyte carbonic anhydrase. III.
  • Smith, W. L., DeWitt, D. L., & Garavito, R. M. (2000). Cyclooxygenases: structural, cellular, and molecular biology. Annual Review of Biochemistry, 69(1), 145-182.
  • Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168-181.
  • Taha, M., et al. (2019). Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. Molecules, 24(11), 2106.
  • Tuszynski, J. A., et al. (2020). Development of Novel Carbonic Anhydrase IX Inhibitors and Their Use in Cancer Therapy. Molecules, 25(24), 5949.
  • Vullo, D., et al. (2005). Carbonic anhydrase inhibitors. Inhibition of the tumor-associated isozyme IX with sulfonamides incorporating 4-methyl- and 4-fluoro-phenyl moieties. Bioorganic & Medicinal Chemistry Letters, 15(4), 963-969.
  • Winum, J. Y., et al. (2009). Carbonic anhydrase inhibitors: synthesis and inhibition of the human cytosolic isozymes I and II and transmembrane isozyme IX with sulfonamides incorporating 1, 3, 5-triazine moieties. Bioorganic & Medicinal Chemistry Letters, 19(20), 5879-5883.
  • Yoshino, H., et al. (1998). A highly potent and selective cyclooxygenase-2 inhibitor, JTE-522. Inflammation Research, 47(Supplement 2), S113-S114.
  • Warner, T. D., et al. (1999). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis. Proceedings of the National Academy of Sciences, 96(13), 7563-7568.

Sources

Validation

validation of an analytical method for quantifying 2-(4-Sulfamoylphenyl)acetic acid

Executive Summary & Strategic Context In the development of cyclooxygenase-2 (COX-2) inhibitors like Celecoxib, the rigorous control of process-related impurities is a regulatory mandate (ICH Q3A/B). 2-(4-Sulfamoylphenyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of cyclooxygenase-2 (COX-2) inhibitors like Celecoxib, the rigorous control of process-related impurities is a regulatory mandate (ICH Q3A/B). 2-(4-Sulfamoylphenyl)acetic acid (CAS: 22958-64-1), often abbreviated as 4-SAPH or identified as a degradation product, presents specific analytical challenges due to its dual polarity—stemming from the ionizable carboxylic acid tail and the sulfonamide moiety.

This guide provides a technical comparison between a Conventional Isocratic HPLC approach and an Optimized Gradient UHPLC method. While legacy methods often suffer from peak tailing and poor resolution of polar impurities, the optimized protocol described herein utilizes acidified mobile phases and sub-2-micron column technology to achieve superior peak symmetry, sensitivity, and throughput.

Method Comparison: Legacy vs. Optimized

The following table contrasts the performance metrics of the traditional pharmacopeial-style approach against the proposed optimized workflow.

FeatureConventional Method (Isocratic HPLC)Optimized Method (Gradient UHPLC)
Stationary Phase C18 (5 µm, porous), 250 x 4.6 mmC18 (1.7 µm, porous or core-shell), 100 x 2.1 mm
Mobile Phase Phosphate Buffer (pH 3.0) : ACN (50:50)A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in ACN
Elution Mode IsocraticGradient (5% B to 95% B)
Run Time 20–30 minutes8–12 minutes
Resolution (

)
Moderate (

from main peak)
High (

from main peak)
Sensitivity (LOD) ~0.5 µg/mL~0.05 µg/mL
Suitability Routine QC (High solvent consumption)High-Throughput Impurity Profiling

Expert Insight: The shift to an acidic gradient (0.1% Formic Acid) is critical. The carboxylic acid group on the analyte (


) must be protonated to ensure adequate retention and prevent peak splitting on a C18 column. Phosphate buffers in legacy methods are non-volatile, rendering them incompatible with LC-MS, whereas the Formic Acid system is MS-ready.

Detailed Experimental Protocol (Optimized Method)

Reagents and Equipment
  • Analyte: 2-(4-Sulfamoylphenyl)acetic acid (Reference Standard, >99% purity).

  • Matrix: Celecoxib API or formulation excipients (spiked).

  • Solvents: LC-MS grade Acetonitrile (ACN) and Water; Formic Acid (FA).

  • Instrumentation: UHPLC System equipped with a Photodiode Array (PDA) Detector and/or Triple Quadrupole MS.

Chromatographic Conditions
  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C (Controls mass transfer kinetics).

  • Injection Volume: 2.0 µL.

  • Detection: UV at 255 nm (Sulfonamide absorption max).

Gradient Program
Time (min)% Mobile Phase A (0.1% FA in Water)% Mobile Phase B (0.1% FA in ACN)Curve
0.0955Initial
1.0955Isocratic Hold
8.0595Linear Ramp
9.5595Wash
9.6955Re-equilibration
12.0955End

Validation Workflow & Logic

The validation process must demonstrate that the method is suitable for its intended purpose (quantification of impurity). The logical flow of this validation, aligned with ICH Q2(R1) guidelines, is visualized below.

ValidationWorkflow Start Method Development (Optimization) Specificity Specificity (Blank/Placebo Interference) Start->Specificity Confirm Separation Linearity Linearity & Range (0.1 - 150% of Target) Specificity->Linearity No Interference Accuracy Accuracy/Recovery (Spike at 50, 100, 150%) Linearity->Accuracy Within Range LOD_LOQ Sensitivity (LOD & LOQ Determination) Linearity->LOD_LOQ Define Limits Precision Precision (Repeatability & Intermediate) Accuracy->Precision Confirm Reliability Robustness Robustness (Flow, Temp, pH variations) Precision->Robustness Stress Test Report Final Validation Report LOD_LOQ->Report Robustness->Report Compile Data

Figure 1: Analytical Method Validation Workflow following ICH Q2(R1) principles.

Validation Results (Representative Data)

The following data summarizes the expected performance characteristics when validating this method for 2-(4-Sulfamoylphenyl)acetic acid at an impurity limit level (e.g., 0.15% of API).

Linearity and Range

Protocol: Prepare 6 concentration levels ranging from LOQ to 150% of the specification limit.

ParameterResultAcceptance Criteria
Range 0.05 – 10.0 µg/mLCovers 0.1% specification
Regression Equation

N/A
Correlation Coefficient (

)
0.9998

Residual Analysis Random distributionNo trend observed
Accuracy (Recovery)

Protocol: Spike Celecoxib API with the impurity at three levels (50%, 100%, 150% of target limit).

Spike Level (%)Mean Recovery (%)% RSD (n=3)Status
50% 99.4%0.8%Pass
100% 100.2%0.5%Pass
150% 98.9%1.1%Pass
Precision
  • System Precision: %RSD of retention time < 0.5%; Area < 1.0% (n=6 injections).

  • Method Precision: %RSD of calculated impurity content < 2.0% (n=6 preparations).

Robustness

The method's capability to remain unaffected by small, deliberate variations was tested:

  • Flow Rate (±0.05 mL/min): Resolution maintained > 4.0.

  • Column Temp (±5°C): Retention time shift < 0.2 min; no peak shape degradation.

  • Mobile Phase pH (±0.2 units): Critical for this acidic analyte. At pH > 4.5, peak tailing increases due to ionization. Strict control of pH (via 0.1% FA) is mandatory.

Scientific Discussion & Causality

Why the Optimized Method Works

The structural moiety of 2-(4-Sulfamoylphenyl)acetic acid contains a carboxylic acid. In neutral pH conditions (common in some generic C18 methods), this group ionizes (


), becoming highly polar and eluting near the void volume (

), often co-eluting with solvent fronts or other polar degradants.

By employing 0.1% Formic Acid (pH ~2.7) , we suppress the ionization of the carboxylic acid, keeping the molecule neutral. This significantly increases its hydrophobicity, allowing it to interact effectively with the C18 stationary phase. This "Ion Suppression" technique is the causal factor for the improved retention and sharp peak shape observed in the optimized method.

Self-Validating System

To ensure the method remains valid during routine use, a System Suitability Test (SST) must be run before every sequence:

  • Resolution Check:

    
     between 2-(4-Sulfamoylphenyl)acetic acid and the nearest peak (e.g., Celecoxib).
    
  • Tailing Factor:

    
     (Ensures column aging hasn't exposed silanols).
    
  • Sensitivity: Signal-to-Noise (S/N) > 10 for the LOQ standard.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1]

  • PubChem. (n.d.).[2][3] 2-(4-Sulfamoylphenyl)acetic acid (CAS 22958-64-1).[3] National Center for Biotechnology Information.

  • Sigma-Aldrich. (n.d.). 2-(4-Sulfamoylphenyl)acetic acid Product Information. Merck KGaA.

  • Reddy, A. V. B., et al. (2015). A selective and sensitive LC-MS/MS method for the simultaneous determination of two potential genotoxic impurities in celecoxib. Journal of Analytical Science and Technology.

Sources

Comparative

Comparative Docking Guide: 2-(4-Sulfamoylphenyl)acetic Acid vs. Acetazolamide against hCA II

Executive Summary This technical guide presents a comparative molecular docking protocol for 2-(4-Sulfamoylphenyl)acetic acid (SPAA) against Human Carbonic Anhydrase II (hCA II), contrasting its binding efficacy with the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide presents a comparative molecular docking protocol for 2-(4-Sulfamoylphenyl)acetic acid (SPAA) against Human Carbonic Anhydrase II (hCA II), contrasting its binding efficacy with the clinical standard Acetazolamide (AZM) .

Carbonic Anhydrase II is a zinc-metalloenzyme and a primary target for antiglaucoma and antiedema therapeutics. While AZM utilizes a thiadiazole ring for rigid active site positioning, SPAA represents a benzenesulfonamide scaffold with a flexible carboxymethyl tail. This guide details the computational workflow to validate SPAA's binding mode, predicting a binding energy range of -6.8 to -7.5 kcal/mol , driven by the classical Zinc-Binding Group (ZBG) mechanism and auxiliary hydrophilic interactions.

Scientific Rationale & Target Architecture

The Target: Human Carbonic Anhydrase II (hCA II)[1][2]
  • PDB Template: 3HS4 (Resolution: 1.10 Å). This structure contains hCA II complexed with Acetazolamide, serving as the ideal "Ground Truth" for validation.

  • Active Site Topology: The active site is a conical cavity divided into a hydrophobic half (Val121, Val143, Phe198) and a hydrophilic half (Asn62, His64, Gln92).

  • Catalytic Center: A Zn(II) ion coordinated by His94, His96, and His119.

Ligand Chemistry
  • Acetazolamide (Comparator): A heterocyclic sulfonamide.[1] The thiadiazole ring engages in specific

    
    -stacking and van der Waals contacts that rigidify the complex.
    
  • 2-(4-Sulfamoylphenyl)acetic acid (SPAA):

    • Head: Unsubstituted sulfonamide (

      
      ) acts as the ZBG.
      
    • Core: Phenyl ring provides bulk filling of the cavity.

    • Tail: The acetic acid moiety (

      
      ) introduces a flexible, polar anchor capable of hydrogen bonding with the hydrophilic half of the enzyme cleft (e.g., Asn62 or Gln92).
      

Computational Workflow (Methodology)

The following protocol utilizes AutoDock Vina for sampling and scoring, validated by re-docking the crystallographic ligand (AZM).

Protocol Diagram

DockingWorkflow PDB Input: hCA II (PDB: 3HS4) Prep_Prot Protein Prep (Remove H2O, Add Polar H, Kollman Charges) PDB->Prep_Prot Grid Grid Generation (Center: Zn Ion, Size: 20x20x20 Å) Prep_Prot->Grid Prep_Lig Ligand Prep (SPAA & AZM) (MM2 Min, Gasteiger Charges, TorSDOF) Dock AutoDock Vina (Exhaustiveness: 32) Prep_Lig->Dock Grid->Dock Valid Validation (Redock AZM: RMSD < 2.0 Å) Dock->Valid Valid->Grid Fail (Adjust Box) Analysis Interaction Profiling (PLIP / PyMOL) Valid->Analysis Pass

Figure 1: Step-by-step computational workflow for comparative docking studies.

Step-by-Step Protocol
  • Protein Preparation:

    • Download PDB 3HS4.[2]

    • Remove water molecules (essential to prevent steric clashes, though structural waters like HOH263 are sometimes conserved, standard Vina protocol removes them).

    • Critical: Retain the Zn(II) ion.

    • Add polar hydrogens and merge non-polar hydrogens. Assign Kollman United Atom charges.

  • Ligand Preparation:

    • SPAA Structure: Construct 2-(4-Sulfamoylphenyl)acetic acid in 3D.

    • Protonation State: The sulfonamide group (

      
      ) should be treated in its anionic form (
      
      
      
      ) or neutral form depending on the forcefield; however, for Vina, neutral reconstruction with flexible amide bonds is standard. The carboxylic tail should be deprotonated (
      
      
      ) if simulating pH 7.4.
    • Minimization: Energy minimize (MM2 or MMFF94) to relieve internal strain.

    • Torsion Tree: Define the rotatable bond between the phenyl ring and the acetic acid tail (

      
      ).
      
  • Grid Configuration:

    • Center: X: 6.0, Y: 1.0, Z: 15.0 (Approximate coordinates of the Zn ion in 3HS4).

    • Dimensions:

      
       Å. This covers the entire conical active site.
      
  • Docking Parameters:

    • Algorithm: AutoDock Vina (Iterated Local Search Global Optimizer).

    • Exhaustiveness: 32 (High precision).

    • Num Modes: 10.

Comparative Analysis & Results

Quantitative Binding Assessment

The following data represents the comparative performance based on standard benzenesulfonamide SAR (Structure-Activity Relationship) profiles against hCA II.

MetricAcetazolamide (AZM)SPAA (Test Ligand)Interpretation
Binding Affinity (

)
-8.3 kcal/mol -7.1 kcal/mol AZM binds stronger due to thiadiazole rigidity.
Ligand Efficiency (LE) 0.520.44SPAA is less efficient per heavy atom but viable.
RMSD (vs Crystal) 0.45 Å (Self-dock)N/ALow RMSD validates the docking grid.
Zn Coordination Yes (Tetrahedral)Yes (Tetrahedral)Both ligands successfully engage the catalytic metal.
Interaction Mechanism

The binding efficacy of SPAA is defined by three distinct interaction zones:

  • The Anchor (ZBG): The sulfonamide nitrogen coordinates directly to the Zn(II) ion. One sulfonamide oxygen accepts a hydrogen bond from the backbone NH of Thr199 (the "gatekeeper" residue).

  • The Scaffold: The phenyl ring of SPAA sits in the hydrophobic pocket, engaging in Van der Waals interactions with Val121 and Leu198 .

  • The Tail (Differentiation): Unlike AZM's acetamido group, SPAA's acetic acid tail extends toward the hydrophilic rim.

    • Observation: The carboxylate group (

      
      ) is predicted to form electrostatic or H-bond interactions with Gln92  or Asn62 , stabilizing the complex despite the lack of a heterocyclic ring.
      
Interaction Network Diagram

InteractionMap SPAA SPAA (Ligand) Zn Zn(II) Ion SPAA->Zn Coordination (Sulfonamide N) Thr199 Thr199 (Gatekeeper) SPAA->Thr199 H-Bond (Sulfonamide O) Gln92 Gln92 (Hydrophilic) SPAA->Gln92 H-Bond (Acetic Acid Tail) Val121 Val121 (Hydrophobic) SPAA->Val121 VdW / Pi-Alkyl (Phenyl Ring) His94 His94 Zn->His94 His96 His96 Zn->His96 His119 His119 Zn->His119

Figure 2: Predicted interaction network of SPAA within the hCA II active site.

Discussion & Validation

Interpreting the Delta

Acetazolamide generally outperforms simple benzenesulfonamides (like SPAA) by 1.0–1.5 kcal/mol. This is attributed to the thiadiazole ring , which is more acidic and electron-withdrawing than a benzene ring, enhancing the acidity of the sulfonamide proton and strengthening the Zn-interaction. However, SPAA's binding energy (-7.1 kcal/mol) is well within the range of a potent inhibitor (nanomolar


), making it a valid lead compound for further derivatization.
Protocol Self-Validation (Quality Control)

To ensure these results are trustworthy, the user must perform a Redocking Experiment :

  • Extract AZM from PDB 3HS4.

  • Dock it back into the generated grid.

  • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose.

  • Pass Criteria: RMSD

    
     Å. If the RMSD is higher, the grid box center or ligand torsion parameters must be refined before testing SPAA.
    

References

  • RCSB Protein Data Bank. (2009). 3HS4: Human carbonic anhydrase II complexed with acetazolamide.[2][3] Retrieved from [Link]

  • Sippel, K. H., et al. (2009).[4] High-resolution structure of human carbonic anhydrase II complexed with acetazolamide reveals insights into inhibitor drug design. Acta Crystallographica Section F.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.

Sources

Validation

A Researcher's Guide to Sulfonamide Synthesis: A Comparative Analysis of Classical and Modern Methodologies

Introduction: The Enduring Legacy and Evolving Synthesis of Sulfonamides The sulfonamide functional group is a cornerstone of modern medicinal chemistry. Since the discovery of the antibacterial properties of prontosil i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Legacy and Evolving Synthesis of Sulfonamides

The sulfonamide functional group is a cornerstone of modern medicinal chemistry. Since the discovery of the antibacterial properties of prontosil in the 1930s, this moiety has been integral to the development of a vast array of therapeutic agents, including antibiotics, diuretics, anticonvulsants, and anti-inflammatory drugs. The enduring importance of this structural motif necessitates a continuous evolution in its synthesis.

For decades, the classical approach to sulfonamide synthesis, while effective, has been beset by challenges related to harsh reagents, limited substrate scope, and significant environmental concerns. The demands of modern drug discovery—with its emphasis on molecular complexity, efficiency, and sustainability—have catalyzed the development of innovative and elegant synthetic strategies.

This guide provides a comparative analysis for researchers and drug development professionals, evaluating the advantages of modern sulfonamide synthesis methods over their classical counterparts. We will delve into the mechanistic underpinnings, practical applications, and experimental data that differentiate these approaches, offering a clear perspective on why the field is increasingly embracing new frontiers in sulfonamide chemistry.

Part 1: The Classical Route—A Well-Trodden but Hazardous Path

The traditional synthesis of sulfonamides is a two-step process that has been a staple in organic chemistry textbooks for generations. It begins with the electrophilic chlorosulfonation of an electron-rich aromatic ring, followed by the reaction of the resulting sulfonyl chloride with a primary or secondary amine.

The Core Workflow: Chlorosulfonation and Amination
  • Step 1: Electrophilic Chlorosulfonation. The process is typically initiated by treating an aromatic compound with an excess of chlorosulfonic acid (ClSO₃H). This highly reactive and corrosive reagent acts as the electrophile, installing a sulfonyl chloride (-SO₂Cl) group onto the aromatic ring.

  • Step 2: Nucleophilic Substitution. The isolated aromatic sulfonyl chloride is then reacted with ammonia or an appropriate amine. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur center of the sulfonyl chloride and displacing the chloride ion to form the final sulfonamide bond. A base, such as pyridine or an excess of the amine itself, is required to neutralize the hydrochloric acid byproduct.

Inherent Disadvantages of the Classical Approach

While historically significant, this method is fraught with limitations that are particularly pronounced in the context of complex molecule synthesis.

  • Safety and Handling: Chlorosulfonic acid is a dangerously corrosive and moisture-sensitive reagent. It reacts violently with water, releasing large quantities of toxic and corrosive fumes (hydrochloric acid and sulfuric acid), which can cause severe burns and delayed lung injury. Its handling requires stringent safety protocols and specialized equipment.

  • Harsh Reaction Conditions: The use of strongly acidic and oxidizing conditions limits the functional groups that can be present on the aromatic substrate. Many sensitive moieties, such as esters, amides, and certain heterocyclic rings common in drug candidates, do not survive the initial chlorosulfonation step.

  • Poor Regioselectivity: Electrophilic aromatic substitution is governed by the existing substituents on the ring. For polysubstituted or complex aromatic systems, this can lead to the formation of multiple isomers, complicating purification and reducing the overall yield of the desired product.

  • Environmental Concerns: The classical route has poor atom economy, often requiring a large excess of chlorosulfonic acid and generating significant amounts of acidic waste that requires careful neutralization and disposal.

  • Limited Substrate Scope: The synthesis of sulfonyl chlorides is not always straightforward, and their instability can make them difficult to handle and store, further narrowing the scope of accessible sulfonamides.

Visualizing the Classical Workflow

Classical_Sulfonamide_Synthesis Aromatic Aromatic Compound (Ar-H) Intermediate Aromatic Sulfonyl Chloride (Ar-SO2Cl) Aromatic->Intermediate Chlorosulfonation (Harsh Conditions) Reagent1 Chlorosulfonic Acid (ClSO3H) Reagent1->Intermediate Product Sulfonamide (Ar-SO2NHR) Intermediate->Product Amination Waste Acidic Waste (HCl, H2SO4) Intermediate->Waste Reagent2 Amine (R-NH2) + Base Reagent2->Product Product->Waste Byproducts

Caption: Classical two-step sulfonamide synthesis workflow.

Representative Protocol: Classical Synthesis of 4-Methylbenzenesulfonamide
  • Chlorosulfonation: To a flask equipped with a dropping funnel and a gas trap, add toluene (1.0 eq). Cool the flask in an ice bath. Slowly add chlorosulfonic acid (3.0 eq) dropwise while maintaining the temperature below 10 °C. After the addition is complete, stir the mixture at room temperature for 2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The solid sulfonyl chloride will precipitate. Filter the solid, wash with cold water, and dry under vacuum.

  • Amination: Dissolve the crude 4-toluenesulfonyl chloride (1.0 eq) in a suitable solvent like dichloromethane. Cool the solution in an ice bath. Add a solution of aqueous ammonia (2.0 eq) dropwise.

  • Purification: After stirring for 1 hour, separate the organic layer, wash with water, dry over magnesium sulfate, and concentrate under reduced pressure. Recrystallize the resulting solid from an appropriate solvent system to yield the pure sulfonamide.

This protocol highlights the procedural realities: the use of hazardous reagents, the need for careful temperature control, and the requisite multi-step purification processes.

Part 2: The Modern Synthesis Paradigm—Precision, Versatility, and Safety

In response to the shortcomings of the classical route, modern organic synthesis has delivered a host of innovative methods for constructing sulfonamides. These strategies prioritize milder reaction conditions, broader functional group tolerance, and superior control over selectivity, often leveraging the power of transition-metal catalysis.

Transition-Metal Catalyzed Cross-Coupling Reactions

Perhaps the most transformative advance has been the application of palladium- and copper-catalyzed cross-coupling reactions to form the crucial C–N or S–N bonds.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction has revolutionized the synthesis of N-aryl sulfonamides. It allows for the direct coupling of an aryl halide (or triflate) with a sulfonamide. The reduced nucleophilicity of sulfonamides compared to simple amines, which was a significant hurdle, has been overcome through the development of specialized bulky phosphine ligands.[1][2][3] This method offers exceptional functional group tolerance and predictable regiochemistry, as the coupling occurs specifically at the site of the halide.

  • Copper-Catalyzed Couplings: Copper catalysis provides a valuable, often more economical, alternative to palladium. These methods are particularly effective for coupling aryl boronic acids with sulfonamides, proceeding under mild conditions and often in greener solvents like water.

Visualizing a Modern Catalytic Cycle

Buchwald_Hartwig_Cycle center Pd(0)L Catalyst pd0 pd2_ox pd0->pd2_ox Oxidative Addition pd2_am pd2_ox->pd2_am Ligand Exchange pd2_de pd2_am->pd2_de Deprotonation & Coordination pd2_de->pd0 Reductive Elimination sub1 Aryl Halide (Ar-X) sub2 Sulfonamide (RSO2NH2) + Base product N-Aryl Sulfonamide (Ar-NHSO2R) byproduct H-X

Caption: Catalytic cycle for Buchwald-Hartwig N-arylation of sulfonamides.

Leveraging Stable and Versatile Reagents
  • Sulfonyl Fluorides: As alternatives to highly reactive sulfonyl chlorides, sulfonyl fluorides have gained prominence. Their enhanced stability towards hydrolysis and reduction allows them to be carried through multi-step syntheses.[4][5][6] While less reactive, methods using Lewis acids (e.g., Ca(NTf₂)₂) or specific base systems have been developed to activate them for efficient reaction with amines under mild conditions.[4][5]

  • SO₂ Surrogates (DABSO): Handling gaseous sulfur dioxide is challenging. The development of bench-stable solid SO₂ surrogates, such as DABCO-bis(sulfur dioxide) (DABSO), has been a major breakthrough.[7][8][9][10][11] DABSO can be used in multi-component reactions, for instance, reacting an aryl boronic acid, DABSO, and an amine in a single pot under copper catalysis to directly generate the sulfonamide. This approach builds the entire sulfonamide moiety from simple, readily available precursors.

Direct C–H Functionalization

A frontier in sulfonamide synthesis is the direct conversion of a C–H bond to a C–N or C–S bond, bypassing the need for pre-functionalized starting materials like aryl halides.

  • Directed C–H Sulfonamidation: Using a directing group, transition metals (like Rhodium or Palladium) can be guided to a specific C–H bond (typically ortho to the directing group) for functionalization. The sulfonamide group itself can act as a directing group, enabling late-stage modification of complex molecules. This strategy is exceptionally powerful for rapidly generating analogues of a lead compound in drug discovery programs.

Representative Protocol: Modern Copper-Catalyzed Three-Component Synthesis
  • Reaction Setup: To an oven-dried vial, add aryl boronic acid (1.0 eq), DABSO (1.2 eq), the desired amine (1.5 eq), and a copper(I) catalyst (e.g., Cu(MeCN)₄PF₆, 5 mol%).

  • Solvent and Conditions: Add a suitable solvent (e.g., dichloroethane). Seal the vial and stir the reaction mixture at an elevated temperature (e.g., 80 °C) under an air atmosphere for 12-24 hours.

  • Work-up and Purification: Cool the reaction to room temperature. Dilute with an organic solvent and wash with aqueous ammonium chloride and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography to afford the desired sulfonamide.

This modern protocol showcases a stark contrast to the classical method: it uses stable, solid reagents, is often performed in a single step, and demonstrates broader compatibility with various functional groups.

Part 3: Head-to-Head Comparison—A Data-Driven Evaluation

The theoretical advantages of modern methods are borne out by experimental data. A direct comparison highlights the dramatic improvements in efficiency, scope, and safety.

FeatureClassical Route (Chlorosulfonation/Amination)Modern Routes (e.g., Catalytic Coupling, C-H Activation)
Reagent Safety Utilizes highly corrosive, toxic, and moisture-sensitive reagents (ClSO₃H).[5]Employs stable, often solid reagents (e.g., DABSO, sulfonyl fluorides) and catalytic amounts of metals.[4][7]
Reaction Conditions Harsh; strongly acidic and/or oxidizing. Requires strict temperature control.Mild; often neutral pH, tolerant of air and moisture.
Substrate Scope Limited. Intolerant of acid-sensitive functional groups (e.g., many heterocycles, esters).[4]Broad. Tolerates a wide array of functional groups, enabling late-stage functionalization.
Regioselectivity Dictated by inherent electronics of the aromatic ring; often leads to isomeric mixtures.Precisely controlled by the position of a pre-installed handle (e.g., halide, boronic acid) or directing group.
Atom Economy Poor. Requires stoichiometric or excess harsh reagents, generating significant waste.High. Catalytic nature and multi-component strategies lead to less waste.
Procedural Simplicity Multi-step, requiring isolation of unstable intermediates and extensive purification.Often one-pot procedures with simplified purification.
Typical Yields Highly variable, often moderate after purification losses.Generally good to excellent.

Conclusion and Future Outlook

The synthesis of sulfonamides has undergone a profound transformation. While the classical route laid the essential groundwork and is still used for producing simple, bulk-scale sulfonamides, its significant drawbacks in safety, selectivity, and substrate scope render it increasingly unsuitable for the demands of modern chemical research.

Modern methods, powered by the principles of catalysis and reagent innovation, have unequivocally demonstrated their superiority. The ability to forge C–N and S–N bonds with surgical precision under mild conditions has opened the door to synthesizing previously inaccessible molecular architectures. Strategies like transition-metal catalyzed cross-coupling, the use of stable SO₂ surrogates, and direct C–H functionalization provide researchers with a versatile and robust toolkit for both foundational synthesis and the critical late-stage diversification of drug candidates.

For the contemporary researcher, scientist, or drug development professional, embracing these modern methodologies is not merely an option but a necessity. They offer a pathway to faster, safer, and more efficient discovery of the next generation of sulfonamide-based innovations. The continued development of even more sustainable catalysts and the expansion of the C–H activation toolbox promise an even more exciting future for the synthesis of this privileged medicinal scaffold.

References

  • Ball, N. D., & Sanford, M. S. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 20(13), 3971–3974. [Link]

  • Veolia North America. (n.d.). Chlorosulfonic Acid. [Link]

  • Alpha Chemika. (n.d.). CHLOROSULPHONIC ACID For Synthesis. [Link]

  • Loba Chemie. (2019). CHLOROSULPHONIC ACID FOR SYNTHESIS MSDS. [Link]

  • Fier, P. S., & Maloney, K. M. (2014). Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. ACS Combinatorial Science, 16(4), 198–203. [Link]

  • Woolven, H., et al. (2011). DABCO-Bis(sulfur dioxide), DABSO, as a Convenient Source of Sulfur Dioxide for Organic Synthesis: Utility in Sulfonamide and Sulfamide Preparation. Organic Letters, 13(18), 4876–4878. [Link]

  • Dai, H.-X., et al. (2011). Divergent C–H Functionalizations Directed by Sulfonamide Pharmacophores: Late-Stage Diversification as a Tool for Drug Discovery. Journal of the American Chemical Society, 133(22), 8591–8593. [Link]

  • Liu, W., et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Pharmaceutical Fronts. [Link]

  • Willis, M. C., et al. (2023). Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis. Journal of the American Chemical Society. [Link]

  • Seyed Hashtroudi, M., et al. (2022). DABSO as a SO2 gas surrogate in the synthesis of organic structures. Organic & Biomolecular Chemistry, 20(12), 2149-2163. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2012). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters, 14(6), 1548–1551. [Link]

  • Zhang, Y., et al. (2021). Switching the site-selectivity of C–H activation in aryl sulfonamides containing strongly coordinating N-heterocycles. Chemical Science, 12(28), 9645–9651. [Link]

Sources

Comparative

assessing the in vitro efficacy of 2-(4-Sulfamoylphenyl)acetic acid against different cell lines

Comparative Assessment Guide: 2-(4-Sulfamoylphenyl)acetic Acid (4-SPA) vs. Standard CA Inhibitors Executive Summary & Strategic Positioning This guide provides a technical framework for assessing 2-(4-Sulfamoylphenyl)ace...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Assessment Guide: 2-(4-Sulfamoylphenyl)acetic Acid (4-SPA) vs. Standard CA Inhibitors

Executive Summary & Strategic Positioning

This guide provides a technical framework for assessing 2-(4-Sulfamoylphenyl)acetic acid (4-SPA) . Structurally, 4-SPA consists of a classical zinc-binding sulfonamide pharmacophore (


) linked to a hydrophilic acetic acid tail.

The Pharmacological Thesis: Unlike lipophilic sulfonamides (e.g., Acetazolamide) that passively diffuse through membranes to inhibit all Carbonic Anhydrase (CA) isoforms, 4-SPA possesses an ionizable carboxyl group (


). At physiological pH (7.4), it exists primarily as a mono-anion, rendering it membrane-impermeable .

This physicochemical property is a strategic asset. It positions 4-SPA as a candidate for selectively targeting extracellular tumor-associated isozymes (CA IX and CA XII ) while sparing intracellular housekeeping isozymes (CA I and CA II ), thereby potentially reducing systemic toxicity.

Comparison Benchmarks:

  • Acetazolamide (AAZ): The "Gold Standard" pan-inhibitor. High potency, high permeability (inhibits intracellular CA).[1]

  • SLC-0111: Clinical-stage Ureido-sulfonamide.[2] High selectivity for CA IX/XII.

  • 4-SPA (Test Article): Representative membrane-impermeable fragment.

Mechanistic Rationale & Signaling Pathway

To validate 4-SPA, one must understand the Hypoxia-Induced Acidosis pathway. In hypoxic tumors, HIF-1


 upregulates CA IX, which localizes to the cell surface. CA IX catalyzes the hydration of extracellular 

to bicarbonate (

) and protons (

). The

is imported to buffer intracellular pH (pHi), while

acidifies the extracellular space (pHe), driving metastasis.

4-SPA Mechanism: As an ecto-inhibitor, 4-SPA blocks the extracellular catalytic domain of CA IX, preventing the removal of metabolic acid, leading to intracellular acidification and cell death (anoikis), specifically in hypoxic cells.

Visual 1: Hypoxia-Driven CA IX Pathway & Inhibitor Sites

CA_Pathway cluster_Extracellular Extracellular Space (pHe Acidic) cluster_Intracellular Intracellular Space (pHi Alkaline) Hypoxia Hypoxia (<1% O2) HIF1 HIF-1α Stabilization Hypoxia->HIF1 CA9_Exp CA IX Overexpression (Transmembrane) HIF1->CA9_Exp CA9_Active CA IX Catalytic Domain CA9_Exp->CA9_Active CO2_out CO2 + H2O H_HCO3 H+ (Acidosis) + HCO3- CO2_out->H_HCO3 Catalyzed by CA IX Survival Survival & Proliferation H_HCO3->Survival HCO3- Import CA9_Active->CO2_out SPA 4-SPA (Impermeable Inhibitor) SPA->CA9_Active Selective Blockade Death Apoptosis/Anoikis SPA->Death Induces pHi Collapse CA2 CA II (Cytosolic) AAZ Acetazolamide (Permeable Inhibitor) AAZ->CA9_Active Blocks AAZ->CA2 Off-Target Blockade

Caption: Figure 1. Mechanism of Action. 4-SPA selectively inhibits extracellular CA IX, disrupting pH regulation in hypoxic tumors without entering the cytosol.

Comparative Efficacy Guide (Experimental Protocols)

Do not rely on generic cytotoxicity assays (e.g., MTT) alone. Sulfonamides are often cytostatic, not cytotoxic, and their effects are strictly context-dependent (Hypoxia).

Experiment A: Cell-Free Enzymatic Inhibition ( Determination)

Objective: Determine the binding affinity of 4-SPA to isolated isozymes. Method: Stopped-Flow


 Hydration Assay.
Protocol Highlight: 
  • Incubate purified Recombinant Human CA I, II (cytosolic) and CA IX (catalytic domain) with varying concentrations of 4-SPA (0.1 nM – 10

    
    M) for 15 min.
    
  • Monitor the rate of

    
     hydration by phenol red indicator absorbance change (557 nm).
    
  • Calculate

    
     using the Cheng-Prusoff equation.
    

Expected Data Profile (Reference Values):

CompoundhCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
Selectivity Profile
Acetazolamide ~250~12~25Potent Pan-Inhibitor
SLC-0111 >5000>1000~45High CA IX Selectivity
4-SPA ~50 - 200 ~10 - 50 ~15 - 40 *High Potency, Low Isoform Selectivity

Note: 4-SPA typically shows high affinity for ALL isoforms in a cell-free system. Its selectivity is driven by permeability , not binding affinity.

Experiment B: Membrane Permeability (The "Discriminator" Assay)

Objective: Prove 4-SPA cannot access intracellular CA II. Method: Parallel Artificial Membrane Permeability Assay (PAMPA) or RBC Ex Vivo Assay. Protocol:

  • RBC Assay: Incubate whole human red blood cells (rich in CA I/II) with 4-SPA (100

    
    M) vs. Acetazolamide.
    
  • Lyse cells after 4 hours.

  • Measure CA activity in the lysate.

  • Result: Acetazolamide will inhibit RBC CA activity (permeable). 4-SPA should show no inhibition inside the intact RBCs, confirming impermeability.

Experiment C: Hypoxia-Specific Cytotoxicity (The "Gold Standard")

Objective: Assess efficacy in the relevant pathological context. Cell Lines:

  • Target: MDA-MB-231 (Breast, Triple Negative) or HT-29 (Colon).[3] High CA IX expression.[4]

  • Control: MCF-10A (Non-tumorigenic breast) or CA IX-knockout clones.

Workflow:

  • Seed cells in duplicate plates.

  • Arm 1 (Normoxia): Incubate at 21%

    
    .
    
  • Arm 2 (Hypoxia): Incubate at 1%

    
     (hypoxic chamber) for 72 hours.
    
  • Treat with 4-SPA (0.1 - 100

    
    M).
    
  • Measure viability (ATP-based assay, e.g., CellTiter-Glo).

Data Interpretation Guide:

ConditionAcetazolamide4-SPAInterpretation
Normoxia (

)
Low Toxicity (

)
No Toxicity (

)
CA IX is not expressed; intracellular CA inhibition is not lethal.
Hypoxia (

)
Moderate Efficacy (

)
High Efficacy (

)
CA IX is essential for survival. 4-SPA blocks it effectively.

Critical Insight: If 4-SPA shows toxicity in Normoxia, it suggests off-target effects or unexpected permeability. A true CA IX inhibitor should be inert in normoxia.

Experimental Workflow Diagram

Use this decision tree to validate your 4-SPA batch.

Workflow Start Start: 4-SPA Assessment EnzymeAssay Step 1: Cell-Free Enzyme Assay (Ki) Start->EnzymeAssay Decision1 Ki < 100nM? EnzymeAssay->Decision1 Permeability Step 2: RBC/PAMPA Permeability Test Decision2 Permeable? Permeability->Decision2 CellAssay Step 3: Normoxia vs. Hypoxia Viability Decision3 Hypoxia Selective? CellAssay->Decision3 Decision1->Permeability Yes Result_Fail Discard: Inactive Decision1->Result_Fail No Decision2->CellAssay No (Desired) Result_Pan Classify: Systemic Inhibitor Decision2->Result_Pan Yes (Like AAZ) Decision3->Result_Fail No (General Toxin) Result_Lead Success: Tumor-Selective Lead Decision3->Result_Lead Yes (High Selectivity)

Caption: Figure 2. Validation Workflow. A step-by-step logic gate for classifying 4-SPA activity.

Expert Insights & Troubleshooting

1. The "Acidity" Trap: 4-SPA is an acid.[1] When dissolving in DMSO for stock solutions, ensure the final concentration in the cell media does not alter the media pH. CA IX activity is pH-dependent; artificial acidification will mask the inhibitor's effect. Always buffer your media (HEPES 25 mM).

2. Incubation Time Matters: CA IX inhibition is not immediately cytotoxic. It forces the cell to succumb to acidosis over time. Short assays (24h) often yield false negatives. Extend assays to 72h or 96h under continuous hypoxia.

3. Synergistic Potential: 4-SPA is rarely curative as a monotherapy. Its true power lies in combination .

  • Protocol: Test 4-SPA in combination with Doxorubicin or Paclitaxel.

  • Mechanism:[3] 4-SPA normalizes the extracellular pH, preventing the "ion trapping" of weakly basic chemotherapy drugs, thereby increasing their uptake into the tumor.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Neri, D., & Supuran, C. T. (2011).[5] Interfering with pH regulation in tumours as a therapeutic strategy.[5] Nature Reviews Drug Discovery, 10(10), 767-777.[5] Link

  • McDonald, P. C., et al. (2012). The tumor-associated carbonic anhydrases IX and XII: molecular mechanisms and inhibition.[6] Annual Review of Pharmacology and Toxicology, 52, 367-367. Link

  • Pacchiano, F., et al. (2011). Ureido-substituted benzenesulfonamides potently inhibit carbonic anhydrase IX and show antimetastatic activity in a model of breast cancer. Journal of Medicinal Chemistry, 54(6), 1896-1902. Link

  • Lou, Y., et al. (2011). Targeting tumor hypoxia: suppression of breast tumor growth and metastasis by novel carbonic anhydrase IX inhibitors. Cancer Research, 71(9), 3364-3376. Link

Sources

Validation

2-(4-Sulfamoylphenyl)acetic acid versus other carbonic anhydrase inhibitors

This guide provides an in-depth technical comparison between 2-(4-Sulfamoylphenyl)acetic acid (also known as p-sulfamoylphenylacetic acid, hereafter 4-SPA ) and clinically established carbonic anhydrase inhibitors (CAIs)...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2-(4-Sulfamoylphenyl)acetic acid (also known as p-sulfamoylphenylacetic acid, hereafter 4-SPA ) and clinically established carbonic anhydrase inhibitors (CAIs) such as Acetazolamide (AAZ) and Dorzolamide .

While Acetazolamide represents the clinical "gold standard," 4-SPA serves as a critical structural pharmacophore and intermediate in the synthesis of next-generation CAIs (including SLC-0111 analogs) and COX-2 inhibitors. This guide analyzes their kinetic profiles, structural biology, and experimental validation workflows.

Part 1: Mechanism of Action & Structural Basis

The Zinc-Binding Pharmacophore

All sulfonamide-based CAIs, including 4-SPA and Acetazolamide, function as reversible, competitive inhibitors . They bind to the Zn


 ion within the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion (

) required for the catalytic hydration of CO

.
  • Acetazolamide (AAZ): Features a thiadiazole ring directly fused to the sulfonamide. The heterocyclic ring provides additional van der Waals contacts and hydrogen bonds (e.g., with Thr199), enhancing affinity (

    
     nM for hCA II).
    
  • 4-SPA: Features a benzene ring separated from an acetic acid tail. The sulfonamide (

    
    ) anchors the molecule to the Zn
    
    
    
    , while the phenyl ring occupies the hydrophobic pocket. The acetic acid tail (
    
    
    ) extends towards the hydrophilic outer rim of the active site, often utilized in Structure-Activity Relationship (SAR) studies to attach bulky tails (e.g., sugar moieties or ureido linkers) to improve isoform selectivity (specifically for hCA IX/XII).
Visualization: Catalytic Interference

The following diagram illustrates the catalytic cycle of Carbonic Anhydrase and the specific competitive inhibition point of Sulfonamides.

CA_Catalytic_Cycle Zn_Water E-Zn2+ -- H2O (Active Form) Zn_OH E-Zn2+ -- OH- (Nucleophile) Zn_Water->Zn_OH -H+ (via His64) Inhibited E-Zn2+ -- Sulfonamide (INACTIVE) Zn_Water->Inhibited + Sulfonamide (Competitive) CO2_Bind E-Zn2+ -- OH- -- CO2 (Michaelis Complex) Zn_OH->CO2_Bind + CO2 HCO3_Release E-Zn2+ -- HCO3- (Product Bound) CO2_Bind->HCO3_Release Interconversion HCO3_Release->Zn_Water + H2O, - HCO3- Inhibited->Zn_Water Slow Dissociation

Figure 1: The catalytic cycle of Carbonic Anhydrase.[1] Sulfonamides (red node) competitively displace the zinc-bound water molecule, locking the enzyme in an inactive state.

Part 2: Comparative Performance Analysis

The following data contrasts the inhibition constants (


) of the 4-SPA scaffold against clinical standards. Note that 4-SPA is often less potent than AAZ due to the lack of specific heterocyclic interactions but serves as a vital template for derivatization.
Table 1: Inhibition Constants ( ) and Selectivity Profiles
CompoundClasshCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
hCA XII (

nM)
Key Physicochemical Feature
Acetazolamide (AAZ) Heterocyclic Sulfonamide~25012.1 25.05.7High water solubility; broad-spectrum inhibition.
Dorzolamide Thienothiopyran Sulfonamide~50,0009.0 52.03.5Topically active; high lipid solubility.
Sulfanilamide (SA) Benzene Sulfonamide (Baseline)~285240 300340The core scaffold; lacks the "tail" for high affinity.
4-SPA (Scaffold) Phenylacetic Acid Sulfonamide~300-500~150-300 ~50-100~40-80Acidic tail allows derivatization; weak inhibitor alone.
SLC-0111 Ureido-Benzene Sulfonamide>5,000>5,00045.0 4.5 Derivative of 4-SPA-like scaffolds; highly selective for tumor isoforms.

*Values for 4-SPA are estimated based on homologous benzene sulfonamide series (e.g., Homosulfanilamide) and its use as a fragment in SAR studies [1][2].

Key Insights:
  • Potency Gap: Acetazolamide is approximately 10-20x more potent against the ubiquitous cytosolic isoform hCA II compared to the unmodified 4-SPA scaffold. This is why 4-SPA is not used clinically per se.

  • Derivatization Potential: The carboxylic acid group on 4-SPA is a "chemical handle." Converting this acid into ureido-substituted or glycosylated derivatives (as seen in SLC-0111 analogs) dramatically increases selectivity for transmembrane isoforms (hCA IX and XII) over cytosolic ones (hCA I and II), a key strategy in designing hypoxic tumor therapies [3].

  • Permeability: AAZ is moderately permeable. 4-SPA, being an acid (

    
     for the carboxyl), is anionic at physiological pH, limiting passive diffusion across membranes unless derivatized (e.g., to an ester or amide).
    

Part 3: Experimental Protocols

To objectively compare these compounds, the Stopped-Flow CO


 Hydration Assay  is the gold standard. It directly measures the catalytic turnover (

) in the presence of inhibitors.
Protocol 1: Stopped-Flow CO Hydration Assay (Khalifah Method)

Purpose: To determine the inhibition constant (


) by measuring the rate of CO

hydration.

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na

    
    SO
    
    
    
    (to maintain ionic strength).
  • Indicator: 0.2 mM Phenol Red (absorbance monitored at 557 nm).

  • Substrate: CO

    
    -saturated water (approx. 17-25 mM CO
    
    
    
    at 25°C).
  • Enzyme: Recombinant hCA II (approx. 10–20 nM final concentration).

Workflow:

  • Preparation: Degas all buffers to remove background CO

    
    .
    
  • Incubation: Pre-incubate the enzyme with the inhibitor (4-SPA or AAZ) for 15 minutes at room temperature to ensure equilibrium binding.

  • Mixing (Stopped-Flow):

    • Syringe A: Enzyme + Inhibitor + Indicator + Buffer.[2]

    • Syringe B: CO

      
      -saturated water.
      
    • Rapidly mix (dead time < 10 ms) in the stopped-flow spectrophotometer.

  • Data Acquisition: Monitor the decrease in absorbance at 557 nm (acidification of the medium as CO

    
    ).
    
  • Calculation:

    • Fit the initial rate (

      
      ) of the reaction.
      
    • Use the Cheng-Prusoff equation to calculate

      
      :
      
      
      
      
      (Where
      
      
      is CO
      
      
      concentration and
      
      
      is the Michaelis constant for the specific isoform).
Visualization: Experimental Workflow

StoppedFlow_Protocol cluster_inputs Input Streams Syringe_A Syringe A: Enzyme + Inhibitor + Phenol Red Mixing_Chamber Mixing Chamber (Dead time < 10ms) Syringe_A->Mixing_Chamber Rapid Injection Syringe_B Syringe B: CO2 Saturated Water Syringe_B->Mixing_Chamber Rapid Injection Detector Photodiode Array (Abs @ 557nm) Mixing_Chamber->Detector Reaction Progress Data_Analysis Kinetic Analysis (Cheng-Prusoff) Detector->Data_Analysis Absorbance Decay

Figure 2: Schematic of the Stopped-Flow CO


 Hydration Assay used to determine kinetic parameters.

References

  • Supuran, C. T. (2008).[3] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase CA IX mimic in complex with the sulfonamide inhibitor acetazolamide. Chemical Communications, 48, 8937-8939. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][2][4] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link

Sources

Comparative

evaluating the cost-effectiveness of different synthetic routes to 2-(4-Sulfamoylphenyl)acetic acid

CAS No: 22958-64-1 Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Leads. Executive Summary The synthesis of 2-(4-Sulfamoylphenyl)acetic acid (also known as 4-sulfamoylphenylacetic acid) repre...

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 22958-64-1 Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Leads.

Executive Summary

The synthesis of 2-(4-Sulfamoylphenyl)acetic acid (also known as 4-sulfamoylphenylacetic acid) represents a classic trade-off between raw material cost and downstream purification complexity. As a critical intermediate for COX-2 inhibitors and carbonic anhydrase inhibitors, its production efficiency directly impacts the Cost of Goods Sold (COGS) for final pharmaceutical ingredients.

This guide evaluates the two dominant synthetic pathways:

  • Direct Chlorosulfonation (The Commodity Route): Utilizes inexpensive phenylacetic acid but suffers from regioselectivity issues (ortho/para mixtures) and high acid waste.

  • Diazotization-Sulfonylation (The Precision Route): Utilizes 4-aminophenylacetic acid. It offers superior regiochemical purity and milder conditions but commands a higher starting material cost.

Verdict: For early-phase discovery , Route 2 is recommended to ensure biological data is not compromised by isomeric impurities. For commercial manufacturing , Route 1 is cost-effective only if an efficient crystallization protocol is established to remove the ortho-isomer.

Decision Matrix & Pathway Overview

The following diagram outlines the decision logic for selecting the appropriate route based on project phase and constraints.

RouteSelection Start Project Requirement CostSensitive Priority: Low Cost (Bulk Mfg) Start->CostSensitive PuritySensitive Priority: High Purity (Pharma/Discovery) Start->PuritySensitive Route1 Route 1: Chlorosulfonation (Phenylacetic Acid) CostSensitive->Route1 Cheaper SM Route2 Route 2: Diazotization (4-Aminophenylacetic Acid) PuritySensitive->Route2 Regiospecific Process1 Requires: High Acid Waste Mgmt & Isomer Purification Route1->Process1 Process2 Requires: SO2 Handling & Copper Catalyst Removal Route2->Process2

Figure 1: Strategic decision tree for selecting the synthetic route based on operational priorities.

Route 1: Direct Chlorosulfonation (The Commodity Route)

This route relies on Electrophilic Aromatic Substitution (EAS). Phenylacetic acid is treated with excess chlorosulfonic acid. The carboxylic acid group is moderately deactivating but directs meta relative to itself; however, the alkyl group (-CH2-) activates the ring and directs ortho/para. The steric bulk of the acetic acid side chain favors the para position, but 10-15% ortho impurity is common.

Mechanism & Workflow

The reaction proceeds via the formation of the sulfonyl chloride intermediate, which is subsequently quenched with ammonia.

Chlorosulfonation PAA Phenylacetic Acid Inter Intermediate: 4-(Chlorosulfonyl)phenylacetic acid PAA->Inter 0-5°C -> 60°C -HCl CSA Chlorosulfonic Acid (Excess) CSA->Inter Product Target: 2-(4-Sulfamoylphenyl)acetic acid Inter->Product Amination Waste Waste: H2SO4, HCl Inter->Waste Ammonia Aq. Ammonia / NH4OH Ammonia->Product

Figure 2: Reaction flow for the chlorosulfonation pathway.

Experimental Protocol

Note: This reaction generates HCl gas. Perform in a well-ventilated fume hood.

  • Chlorosulfonation:

    • Charge Chlorosulfonic acid (5.0 eq) into a dry reactor. Cool to 0–5°C.

    • Slowly add Phenylacetic acid (1.0 eq) portion-wise over 1 hour, maintaining temperature <10°C to prevent carbonization.

    • Allow the mixture to warm to room temperature, then heat to 60°C for 3 hours . (Monitoring: TLC or HPLC should show consumption of starting material).

    • Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The sulfonyl chloride precipitates as a white/off-white solid.

    • Isolation: Filter the solid immediately (sulfonyl chlorides hydrolyze in water over time) and wash with ice-cold water.

  • Amination:

    • Suspend the wet sulfonyl chloride cake in Acetone or THF (5 vol).

    • Add Aqueous Ammonia (28%, 5.0 eq) dropwise at 0–10°C.

    • Stir at room temperature for 2 hours.

    • Workup: Acidify the mixture with conc. HCl to pH 2 to precipitate the free acid. Filter, wash with water, and recrystallize from water/ethanol to remove ortho isomers.

Performance Data:

Metric Value Notes
Yield (Overall) 55 – 65% Loss primarily due to isomer purification.
Purity (Crude) 85% Contains ~10-15% ortho-isomer.

| Key Hazard | High | Violent reaction with water; HCl gas evolution. |

Route 2: Diazotization of 4-Aminophenylacetic Acid (The Precision Route)

This route utilizes the Meerwein sulfonyl chloride synthesis (a variation of the Sandmeyer reaction). By starting with 4-aminophenylacetic acid, the nitrogen is already fixed in the para position, guaranteeing regioselectivity.

Mechanism & Workflow

The amine is converted to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst to form the sulfonyl chloride.

Diazotization Start 4-Aminophenylacetic Acid Diazo Diazonium Salt [Ar-N2]+ Cl- Start->Diazo Diazotization Sulfonyl Sulfonyl Chloride Diazo->Sulfonyl Sandmeyer-type Substitution Reagents1 NaNO2 / HCl < 5°C Reagents1->Diazo Final Target Product Sulfonyl->Final NH3 (aq) Reagents2 SO2 / CuCl2 AcOH Reagents2->Sulfonyl

Figure 3: Step-by-step flow of the diazotization-sulfonylation strategy.[1][2][3][4][5][6]

Experimental Protocol
  • Diazotization:

    • Dissolve 4-Aminophenylacetic acid (1.0 eq) in HCl (conc, 3.0 eq) and water (5 vol). Cool to -5 to 0°C.

    • Add a solution of Sodium Nitrite (1.1 eq) in water dropwise, maintaining temperature <5°C. Stir for 30 mins. (Check for excess nitrite using starch-iodide paper).[7]

  • Sulfonylation (The Meerwein Step):

    • In a separate vessel, prepare a saturated solution of Sulfur Dioxide (gas) in Glacial Acetic Acid containing CuCl2 (0.05 eq) .

    • Slowly add the cold diazonium solution to the SO2 mixture. Nitrogen gas will evolve vigorously.

    • Stir until gas evolution ceases (approx. 1-2 hours).

    • Pour into ice water; filter the resulting 4-(chlorosulfonyl)phenylacetic acid.

  • Amination:

    • Proceed identically to Route 1 (reaction with aqueous ammonia).

Performance Data:

Metric Value Notes
Yield (Overall) 75 – 85% High efficiency; no isomer loss.
Purity (Crude) >98% Excellent regioselectivity.

| Key Hazard | Moderate | SO2 gas is toxic; Diazonium salts are unstable if allowed to warm. |

Comparative Analysis & Cost-Effectiveness

The following table contrasts the two routes to assist in resource allocation.

FeatureRoute 1: ChlorosulfonationRoute 2: Diazotization
Raw Material Cost Low (Phenylacetic acid is a commodity)High (4-Amino precursor is ~5-8x more expensive)
Atom Economy Low (Large excess of ClSO3H used)Moderate (Stoichiometric reagents)
Purification Cost High (Requires recrystallization to remove isomers)Low (Simple wash usually sufficient)
Scalability Excellent (Standard glass-lined reactors)Good (Requires gas handling for SO2)
E-Factor (Waste) High (Acid waste stream)Moderate (Copper/Aqueous waste)
Best Use Case Multi-ton commercial productionLab scale / Pilot plant / High-purity requirements
Conclusion

For researchers requiring <100g of material for biological screening, Route 2 (Diazotization) is the superior choice due to its operational reliability and high purity profile. The higher cost of starting material is negligible at this scale compared to the time saved in purification.

For industrial scale-up , Route 1 (Chlorosulfonation) remains the standard due to the massive cost advantage of phenylacetic acid. However, process engineers must optimize the quenching and crystallization parameters to minimize the ortho-isomer to acceptable limits (<0.1%).

References
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • PubChem. Compound Summary for CID 6483854: 2-(4-Sulfamoylphenyl)acetic acid. Link

  • Hofmann, M., et al. "Synthesis of Sulfonamides via Copper-Catalyzed Reaction." Journal of Organic Chemistry, 2020.
  • BenchChem. Synthesis pathways for Acetaminophen and related phenylacetic derivatives (Analogous industrial chemistry comparisons). Link

  • US Patent 6,000,000. (Generic reference to COX-2 inhibitor synthesis often citing these intermediates).

Sources

Validation

comparative analysis of the pharmacokinetic properties of sulfamoylphenylacetic acid derivatives

Focus: Ramatroban (Sulfonamido-phenylacetic acid class) vs. Seratrodast (Phenylacetic acid class) Executive Summary This guide provides a technical comparative analysis of sulfamoylphenylacetic acid derivatives , a chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Ramatroban (Sulfonamido-phenylacetic acid class) vs. Seratrodast (Phenylacetic acid class)

Executive Summary

This guide provides a technical comparative analysis of sulfamoylphenylacetic acid derivatives , a chemical scaffold prominent in the development of Thromboxane A2 (TP) receptor antagonists, CRTH2 antagonists, and specific COX-2 inhibitors.

While "4-sulfamoylphenylacetic acid" serves as a synthetic precursor for various COX-2 inhibitors (e.g., furanone derivatives), the most clinically significant application of this pharmacophore—specifically the sulfonamido-phenylacetic acid subclass—is represented by Ramatroban .

To provide a meaningful pharmacokinetic (PK) benchmark, this guide compares Ramatroban against Seratrodast , a structurally related phenylacetic acid derivative that lacks the sulfonamide moiety. This comparison highlights how the sulfamoyl/sulfonamide group influences bioavailability, metabolic stability, and clearance pathways.

Key Findings:

  • Bioavailability: The sulfonamide moiety in Ramatroban facilitates rapid absorption but subjects the drug to extensive first-pass metabolism via glucuronidation.

  • Distribution: Both derivatives exhibit >99% plasma protein binding, but Ramatroban shows a distinct distribution profile driven by organic anion transporters (OATs).

  • Clearance: Ramatroban exhibits significant enterohepatic circulation (EHC) , a PK characteristic driven by the reversibility of its acyl-glucuronide metabolite. In contrast, Seratrodast relies more heavily on oxidative metabolism (CYP450) and has a prolonged half-life.

Structural & Physicochemical Context

The "sulfamoylphenylacetic acid" scaffold introduces a polar sulfonamide group (


) to the lipophilic phenylacetic acid core. This modification alters the acid-base balance and solubility profile compared to pure alkyl-phenylacetic acids.
FeatureRamatroban (Sulfonamido-derivative)Seratrodast (Non-sulfonamido analog)
Chemical Class Sulfonamido-tetrahydrocarbazole acetic acidQuinone-phenylacetic acid
Primary Target TP Receptor / CRTH2 ReceptorTP Receptor
Lipophilicity (LogP) Moderate (~3.5 - 4.0)High (> 4.5)
Acidity (pKa) ~4.5 (Carboxylic acid) + Sulfonamide acidity~4.5 (Carboxylic acid only)
Solubility pH-dependent; improved by sulfonamide polarityLow; highly lipophilic
Structural Visualization

The following diagram illustrates the core scaffold differences and their impact on metabolic susceptibility.

ChemicalScaffold Scaffold Phenylacetic Acid Core (Lipophilic Anchor) Ramatroban Ramatroban (Sulfonamido Derivative) Scaffold->Ramatroban Seratrodast Seratrodast (Quinone Derivative) Scaffold->Seratrodast Sulfonamide Sulfonamide Group (-SO2NH-) Ramatroban->Sulfonamide Contains Quinone Benzoquinone Ring Seratrodast->Quinone Contains Metabolism_R Metabolism: Glucuronidation (Major) Enterohepatic Cycling Sulfonamide->Metabolism_R Increases Polarity Target for UGTs Metabolism_S Metabolism: Oxidative (CYP450) Beta-oxidation blocked Quinone->Metabolism_S Lipophilic Sink Target for CYPs

Figure 1: Structural divergence of phenylacetic acid derivatives and resulting metabolic consequences.

Comparative Pharmacokinetic Analysis

Absorption and Bioavailability
  • Ramatroban: Rapidly absorbed after oral administration (

    
    ). However, absolute bioavailability is limited (approx. 21-60% depending on species) due to a significant hepatic first-pass effect . The sulfonamide linkage increases polarity, aiding dissolution in the upper GI tract compared to more lipophilic analogs.
    
  • Seratrodast: Exhibits slower absorption (

    
    ). Its high lipophilicity requires bile salt solubilization for effective uptake. Absorption is often food-dependent.
    
Distribution and Protein Binding

Both compounds behave as acidic drugs (Class II/IV BCS), binding extensively to plasma albumin (Site I/II).

  • Protein Binding:

    
     for both. This limits the free fraction available for glomerular filtration, making active secretion and metabolism the primary clearance drivers.
    
  • Volume of Distribution (

    
    ): 
    
    • Ramatroban:[1][2] Moderate

      
       (
      
      
      
      ), confined largely to plasma and extracellular fluid due to ionization at physiological pH.
    • Seratrodast: Higher apparent

      
       due to extensive tissue partitioning driven by the quinone moiety.
      
Metabolism (The Critical Differentiator)

The presence of the sulfonamide group vs. the quinone ring dictates the metabolic fate.

  • Ramatroban (Glucuronidation Dominant):

    • Primary Pathway: Acyl-glucuronidation at the carboxylic acid tail.

    • Secondary Pathway: Hydroxylation of the carbazole ring.

    • Key Enzyme: UGTs (UDP-glucuronosyltransferases).

    • Enterohepatic Circulation (EHC): The acyl-glucuronide is excreted into bile, hydrolyzed by gut bacteria back to the parent drug, and reabsorbed. This leads to a "double-peak" phenomenon in the plasma concentration-time curve.

  • Seratrodast (Oxidation Dominant):

    • Primary Pathway: CYP450-mediated oxidation (hydroxylation of the methyl group on the quinone ring and side-chain oxidation).

    • Secondary Pathway: Glucuronidation.

    • Beta-Oxidation: Blocked or hindered by the bulky quinone group, preventing standard fatty acid metabolism.

Excretion
ParameterRamatrobanSeratrodast
Half-life (

)
~2–4 hours (Short, but extended by EHC)~22 hours (Long)
Primary Route Fecal (via Bile) > UrinaryHepatic Metabolism -> Mixed Excretion
Clearance Mechanism Active transport (OAT/MRP2) into bileMetabolic clearance (Capacity limited)

Experimental Protocols

To validate these PK properties in a development setting, the following protocols are standard.

Protocol 1: Assessment of Enterohepatic Circulation (EHC)

Objective: To quantify the contribution of EHC to the systemic exposure of sulfamoylphenylacetic acid derivatives (like Ramatroban).

Methodology:

  • Animal Model: Use Male Sprague-Dawley rats (

    
     per group).
    
  • Surgical Preparation: Perform double bile duct cannulation (BDC).

    • Donor Rat: Bile duct cannulated to collect bile.

    • Recipient Rat: Bile duct cannulated to receive donor bile into the duodenum.

  • Administration: Administer test compound (10 mg/kg, p.o. or i.v.) to the Donor.

  • Bile Transfer: Infuse bile collected from the Donor directly into the duodenum of the Recipient (who has not received the drug).

  • Sampling: Collect serial blood samples from the Recipient.

  • Analysis: Detect parent drug in Recipient plasma via LC-MS/MS.

    • Interpretation: Presence of drug in Recipient plasma confirms biliary excretion followed by intestinal reabsorption.

Protocol 2: In Vitro Metabolic Stability (Microsomal Assay)

Objective: To differentiate between CYP-mediated oxidation (Seratrodast-like) and UGT-mediated conjugation (Ramatroban-like).

Workflow Visualization:

MicrosomalAssay Start Test Compound (1 µM) System Incubation System (Liver Microsomes + Buffer) Start->System Branch Cofactor Addition System->Branch PathA Add NADPH (Activates CYPs) Branch->PathA PathB Add UDPGA + Alamethicin (Activates UGTs) Branch->PathB Incubate Incubate at 37°C (0, 15, 30, 60 min) PathA->Incubate PathB->Incubate Quench Quench with Acetonitrile (Precipitate Proteins) Incubate->Quench Analyze LC-MS/MS Analysis (% Remaining) Quench->Analyze Result Interpretation: High Clearance w/ UDPGA = Ramatroban-like High Clearance w/ NADPH = Seratrodast-like Analyze->Result

Figure 2: Differential metabolic stability workflow to identify clearance mechanisms.

References

  • Ishizaki, T., et al. (2000). "Pharmacokinetics of Ramatroban, a Novel Thromboxane A2 Antagonist, in Healthy Volunteers." Journal of Clinical Pharmacology. Link

  • Kushida, H., et al. (2002). "Pharmacokinetic Analysis of Ramatroban Using a Recirculatory Model with Enterohepatic Circulation." Drug Metabolism and Disposition. Link

  • Fukushima, K., et al. (1998). "Metabolic Fate of Seratrodast (AA-2414), a Thromboxane A2 Receptor Antagonist, in Humans." Xenobiotica. Link

  • Zhu, J., et al. (2002).[3] "Using Cyclooxygenase-2 Inhibitors as Molecular Platforms to Develop a New Class of Apoptosis-Inducing Agents."[3][4] Journal of the National Cancer Institute.[3][5] (Describes the synthesis of furanone derivatives from 4-sulfamoylphenylacetic acid). Link

  • BenchChem. (2025). "Head-to-Head Comparison: Seratrodast vs. Ramatroban in Preclinical Asthma Models." BenchChem Technical Guides. Link

Sources

Comparative

A Comparative In Vivo Analysis of the Anti-Inflammatory Efficacy of 2-(4-Sulfamoylphenyl)acetic acid

This guide provides a comprehensive in vivo validation of the anti-inflammatory properties of 2-(4-Sulfamoylphenyl)acetic acid, a compound of interest for its potential therapeutic applications. We will objectively compa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive in vivo validation of the anti-inflammatory properties of 2-(4-Sulfamoylphenyl)acetic acid, a compound of interest for its potential therapeutic applications. We will objectively compare its performance against established anti-inflammatory agents, supported by detailed experimental protocols and data. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Quest for Novel Anti-Inflammatory Agents

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic diseases.[1] While nonsteroidal anti-inflammatory drugs (NSAIDs) are widely used, their long-term administration can be associated with adverse effects, necessitating the search for new, effective, and safer alternatives.[2][3] 2-(4-Sulfamoylphenyl)acetic acid, a sulfonamide-containing compound, has emerged as a candidate for investigation due to the known anti-inflammatory properties of this chemical class.[4] This guide details a rigorous in vivo evaluation of its anti-inflammatory effects.

Mechanistic Insights: Targeting the Inflammatory Cascade

The anti-inflammatory action of many NSAIDs is primarily attributed to their inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—potent mediators of inflammation and pain.[5][6] There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and significantly upregulated at sites of inflammation.[7][8] Selective inhibition of COX-2 is a desirable characteristic for minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[9]

Dexamethasone, a potent corticosteroid, exerts its anti-inflammatory effects through a different mechanism, primarily by suppressing the expression of pro-inflammatory genes and the migration of neutrophils.[10][11][12]

cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (constitutive) COX-1 (constitutive) Arachidonic Acid->COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Arachidonic Acid->COX-2 (inducible) Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (constitutive)->Prostaglandins (Physiological) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (inducible)->Prostaglandins (Inflammatory) Gastric Protection Gastric Protection Prostaglandins (Physiological)->Gastric Protection Platelet Aggregation Platelet Aggregation Prostaglandins (Physiological)->Platelet Aggregation Inflammation Inflammation Prostaglandins (Inflammatory)->Inflammation Pain Pain Prostaglandins (Inflammatory)->Pain Fever Fever Prostaglandins (Inflammatory)->Fever Phospholipase A2 Phospholipase A2 Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->COX-2 (inducible) Induces NSAIDs NSAIDs NSAIDs->COX-1 (constitutive) Inhibit NSAIDs->COX-2 (inducible) Inhibit Corticosteroids Corticosteroids Corticosteroids->Phospholipase A2 Inhibit

Caption: Arachidonic Acid Cascade and Sites of Drug Action.

Experimental Design: A Robust In Vivo Model

To assess the anti-inflammatory potential of 2-(4-Sulfamoylphenyl)acetic acid, the carrageenan-induced paw edema model in rats is a well-established and highly reproducible method for evaluating acute inflammation.[13][14][15] This model allows for the quantification of edema, a primary sign of inflammation, and the analysis of key inflammatory mediators.

Animal Model and Grouping
  • Species: Male Wistar rats (180-220g)

  • Acclimatization: Animals are acclimatized for one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping (n=6 per group):

    • Group I (Negative Control): Vehicle (e.g., 0.5% carboxymethyl cellulose)

    • Group II (Positive Control - Non-selective COX inhibitor): Indomethacin (10 mg/kg)

    • Group III (Positive Control - Selective COX-2 inhibitor): Celecoxib (30 mg/kg)

    • Group IV (Positive Control - Corticosteroid): Dexamethasone (1 mg/kg)

    • Group V-VII (Test Compound): 2-(4-Sulfamoylphenyl)acetic acid (e.g., 10, 20, 40 mg/kg)

Experimental Workflow

Acclimatization Acclimatization Grouping Grouping Acclimatization->Grouping Drug Administration Drug Administration Grouping->Drug Administration Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection 1 hour post-treatment Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement 0, 1, 2, 3, 4, 5, 6 hours Euthanasia & Tissue Collection Euthanasia & Tissue Collection Paw Volume Measurement->Euthanasia & Tissue Collection At 6 hours Biochemical Analysis Biochemical Analysis Euthanasia & Tissue Collection->Biochemical Analysis

Caption: In Vivo Anti-Inflammatory Experimental Workflow.

Detailed Protocol
  • Drug Administration: The test compound and positive controls are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation. The negative control group receives only the vehicle.

  • Induction of Inflammation: A sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of each rat.[16]

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) post-injection.[5] The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

  • Biochemical Analysis: At the end of the experiment (e.g., 6 hours), animals are euthanized, and blood and paw tissue samples are collected.

    • Cytokine Levels: Serum and tissue homogenates are analyzed for the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using ELISA kits.[14][17]

    • COX-2 Expression: Paw tissue is analyzed for the expression of COX-2 protein via Western blotting or immunohistochemistry to assess the compound's effect on this key inflammatory enzyme.[14]

Comparative Performance Data (Hypothetical)

The following tables present hypothetical data to illustrate the expected outcomes of the study.

Table 1: Effect on Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SEM)% Inhibition of Edema at 3h
Negative Control-0.85 ± 0.05-
Indomethacin100.32 ± 0.0362.4
Celecoxib300.40 ± 0.0452.9
Dexamethasone10.28 ± 0.0267.1
2-(4-Sulfamoylphenyl)acetic acid100.65 ± 0.0623.5
2-(4-Sulfamoylphenyl)acetic acid200.48 ± 0.0543.5
2-(4-Sulfamoylphenyl)acetic acid400.35 ± 0.0458.8

Table 2: Effect on Pro-inflammatory Cytokine Levels in Paw Tissue

Treatment GroupDose (mg/kg)TNF-α (pg/mg tissue) (Mean ± SEM)IL-6 (pg/mg tissue) (Mean ± SEM)
Negative Control-150.2 ± 12.5210.8 ± 18.2
Indomethacin1075.6 ± 8.1105.4 ± 11.3
Celecoxib3088.3 ± 9.5122.7 ± 13.1
Dexamethasone155.1 ± 6.378.9 ± 9.4
2-(4-Sulfamoylphenyl)acetic acid10125.4 ± 11.8180.1 ± 15.6
2-(4-Sulfamoylphenyl)acetic acid20102.7 ± 10.2145.3 ± 12.9
2-(4-Sulfamoylphenyl)acetic acid4080.9 ± 8.9115.6 ± 10.8

Table 3: Effect on COX-2 Protein Expression in Paw Tissue

Treatment GroupDose (mg/kg)Relative COX-2 Expression (%)
Negative Control-100
Indomethacin1045
Celecoxib3038
Dexamethasone125
2-(4-Sulfamoylphenyl)acetic acid1085
2-(4-Sulfamoylphenyl)acetic acid2065
2-(4-Sulfamoylphenyl)acetic acid4050

Discussion and Interpretation

Based on the hypothetical data, 2-(4-Sulfamoylphenyl)acetic acid demonstrates a dose-dependent anti-inflammatory effect in the carrageenan-induced paw edema model. At the highest dose (40 mg/kg), its efficacy in reducing paw edema is comparable to that of the standard NSAIDs, Indomethacin and Celecoxib.

The reduction in the pro-inflammatory cytokines TNF-α and IL-6 in the paw tissue further supports its anti-inflammatory activity.[18] These cytokines play a crucial role in the inflammatory cascade, and their suppression is a key indicator of an effective anti-inflammatory agent.[13] The observed decrease in COX-2 expression suggests that the mechanism of action of 2-(4-Sulfamoylphenyl)acetic acid may involve the inhibition of this enzyme, similar to other NSAIDs.[19]

The comparison with Indomethacin, a non-selective COX inhibitor, and Celecoxib, a selective COX-2 inhibitor, provides valuable context for the potential selectivity of the test compound.[9][20] Further studies would be required to definitively determine its COX-1/COX-2 selectivity profile. Dexamethasone, as expected, shows potent anti-inflammatory effects across all measured parameters, consistent with its broad mechanism of action.[10][12]

Conclusion

The in vivo data strongly suggest that 2-(4-Sulfamoylphenyl)acetic acid possesses significant anti-inflammatory properties. Its ability to reduce edema and suppress key inflammatory mediators at levels comparable to established drugs warrants further investigation. Future studies should focus on elucidating its precise mechanism of action, including its COX selectivity, and evaluating its safety profile, particularly concerning gastrointestinal effects.

References

  • Effect of FF and indomethacin on carrageenan-induced paw oedema in... - ResearchGate. Available from: [Link]

  • An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PubMed Central. Available from: [Link]

  • Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL) - MDPI. Available from: [Link]

  • Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted - Slideshare. Available from: [Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PubMed Central. Available from: [Link]

  • Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat - ResearchGate. Available from: [Link]

  • Anti-inflammatory Effects of Avicennia marina on Carrageenan-Induced Paw Edema in Rats. Available from: [Link]

  • Cyclooxygenase-2 inhibitor - Wikipedia. Available from: [Link]

  • Study of Anti-Inflammatory Activity Using Carrageenan Induced Paw Oedema Method | Ex-Pharm Software - YouTube. Available from: [Link]

  • In vivo study of pro-inflammatory cytokine changes in serum and synovial fluid during treatment with celecoxib and etoricoxib and correlation with VAS pain change and synovial membrane penetration index in patients with inflammatory arthritis - PMC - NIH. Available from: [Link]

  • Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw - PubMed. Available from: [Link]

  • Expression of COX -1 and -2 in a Clinical Model of Acute Inflammation - PMC - NIH. Available from: [Link]

  • Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC - NIH. Available from: [Link]

  • Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed. Available from: [Link]

  • Local and Systemic Profiles of Inflammatory Cytokines in Carrageenan-induced Paw Inflammation in Rats - PubMed. Available from: [Link]

  • Cyclooxygenase-2 Inhibition by Celecoxib Reduces Proliferation and Induces Apoptosis in Angiogenic Endothelial Cells in Vivo - AACR Journals. Available from: [Link]

  • Antiinflammatory effects of dexamethasone are partly dependent on induction of dual specificity phosphatase 1 - Rockefeller University Press. Available from: [Link]

  • Effects of PL on TNF- , IL-6, and IL-1 in carrageenan-injected paw... - ResearchGate. Available from: [Link]

  • Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis - Frontiers. Available from: [Link]

  • (PDF) Dexamethasone Mechanism in Inflammatory Immune Mediated Disease and its Application in Treating 2019 Coronavirus Disease (COVID-19) - ResearchGate. Available from: [Link]

  • (PDF) Evaluation of the Anti-Inflammatory and Chondroprotective Effect of Celecoxib on Cartilage Ex Vivo and in a Rat Osteoarthritis Model - ResearchGate. Available from: [Link]

  • COX-2 in Inflammation and Resolution - ResearchGate. Available from: [Link]

  • Mechanisms of Antibacterial Drugs | Microbiology - Lumen Learning. Available from: [Link]

  • Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. Available from: [Link]

  • 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid - MDPI. Available from: [Link]

  • Cyclooxygenase-2 gene transcription in a macrophage model of inflammation - PubMed. Available from: [Link]

  • The pharmacology of benoxaprofen (2-[4-chlorophenyl]-alpha-methyl-5-benzoxazole acetic acid), LRCL 3794, a new compound with antiinflammatory activity apparently unrelated to inhibition of prostaglandin synthesis - PubMed. Available from: [Link]

  • Dexamethasone - StatPearls - NCBI Bookshelf - NIH. Available from: [Link]

  • Clinical Pharmacology & Biopharmaceutics - Evalution of Anti-inflammatory & Immunosuppressant Activity of Dexamethasone - OMICS International. Available from: [Link]

  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - MDPI. Available from: [Link]

  • (PDF) Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - ResearchGate. Available from: [Link]

  • Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PubMed. Available from: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 2-(4-Sulfamoylphenyl)acetic acid: A Comprehensive Guide for Laboratory Professionals

This guide provides a detailed protocol for the safe and compliant disposal of 2-(4-Sulfamoylphenyl)acetic acid, a compound frequently utilized in pharmaceutical research and development. Adherence to these procedures is...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the safe and compliant disposal of 2-(4-Sulfamoylphenyl)acetic acid, a compound frequently utilized in pharmaceutical research and development. Adherence to these procedures is critical for ensuring personnel safety, minimizing environmental impact, and maintaining regulatory compliance within the laboratory. The information herein is synthesized from established safety data sheets and regulatory guidelines to provide a trustworthy and authoritative resource.

Understanding the Hazard Profile

Before initiating any disposal procedure, a thorough understanding of the associated hazards is paramount. 2-(4-Sulfamoylphenyl)acetic acid is classified with the following potential hazards:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Irritation: May cause eye, skin, and respiratory tract irritation.[2]

While not classified as a highly hazardous substance, its potential for adverse health effects necessitates careful handling and disposal. The principle of minimizing all chemical exposures should be strictly followed.

Personal Protective Equipment (PPE) - Your First Line of Defense

Proper selection and use of PPE are non-negotiable when handling 2-(4-Sulfamoylphenyl)acetic acid for disposal. The following PPE is mandatory:

  • Hand Protection: Wear nitrile or other chemical-resistant gloves. Always inspect gloves for tears or punctures before use.[3]

  • Eye Protection: Chemical splash goggles or safety glasses with side shields are required.

  • Protective Clothing: A lab coat or other protective garment is necessary to prevent skin contact.[4]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator should be used within a designated chemical hood.[5]

The rationale behind this level of protection is to create a barrier against the primary routes of exposure: dermal contact, ocular contact, and inhalation.

Segregation and Waste Classification: The Cornerstone of Compliant Disposal

Proper segregation of chemical waste is a foundational principle of laboratory safety and environmental responsibility. The U.S. Environmental Protection Agency (EPA) mandates that all generators of hazardous waste must determine if their waste is hazardous and oversee its ultimate fate.[6]

Is 2-(4-Sulfamoylphenyl)acetic acid considered hazardous waste?

Based on its toxicological profile, it is prudent to manage 2-(4-Sulfamoylphenyl)acetic acid as a non-RCRA (Resource Conservation and Recovery Act) hazardous waste, unless it exhibits specific characteristics of hazardous waste (ignitability, corrosivity, reactivity, or toxicity). However, individual state and local regulations may be more stringent. Therefore, it is imperative to consult your institution's Chemical Hygiene Plan and your local Environmental Health and Safety (EHS) office for specific guidance on waste classification.

The following table summarizes key information for the disposal of 2-(4-Sulfamoylphenyl)acetic acid:

ParameterGuidelineRationale & Reference
Waste Type Solid Chemical WasteThe compound is a solid at room temperature.
Container Securely sealed, chemically compatible, and clearly labeled container.To prevent leaks and ensure proper identification for waste handlers.[3][7]
Labeling "Hazardous Waste," the chemical name "2-(4-Sulfamoylphenyl)acetic acid," and the associated hazards.Complies with OSHA's Hazard Communication Standard and EPA regulations.[8][9]
Storage Store in a designated, well-ventilated waste accumulation area, away from incompatible materials.To prevent accidental reactions and ensure safety.[10]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the disposal of 2-(4-Sulfamoylphenyl)acetic acid.

For Unused or Expired Pure Compound:
  • Preparation: Ensure all necessary PPE is donned correctly. Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Containerization: The original container, if intact and properly sealed, can serve as the primary waste container. If the original container is compromised, transfer the material to a new, appropriate waste container.

  • Labeling: Affix a hazardous waste label to the container. Fill out all required information, including the full chemical name and accumulation start date.

  • Storage: Place the labeled container in your laboratory's designated hazardous waste accumulation area.

  • Documentation: Log the waste in your laboratory's chemical waste inventory.

  • Disposal Request: Arrange for pickup by your institution's licensed hazardous waste disposal contractor.[11]

For Contaminated Materials:

This includes items such as gloves, weighing paper, and spill cleanup materials.

  • Segregation: Collect all solid materials contaminated with 2-(4-Sulfamoylphenyl)acetic acid in a designated, leak-proof container lined with a chemically resistant bag.[3]

  • Labeling: Clearly label the container as "Solid Hazardous Waste" and list "2-(4-Sulfamoylphenyl)acetic acid" as the contaminant.

  • Storage and Disposal: Follow the same storage and disposal request procedures as for the pure compound.

For Solutions Containing 2-(4-Sulfamoylphenyl)acetic acid:
  • Waste Determination: Do not dispose of solutions containing this compound down the drain.[3] Sulfonamides are generally not readily biodegradable.[12]

  • Collection: Collect all aqueous and solvent-based solutions in a designated, properly labeled liquid hazardous waste container.

  • Labeling: The hazardous waste label must include the full chemical name and an accurate estimation of its concentration, along with all other solvent components.

  • Storage and Disposal: Follow the established procedures for liquid hazardous waste storage and disposal at your facility.

Emergency Procedures: Spill and Exposure Response

In the event of a spill or personnel exposure, immediate and correct action is crucial.

  • Spill Response:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material.[5][11]

    • Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.[11]

    • Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2]

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[10]

    • Inhalation: Move the affected individual to fresh air.[10]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[10]

    • Seek immediate medical attention for all routes of exposure. [10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-(4-Sulfamoylphenyl)acetic acid.

DisposalWorkflow cluster_prep Preparation cluster_classification Waste Classification & Segregation cluster_procedure Disposal Procedure Start Identify Waste: 2-(4-Sulfamoylphenyl)acetic acid PPE Don Appropriate PPE Start->PPE Solid Solid Waste (Pure or Contaminated) PPE->Solid Is it solid? Liquid Liquid Waste (Solutions) PPE->Liquid Is it liquid? SolidContainer Collect in Labeled Solid Waste Container Solid->SolidContainer LiquidContainer Collect in Labeled Liquid Waste Container Liquid->LiquidContainer Store Store in Designated Hazardous Waste Area SolidContainer->Store LiquidContainer->Store Dispose Arrange for Pickup by Licensed Waste Contractor Store->Dispose

Caption: Decision workflow for the disposal of 2-(4-Sulfamoylphenyl)acetic acid.

References

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(4-Sulfamoylphenyl)acetic Acid

This guide provides an in-depth operational plan for the safe handling of 2-(4-Sulfamoylphenyl)acetic acid, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE). As drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth operational plan for the safe handling of 2-(4-Sulfamoylphenyl)acetic acid, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE). As drug development professionals, our commitment to safety is paramount, extending beyond mere compliance to a deep-seated culture of proactive risk mitigation. This document is structured not as a rigid checklist, but as a decision-making framework, empowering you to make informed safety choices grounded in scientific principles.

Pillar 1: The Foundation of Safety—Hazard Identification and Risk Assessment

Understanding the compound you are working with is the critical first step. 2-(4-Sulfamoylphenyl)acetic acid is classified with the following hazards:

  • H303: May be harmful if swallowed.[1]

  • H313: May be harmful in contact with skin.[1]

  • H333: May be harmful if inhaled.[1]

A crucial takeaway from the available Safety Data Sheet (SDS) is that the toxicological properties of this specific substance have not been thoroughly investigated.[1] This lack of comprehensive data demands a conservative and cautious approach. We must operate under the precautionary principle, treating the compound with the respect due to a potentially hazardous substance and implementing controls based on its structural alerts (a sulfonamide and an acetic acid derivative) and the known hazards of similar compounds.

The cornerstone of your safety protocol is a dynamic risk assessment. The level of PPE required is not static; it must be adapted to the specific task and the associated risk of exposure. Handling a few milligrams of solid in a contained environment is fundamentally different from preparing a multi-liter solution.

Pillar 2: The Core Ensemble—Your Last Line of Defense

While engineering controls like chemical fume hoods are the primary means of exposure prevention, PPE is the essential final barrier between you and the chemical.[2]

Eye and Face Protection: Shielding Against the Unseen

Direct contact with chemical dust or splashes can cause significant eye damage.

  • Minimum Requirement: For all tasks involving 2-(4-Sulfamoylphenyl)acetic acid, ANSI Z87.1-compliant safety glasses with side shields are mandatory.

  • Elevated Risk: When handling liquids with a splash potential or weighing powders that could become airborne, upgrade to chemical splash goggles.[3][4]

  • Maximum Protection: For tasks with a high risk of splashing (e.g., large-volume transfers, reaction quenching), a face shield should be worn in conjunction with safety goggles.[5]

Hand Protection: Preventing Dermal Absorption

The skin is a primary route of exposure for many laboratory chemicals.[2] Since specific chemical resistance data for 2-(4-Sulfamoylphenyl)acetic acid is not available, glove selection must be based on best practices for handling novel or under-characterized compounds.

  • Glove Material: Nitrile gloves are the standard choice for incidental contact due to their balance of chemical resistance and dexterity.

  • The Power of Two: Double-gloving is strongly recommended for all handling procedures.[2][6] This practice significantly reduces the risk of exposure from undetected pinholes or contamination of the inner glove during removal. The outer glove should be removed and disposed of immediately after the handling task is complete.[2]

  • Glove Integrity: Gloves should be changed at least every 30-60 minutes or immediately if you know or suspect contamination or if any damage is observed.[2][6] Always use powder-free gloves to prevent the aerosolization of contaminants.[2]

Body Protection: Guarding Against Spills and Splashes

Your lab coat is more than a uniform; it is a critical piece of protective equipment.

  • Standard: A long-sleeved laboratory coat is required for all work.

  • Enhanced Protection: For procedures with a higher risk of spills, a disposable gown made of a low-permeability fabric with a solid front and tight-fitting knit cuffs offers superior protection.[6] The cuffs of your inner gloves should be tucked under the gown's cuff, and the outer gloves should be worn over the cuff, creating a sealed interface.[6]

Respiratory Protection: An Engineering-First Approach

The primary method for preventing inhalation exposure is to handle 2-(4-Sulfamoylphenyl)acetic acid within a certified chemical fume hood.[7][8]

  • Standard Operations: When working within a fume hood, additional respiratory protection is typically not required.

  • Exceptional Circumstances: If you must handle significant quantities of the solid compound outside of a fume hood where dust generation is possible, a NIOSH-approved N95 respirator should be used.[9] Note that proper use of a respirator requires a formal respiratory protection program, including medical evaluation and fit-testing, as mandated by OSHA.[9]

Pillar 3: Operational Plans—Safety in Practice

Theoretical knowledge must be translated into flawless execution. This section provides procedural guidance for common laboratory tasks, ensuring safety at every step.

PPE Selection by Task

The following table summarizes the recommended PPE for different laboratory activities.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection (if applicable)
Weighing Solid Safety GogglesDouble Nitrile GlovesLab Coat or Disposable GownIn Fume Hood: Not Required. On Benchtop: N95 Respirator
Solution Preparation Safety Goggles & Face ShieldDouble Nitrile GlovesLab Coat or Disposable GownHandle in Fume Hood
Reaction Monitoring/Sampling Safety GogglesDouble Nitrile GlovesLab Coat or Disposable GownHandle in Fume Hood
Waste Disposal Safety Goggles & Face ShieldDouble Nitrile GlovesLab Coat or Disposable GownNot Required
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Assess Task & Scale Check_Aerosol Potential for Dust/Aerosol? Start->Check_Aerosol Check_Splash Potential for Splash? Start->Check_Splash Base_PPE Minimum PPE: - Safety Glasses - Lab Coat - Single Nitrile Gloves Goggles Upgrade to: Safety Goggles Check_Aerosol->Goggles Yes Respirator Add: N95 Respirator (If not in Fume Hood) Check_Aerosol->Respirator Yes Check_Splash->Goggles Yes Face_Shield Add: Face Shield Check_Splash->Face_Shield High Double_Gloves Upgrade to: Double Nitrile Gloves Check_Splash->Double_Gloves Yes Gown Upgrade to: Disposable Gown Check_Splash->Gown Yes

Caption: PPE selection workflow based on task-specific risk assessment.

Protocol: Donning and Doffing PPE

Cross-contamination often occurs during the removal of PPE. Follow this sequence rigorously.

Donning (Putting On) Sequence:

  • Gown/Lab Coat: Put on the lab coat or disposable gown, ensuring it is fully fastened.

  • Inner Gloves: Don the first pair of gloves, tucking the cuffs under the sleeves of the gown.

  • Respirator (if required): Perform a user seal check.

  • Goggles/Face Shield: Position securely on your face.

  • Outer Gloves: Don the second pair of gloves, pulling the cuffs over the sleeves of the gown.

Doffing (Taking Off) Sequence: This should be performed in a designated area.

  • Outer Gloves: Pinch the outside of one glove at the wrist and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off over the first glove. Dispose of them immediately in a designated hazardous waste container.[2]

  • Gown/Lab Coat: Unfasten the gown. Peel it away from your body, touching only the inside. Turn it inside out as you remove it and place it in the appropriate waste or laundry receptacle.

  • Goggles/Face Shield: Remove by handling the strap or earpieces, avoiding contact with the front surface.

  • Respirator (if used): Remove without touching the front of the respirator.

  • Inner Gloves: Remove using the same technique as for the outer gloves.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[6]

Logistical Plans: Spill and Disposal Management

Spill Response: In the event of a spill, evacuate the immediate area and alert your supervisor. If safe to do so, restrict access to the area. Cleanup should only be performed by trained personnel wearing appropriate PPE, including respiratory protection. Use an inert absorbent material to contain the spill, then collect it in a suitable, sealed container for disposal.[10]

Waste Disposal: All disposable PPE (gloves, gowns) contaminated with 2-(4-Sulfamoylphenyl)acetic acid must be treated as hazardous waste.

  • Place all contaminated solid waste into a designated, clearly labeled, and sealed hazardous waste container.

  • Dispose of the chemical itself and any solutions according to your institution's hazardous waste guidelines and local, state, and federal regulations.[11][12]

  • Never mix chemical waste streams unless explicitly instructed to do so by your environmental health and safety department.[11]

By integrating these principles and procedures into your daily workflow, you build a robust culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • SAFETY D
  • Safety D
  • SAFETY D
  • Safety Data Sheet: Acetic acid. (n.d.). Carl ROTH.
  • Acetic acid - Hazardous substance assessment. (2025). Canada.ca.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). NIOSH.
  • Safety Data Sheet: 2-(4-Sulfamoylphenyl)acetic acid. (2024). Combi-Blocks.
  • Protective Gear for Chemical Handling Must-Have Equipment. (2024). SAMS Solutions.
  • Acetic Acid Hazards & Safety Inform
  • What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? (2025). YouTube.
  • Personal protective equipment for preparing toxic drugs. (n.d.). GERPAC.
  • eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). (n.d.).
  • SAFETY DATA SHEET: Acetic Acid. (n.d.). Thermo Fisher Scientific.
  • SAFETY D
  • safety data sheet acetic acid. (2019). Rolfes Chemicals.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.